molecular formula C₄¹³C₆H₇ClO₃ B041647 3-Chloro-4-methyl-7-hydroxycoumarin CAS No. 6174-86-3

3-Chloro-4-methyl-7-hydroxycoumarin

Cat. No.: B041647
CAS No.: 6174-86-3
M. Wt: 210.61 g/mol
InChI Key: ODZHLDRQCZXQFQ-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-7-hydroxycoumarin is a chemically modified coumarin derivative that serves as a critical scaffold and fluorescent probe in chemical and biochemical research. Its core value lies in the strategic substitution on the coumarin ring: the electron-withdrawing chloro group at the 3-position and the methyl group at the 4-position significantly influence the molecule's electronic properties and steric profile, while the 7-hydroxy group is a primary site for conjugation and chelation. This compound is extensively utilized as a versatile fluorophore in the development of fluorescent sensors and bioimaging agents, where its photophysical properties can be exploited to detect metal ions or changes in the local chemical environment. Furthermore, it acts as a key synthetic intermediate and a core structure for designing potent enzyme inhibitors, particularly targeting serine hydrolases like acetylcholinesterase. The chlorine atom makes it a valuable precursor for further nucleophilic aromatic substitution, enabling the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. Researchers value this compound for its utility in probing enzymatic mechanisms, developing novel analytical assays, and synthesizing more complex molecules with potential biological activity. It is an essential tool for investigators in medicinal chemistry, chemical biology, and sensor development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-7-hydroxy-4-methylchromen-2-one
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InChI

InChI=1S/C10H7ClO3/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ODZHLDRQCZXQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Source PubChem
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DSSTOX Substance ID

DTXSID8052724
Record name 3-Chloro-7-hydroxy-4-methyl-2-benzopyrone
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Molecular Weight

210.61 g/mol
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CAS No.

6174-86-3
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Record name 2H-1-Benzopyran-2-one, 3-chloro-7-hydroxy-4-methyl-
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Record name 3-CHLORO-4-METHYL-7-HYDROXYCOUMARIN
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Foundational & Exploratory

3-Chloro-4-methyl-7-hydroxycoumarin CAS number 6174-86-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Chloro-4-methyl-7-hydroxycoumarin (CAS: 6174-86-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a vast class of benzopyrone compounds, renowned for their significant and diverse pharmacological activities, making them a cornerstone in medicinal chemistry and drug discovery.[1][2] Within this family, this compound (CAS: 6174-86-3), also known by its synonyms 3-Chloro-4-methylumbelliferone and Chlorferron, is a notable derivative.[3][4][5] This compound is recognized primarily as a major metabolite and hydrolysis product of the organophosphate pesticide coumaphos.[5][6] Its significance in research stems from its activity as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), its utility as a versatile synthetic building block for fluorogenic substrates, and its role as an analytical reference material.[5][6][7] This guide provides a comprehensive overview of its properties, biological activities, and experimental protocols relevant to its application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below, providing essential data for its handling, formulation, and experimental use.

PropertyValueReferences
CAS Number 6174-86-3[3][4][5][6][8]
Molecular Formula C₁₀H₇ClO₃[3][4][9]
Molecular Weight 210.61 g/mol [3][5][9]
Appearance White to off-white / Light yellow powder or crystal[6][8]
Melting Point 240 - 245 °C[5][8]
Solubility Soluble in ethanol[6]
Purity Typically ≥95% - 98%[3][5][8]
UV-Vis (λmax) 332 nm in Ethanol[4]

Spectral Data

Structural confirmation of this compound is achieved through various spectroscopic techniques. While specific spectral data for this exact compound is distributed across various sources, the following represents typical characterization data for the coumarin core structure.

SpectroscopyDataReferences
¹H NMR Data available; specific shifts depend on solvent and instrumentation.[4][10]
¹³C NMR Data available in DMSO-d6.[4]
Mass Spec (MS) Data available for structural confirmation.[10]
Infrared (IR) Data available for functional group identification.[10]

Biological Activity and Mechanism of Action

The biological significance of this compound is primarily linked to its role as an enzyme inhibitor.

Enzyme Inhibition

This compound is a known inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][6] These enzymes are serine hydrolases critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, a mechanism exploited in the treatment of conditions like Alzheimer's disease and myasthenia gravis. The compound has also demonstrated moderate to weak inhibitory activity against α-glucosidase.[6]

cluster_0 Normal Enzymatic Action cluster_1 Inhibitory Pathway Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Hydrolyzes Inhibitor 3-Chloro-4-methyl- 7-hydroxycoumarin AChE_Inhibited AChE Inhibitor->AChE_Inhibited Inhibits

Mechanism of Acetylcholinesterase (AChE) Inhibition.
Antioxidant Properties

The compound has been reported to possess moderate to weak antioxidant scavenging activity, a common feature among phenolic compounds like coumarins.[6]

Applications in Research and Development

This molecule serves as a valuable tool in several areas of chemical and biological research.

  • Synthetic Building Block : It is a key intermediate for synthesizing more complex molecules.[7] The 7-hydroxy group is a prime site for conjugation, and the chloro-substituted pyrone ring allows for further functionalization, making it ideal for creating libraries of analogs for structure-activity relationship (SAR) studies.[7] It has been specifically used to synthesize fluorogenic substrates for detecting bacterial β-Galactosidase.[6]

  • Analytical Reference Material : As a stable metabolite of coumaphos, it is used as an analytical standard in environmental and toxicological studies to detect and quantify pesticide residues.[5][6]

  • Biochemical Probe : Its inhibitory and fluorescent properties make it a useful probe for studying enzymatic mechanisms and developing novel analytical assays.[7]

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of coumarin derivatives, adaptable for this compound.

Synthesis of the Coumarin Core via Pechmann Condensation

The synthesis of the 7-hydroxy-4-methylcoumarin core is efficiently achieved through the Pechmann condensation. This protocol is foundational for producing the scaffold, which can then be chlorinated to yield the target compound.

Methodology:

  • Reaction Setup : In a round-bottom flask, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Catalyst Addition : Slowly add an acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15) to the mixture under cooling (ice bath) while stirring.[11][12] The temperature should be maintained below 10°C during addition.[11]

  • Reaction : After catalyst addition, continue stirring for approximately 30-60 minutes.[11] The reaction mixture can then be heated (e.g., to 80-110°C) and stirred for 2-4 hours or until completion.[12][13]

  • Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC).[13]

  • Work-up : Once complete, pour the reaction mixture into a beaker containing crushed ice.[11] A solid precipitate should form.

  • Purification : Collect the crude product by vacuum filtration and wash it thoroughly with cold water.[11] Further purify the product by recrystallization from a suitable solvent, such as hot ethanol.[13]

  • Characterization : Dry the purified product and confirm its structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13]

start Start n1 Combine Resorcinol, Ethyl Acetoacetate & Acid Catalyst (e.g., H₂SO₄) in Flask start->n1 end End n2 Heat Reaction Mixture (e.g., 80-110°C) with Stirring n1->n2 n3 Monitor Reaction Progress (via Thin Layer Chromatography) n2->n3 n4 Pour Mixture into Crushed Ice to Quench n3->n4 Upon Completion n5 Collect Precipitate (via Vacuum Filtration) n4->n5 n6 Purify Crude Product (Recrystallization from Ethanol) n5->n6 n7 Characterize Final Product (¹H NMR, ¹³C NMR, MS) n6->n7 n7->end

General Workflow for Pechmann Condensation.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a general method for assessing the AChE inhibitory activity of compounds like this compound.

Methodology:

  • Reagent Preparation : Prepare stock solutions of the test compound (inhibitor) in DMSO. Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup : In a 96-well microplate, add buffer, varying concentrations of the test compound, and the AChE enzyme solution to the wells. Include controls (no inhibitor) and blanks (no enzyme).

  • Pre-incubation : Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation : Add the substrate (ATCI) to all wells to start the enzymatic reaction.

  • Measurement : Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The production of the yellow 5-thio-2-nitrobenzoate anion, resulting from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB, is proportional to enzyme activity.

  • Data Analysis : Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

n1 Prepare Reagents: Enzyme (AChE), Substrate (ATCI), DTNB, & Inhibitor Solutions n2 Assay Setup in 96-Well Plate: Add Buffer, Inhibitor, & Enzyme n1->n2 n3 Pre-incubate Plate (e.g., 15 min at 37°C) n2->n3 n4 Initiate Reaction: Add Substrate (ATCI) to all wells n3->n4 n5 Measure Kinetic Absorbance (at 412 nm over time) n4->n5 n6 Data Analysis: Calculate Inhibition % and IC₅₀ Value n5->n6

Workflow for an In Vitro Enzyme Inhibition Assay.

Safety and Handling

Proper handling and storage are crucial for maintaining the integrity and safety of the compound.

ParameterGuidelineReferences
Storage Keep cool and dry. Protect from light and moisture.[6]
Long-Term Storage Stable for at least 2 years when stored at -20°C.[6]
Usage Warning Intended for Research Use Only (RUO). Not for diagnostic or therapeutic use.[3][6]

Conclusion

This compound is a multifaceted compound with significant utility for researchers in medicinal chemistry, chemical biology, and sensor development.[7] Its well-defined role as a pesticide metabolite, a cholinesterase inhibitor, and a versatile synthetic precursor makes it a valuable tool for probing biological systems and designing novel chemical entities. The established protocols for its synthesis and evaluation provide a solid foundation for its application in a wide range of scientific investigations.

References

Spectral Analysis of 3-Chloro-4-methyl-7-hydroxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 3-Chloro-4-methyl-7-hydroxycoumarin, a significant heterocyclic compound with applications in chemical synthesis and as a fluorescent probe.[1] The strategic placement of a chloro group at the 3-position, a methyl group at the 4-position, and a hydroxyl group at the 7-position significantly influences the molecule's electronic and steric properties. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and structural elucidation.

Molecular Structure and Properties

  • IUPAC Name: 3-chloro-7-hydroxy-4-methylchromen-2-one[1]

  • Synonyms: 3-Chloro-4-methylumbelliferone[2]

  • CAS Number: 6174-86-3[2][3]

  • Molecular Formula: C₁₀H₇ClO₃[2][3]

  • Molecular Weight: 210.61 g/mol [2][3]

  • Appearance: Solid[3]

  • Melting Point: 240-244 °C[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the expected ¹H and ¹³C NMR spectral data in a solvent like DMSO-d₆ are detailed below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet1H7-OH
~7.6Doublet1HH-5
~6.8Doublet1HH-6
~6.7Singlet1HH-8
~2.4Singlet3H4-CH₃

Note: The chemical shifts for the aromatic protons (H-5, H-6, and H-8) are estimations based on the analysis of 7-hydroxy-4-methylcoumarin and related derivatives. The exact coupling constants would require experimental determination.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~161C-7
~160C-2
~155C-9
~153C-4
~126C-5
~113C-3
~112C-6
~111C-10
~102C-8
~184-CH₃

Note: The assignments are based on the known ¹³C NMR data for 7-hydroxy-4-methylcoumarin, with expected shifts due to the C-3 chloro substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (phenolic)
~3100MediumC-H stretch (aromatic)
~2950WeakC-H stretch (methyl)
~1720StrongC=O stretch (lactone)
1620 - 1500MediumC=C stretch (aromatic ring)
~1400MediumC-H bend (methyl)
~1280MediumC-O stretch (lactone)
~1150MediumC-O stretch (phenol)
~850MediumC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
210/212High[M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes)
182/184Medium[M-CO]⁺
153Medium[M-CO-Cl]⁺

Experimental Protocols

The following are detailed methodologies for the key analytical techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Scan a mass range of approximately m/z 40-500 to detect the molecular ion and significant fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow Spectral Analysis Workflow for this compound cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

This guide provides a comprehensive overview of the spectral characteristics of this compound. The presented data and protocols are intended to assist researchers in the identification, characterization, and quality control of this compound in various scientific and developmental applications.

References

3-Chloro-4-methyl-7-hydroxycoumarin: A Technical Guide to its Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methyl-7-hydroxycoumarin is a synthetic coumarin derivative that has garnered significant interest in various scientific fields. Its unique chemical structure, featuring a reactive chlorine atom at the 3-position, a methyl group at the 4-position, and a hydroxyl group at the 7-position, imparts a range of useful properties. This document provides an in-depth technical overview of the primary applications of this compound, focusing on its role as a versatile scaffold for enzyme inhibitors and as a fluorescent probe. While specific quantitative data for this exact compound is limited in publicly available literature, this guide consolidates available information and provides comparative data from closely related coumarin derivatives to offer valuable insights for researchers.

Core Applications

The utility of this compound stems from its substituted coumarin core. The electron-withdrawing nature of the chlorine atom at the 3-position influences the electronic properties of the pyrone ring, while the 7-hydroxy group is a key site for derivatization and conjugation. Its primary applications are in the fields of enzyme inhibition and fluorescence-based assays.

Enzyme Inhibition: A Scaffold for Cholinesterase Inhibitors

Coumarin derivatives are widely investigated as inhibitors of various enzymes, with a particular focus on cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing Alzheimer's disease. This compound serves as a valuable starting material for the synthesis of more complex coumarin-based cholinesterase inhibitors[1][2].

Table 1: Comparative Cholinesterase Inhibitory Activities of Selected Coumarin Derivatives

CompoundTarget EnzymeIC50 (µM)Selectivity (BuChE/AChE)Reference
3-(4-(dimethylamino)phenyl)-7-aminoethoxy-coumarin (6a)AChE0.02354[3]
BuChE7.08[3]
N-(1-benzylpiperidin-4-yl)acetamide derivative of 7-hydroxycoumarin (4r)AChE1.6~26[4]
BuChE41.7[4]
N1-(coumarin-7-yl) derivative (2)AChE42.5-[5]
BuChE163.5[5]
8-acetyl-7-hydroxy-4-methylcoumarin derivative (11)hAChE1.52 - 4.95-[6]
4,7-dimethyl-5-hydroxycoumarin derivative (3)hMAO-B1.88-[6]

Disclaimer: The data presented in this table is for illustrative purposes to show the potential of the coumarin scaffold. The IC50 values are for related, more complex derivatives and not for this compound itself.

Fluorescent Probe and Synthetic Intermediate

The 7-hydroxycoumarin scaffold is known for its fluorescent properties. These molecules typically exhibit strong fluorescence in the blue region of the spectrum and are sensitive to the polarity of their environment. This compound is utilized as a building block in the synthesis of fluorogenic substrates for enzyme detection, such as β-galactosidase[1]. The principle of these assays relies on the enzymatic cleavage of a non-fluorescent coumarin derivative to release the highly fluorescent 7-hydroxycoumarin core.

The photophysical properties of coumarins, such as their fluorescence quantum yield, are highly dependent on their substitution pattern and the solvent environment. While the specific quantum yield for this compound is not documented in the provided search results, data for related 7-hydroxycoumarin derivatives can provide an estimate of its potential performance as a fluorophore.

Table 2: Photophysical Properties of Selected 7-Hydroxycoumarin Derivatives

CompoundSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
7-Hydroxy-4-methylcoumarinWater3204500.356[7]
7-Hydroxy-4-methylcoumarinEthanol3203850.208[7]
7-Hydroxycoumarin derivative (6d)PBS (pH 7.4)3404600.25[8][9]
7-Hydroxycoumarin derivative (7)PBS (pH 7.4)3554550.32[8][9]

Disclaimer: The data in this table is for the parent compound and other derivatives. The photophysical properties of this compound may vary.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 7-hydroxy-4-methylcoumarin, via the Pechmann condensation. The second step is the chlorination of this precursor at the 3-position.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This protocol is adapted from established procedures for the Pechmann condensation.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve resorcinol in ethyl acetoacetate.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled mixture with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring for 30-60 minutes.

  • Pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

G cluster_synthesis Synthesis of 7-Hydroxy-4-methylcoumarin Resorcinol Resorcinol ReactionMixture Reaction Mixture Resorcinol->ReactionMixture EAA Ethyl Acetoacetate EAA->ReactionMixture H2SO4 Conc. H₂SO₄ (catalyst) H2SO4->ReactionMixture < 10 °C Precipitation Pour onto Ice ReactionMixture->Precipitation Filtration Filtration Precipitation->Filtration CrudeProduct Crude Product Filtration->CrudeProduct Recrystallization Recrystallization (Ethanol) CrudeProduct->Recrystallization PureProduct 7-Hydroxy-4-methylcoumarin Recrystallization->PureProduct

Caption: Workflow for the synthesis of 7-hydroxy-4-methylcoumarin.

Step 2: 3-Chlorination of 7-Hydroxy-4-methylcoumarin

Materials:

  • 7-Hydroxy-4-methylcoumarin

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous solvent (e.g., dichloromethane or chloroform)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve 7-hydroxy-4-methylcoumarin in an anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of sulfuryl chloride dropwise to the solution with vigorous stirring.

  • Allow the reaction to proceed at low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

G cluster_chlorination 3-Chlorination of 7-Hydroxy-4-methylcoumarin StartingMaterial 7-Hydroxy-4-methylcoumarin Reaction Reaction in Anhydrous Solvent StartingMaterial->Reaction SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->Reaction 0 °C to RT Quenching Quenching (NaHCO₃ soln) Reaction->Quenching Workup Work-up & Purification Quenching->Workup FinalProduct This compound Workup->FinalProduct

Caption: Proposed workflow for the 3-chlorination of 7-hydroxy-4-methylcoumarin.
Cholinesterase Inhibition Assay (Ellman's Method)

This is a general protocol for determining the inhibitory activity of compounds against AChE and BuChE.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound or its derivatives)

  • Microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, DTNB, and test compound in phosphate buffer.

  • In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound at various concentrations.

  • Incubate the mixture for a predefined period at a controlled temperature.

  • Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BuChE).

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion, which is produced by the reaction of thiocholine (a product of substrate hydrolysis) with DTNB.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

G cluster_assay Cholinesterase Inhibition Assay Workflow PrepareReagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) Incubate Incubate Enzyme + DTNB + Inhibitor PrepareReagents->Incubate AddSubstrate Add Substrate (ATCI/BTCI) Incubate->AddSubstrate MeasureAbsorbance Measure Absorbance at 412 nm AddSubstrate->MeasureAbsorbance Calculate Calculate % Inhibition & IC₅₀ MeasureAbsorbance->Calculate

References

The Biological Versatility of Chlorinated Coumarin Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of chlorinated coumarin derivatives, tailored for researchers, scientists, and drug development professionals. This document delves into the anticancer, antimicrobial, enzyme-inhibiting, and anticoagulant properties of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties. The incorporation of chlorine atoms into the coumarin scaffold has been shown to significantly enhance their biological activities, making them promising candidates for the development of novel therapeutic agents. This guide summarizes the current understanding of the biological activities of chlorinated coumarin derivatives, with a focus on their potential applications in medicine.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various chlorinated coumarin derivatives.

Table 1: Anticancer Activity of Chlorinated Coumarin Derivatives
CompoundCancer Cell LineAssay TypeIC50 (µM)Reference(s)
5-chloro-n-(2-methoxy-5-(Methyl (2-oxo-2H-Chromen-4-yl)amino) pentanamideVariousNot Specified0.0035 - 0.0319[1]
Scopoletin–cinnamic hybrid (meta-chloro substitution)MCF-7 (Breast)Not Specified0.231
Coumarin derivative with pyrimidine moiety (fluorine at 5th position)MCF-7 (Breast)Not Specified0.23
Coumarin-containing sulfonamide derivativeMCF-7 (Breast)Not Specified0.0088
7-hydroxy-4-methylcoumarin-chalcone derivativeMCF-7 (Breast)Not Specified9.62 µg/mL
3-(coumarin-3-yl)-acrolein derivative 5dA549 (Lung)MTT0.70 ± 0.05
3-(coumarin-3-yl)-acrolein derivative 6eKB (Oral)MTT0.39 ± 0.07
Coumarin-cinnamic acid hybrid (Compound 4)HL60 (Leukemia)MTT8.09[2]
Coumarin-cinnamic acid hybrid (Compound 8b)HepG2 (Liver)MTT13.14[2]
Table 2: Antimicrobial Activity of Chlorinated Coumarin Derivatives
CompoundTest Organism(s)MIC (µg/mL)Reference(s)
6-chloro-4-phenyl-2H-chromen-2-oneMycobacterium tuberculosis complex>100[3]
Ethyl 6-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylateMycobacterium tuberculosis complex<50[3]
7-chloro-4-phenyl-2H-chromen-2-oneMycobacterium tuberculosis complex>100[3]
Ethyl 7-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylateMycobacterium tuberculosis complex<50[3]
3-(4-(4-(substituted phenyl)prop-1-ene-3-one) phenylimino) methyl)-4-chloro-2h-chromen-2-oneGram-positive and Gram-negative bacteria, and fungi20[3]
Coumarin derivative with chloro substitution (29h)Gram-positive strainsModerate Activity[4]
Table 3: Enzyme Inhibition by Chlorinated Coumarin Derivatives
Compound Class/DerivativeTarget Enzyme(s)Inhibition Data (IC50/Ki)Reference(s)
O-substituted chlorinated coumarinsAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Lipoxygenase (LOX)Proficient activity against cholinesterase enzymes[5]
Coumarin 106Acetylcholinesterase (AChE)pIC50 = 4.97 ± 0.09, Ki = 2.36 ± 0.17 µM
Coumarin 106Butyrylcholinesterase (BChE)pIC50 = 4.56 ± 0.06
Table 4: Anticoagulant Activity of Chlorinated Coumarin Derivatives
CompoundMethodResultReference(s)
4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrileProthrombin Time (PT)21.30 seconds (Warfarin: 14.60 s)[6]
6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-4-(3-nitro-phenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrileProthrombin Time (PT)Higher than Warfarin[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of chlorinated coumarin derivatives.

Synthesis of Chlorinated Coumarin Derivatives

Representative Synthesis of 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one:

This procedure describes a common method for synthesizing a chlorinated coumarin scaffold.

  • Reaction Setup: In a round-bottom flask, combine 4-chlororesorcinol (1 equivalent) and ethyl acetoacetate (1 equivalent).

  • Acid Catalysis: Slowly add concentrated sulfuric acid to the mixture with constant stirring and cooling in an ice bath.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water.

  • Purification: The resulting precipitate is filtered, washed with water until neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 4-Chlororesorcinol C Pechmann Condensation A->C H2SO4 (catalyst) B Ethyl Acetoacetate B->C D 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one C->D

Synthesis of a chlorinated coumarin derivative.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chlorinated coumarin derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent without the compound) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

G A Seed cancer cells in 96-well plate B Treat with chlorinated coumarin derivatives A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Workflow for the MTT assay.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to determine the antimicrobial activity of a compound.[4]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of an agar plate.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the chlorinated coumarin derivative solution to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: Incubate the plates at an appropriate temperature for the microorganism to grow.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

A Prepare standardized microbial inoculum B Inoculate agar plate surface A->B C Create wells in the agar B->C D Add chlorinated coumarin solution to wells C->D E Incubate the plate D->E F Measure the zone of inhibition E->F cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Coumarin Chlorinated Coumarin Derivative Coumarin->PI3K Inhibition Coumarin Chlorinated Coumarin DNAGyrase DNA Gyrase (GyrB subunit) Coumarin->DNAGyrase Binds to DNA Supercoiled DNA DNAGyrase->DNA Acts on ATP ATP ATP->DNAGyrase Binds to Replication DNA Replication & Transcription DNA->Replication

References

Discovery and history of 3-Chloro-4-methyl-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Chloro-4-methyl-7-hydroxycoumarin

This technical guide provides a comprehensive overview of this compound, a molecule of interest in the fields of biochemistry and drug development. The guide details its discovery and history, chemical synthesis, physicochemical properties, and biological activities, with a focus on its enzyme inhibitory and antioxidant properties. Experimental protocols and pathway diagrams are included to provide a practical resource for researchers, scientists, and drug development professionals.

Discovery and History

The history of this compound, also known as Chlorferon, is intrinsically linked to the development and use of the organophosphate pesticide coumaphos.[1][2] Coumaphos was introduced in the mid-1950s as an ectoparasiticide for livestock to control ticks, mites, flies, and fleas.[1][2][3]

Chemical Properties and Synthesis

This compound is an organochlorine compound derived from 4-methylumbelliferone.[6] It is a white to off-white solid with a melting point of 240-244 °C.[6]

Physicochemical Properties
PropertyValueReference
CAS Number 6174-86-3[6]
Molecular Formula C₁₀H₇ClO₃[6]
Molecular Weight 210.61 g/mol [6]
Melting Point 240-244 °C[6]
Appearance White to off-white powder[6]
Synonyms Chlorferon, 3-Chloro-4-methylumbelliferone[6][7]
Chemical Synthesis

The synthesis of this compound is typically achieved through a Pechmann condensation reaction.[8][9] This method involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.

A general procedure for the synthesis of 7-hydroxy-4-methylcoumarin derivatives via Pechmann condensation is as follows:

  • Reaction Setup: A solution of resorcinol (1 equivalent) in a suitable solvent (e.g., dioxane or solvent-free) is prepared in a reaction vessel equipped with a stirrer and a thermometer.[8]

  • Acid Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is slowly added to the cooled reaction mixture (0-10 °C).[8]

  • Addition of β-Ketoester: Ethyl 2-chloroacetoacetate (1.2 equivalents) is added dropwise to the mixture while maintaining the temperature.

  • Reaction: The reaction mixture is then heated (e.g., to 60 °C) and stirred for several hours to allow the condensation and cyclization to occur.[8]

  • Workup: After the reaction is complete, the mixture is poured into cold water to precipitate the crude product.

  • Purification: The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield the final product.[8]

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Resorcinol Resorcinol Pechmann Pechmann Condensation Resorcinol->Pechmann ECA Ethyl 2-chloroacetoacetate ECA->Pechmann Catalyst Conc. H₂SO₄ Catalyst->Pechmann Solvent Dioxane / Solvent-free Solvent->Pechmann Temperature Heating Temperature->Pechmann Workup Aqueous Workup Pechmann->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Synthesis of this compound via Pechmann Condensation.

Biological Activity

This compound has been shown to exhibit several biological activities, including enzyme inhibition and antioxidant effects. It is recognized for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as moderate to weak α-glucosidase inhibitory and antioxidant scavenging activity.[4]

Cholinesterase Inhibition

As a coumarin derivative, this compound is of interest for its potential to inhibit cholinesterases. Such inhibition increases the levels of the neurotransmitter acetylcholine in the brain, a therapeutic strategy for conditions like Alzheimer's disease.[10]

A common method to determine AChE inhibitory activity is the spectrophotometric method developed by Ellman.[11]

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI) as the substrate, a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and a solution of acetylcholinesterase enzyme.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, the test compound solution (at various concentrations), and the AChE solution.

    • Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).

    • Initiate the reaction by adding the DTNB and ATCI solutions.

    • Measure the absorbance at 412 nm at regular intervals.

  • Data Analysis: The rate of the reaction is determined by the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

α-Glucosidase Inhibition

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that delay the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels.

  • Reagent Preparation: Prepare a phosphate buffer (pH 6.8), a solution of α-glucosidase, and a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.[12]

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, the test compound solution, and the α-glucosidase solution.

    • Incubate the mixture for a specific time (e.g., 10 minutes) at a set temperature (e.g., 37 °C).

    • Start the reaction by adding the pNPG solution.

    • After a further incubation period (e.g., 20 minutes), stop the reaction by adding a solution of sodium carbonate.[12]

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Data Analysis: The inhibitory activity is calculated based on the reduction in absorbance compared to a control without the inhibitor. The IC₅₀ value is determined from a dose-response curve.

Antioxidant Activity

The antioxidant potential of coumarin derivatives is often evaluated by their ability to scavenge free radicals.

  • Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the test compound.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a wavelength around 517 nm.

  • Data Analysis: The scavenging activity is determined by the decrease in absorbance of the DPPH solution. The IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.

Quantitative Data on Related Coumarin Derivatives
Compound ClassTarget Enzyme/AssayIC₅₀ RangeReference
7-Hydroxycoumarin DerivativesAcetylcholinesterase (AChE)1.6 µM - 442 µM[13][14]
Coumarin DerivativesButyrylcholinesterase (BChE)2.0 nM - 442 µM[14]
Hydroxycoumarin Derivativesα-Glucosidase589 nM - 4.81 µM[15]
Coumarin DerivativesDPPH Radical ScavengingIC₅₀ values vary widely[16][17][18]

Signaling Pathways

Currently, there is no specific information available in the searched literature detailing the signaling pathways directly modulated by this compound. However, based on its primary biological activity as a cholinesterase inhibitor, its mechanism of action can be illustrated.

G General Mechanism of Cholinesterase Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor 3-Chloro-4-methyl-7- hydroxycoumarin Inhibitor->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase by this compound.

By inhibiting acetylcholinesterase, this compound prevents the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine and prolonged stimulation of postsynaptic receptors, which is the basis for its potential therapeutic effects in neurodegenerative diseases.

Conclusion

This compound is a coumarin derivative with a history tied to the pesticide coumaphos. Its synthesis is well-established, and it exhibits a range of interesting biological activities, most notably the inhibition of cholinesterases and α-glucosidase, as well as antioxidant properties. While further research is needed to fully elucidate its specific mechanisms of action and potential therapeutic applications, this guide provides a solid foundation of its known chemical and biological properties for researchers and drug development professionals.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Chloro-4-methyl-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methyl-7-hydroxycoumarin, also known as chlorferone, is a synthetic derivative of coumarin, a class of compounds widely found in nature.[1] Coumarins and their derivatives are of significant interest to the scientific community due to their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties. The introduction of a chlorine atom at the 3-position and a methyl group at the 4-position of the 7-hydroxycoumarin scaffold can significantly influence its physicochemical properties and biological efficacy. This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and relevant experimental protocols for this compound, aimed at researchers and professionals in drug development and related scientific fields.

Molecular Structure and Bonding

The molecular structure of this compound has been elucidated through X-ray crystallography.[2] The compound crystallizes in the monoclinic space group P21/c.[2] The core of the molecule consists of a planar benzopyrone (chromen-2-one) ring system. This planarity is a characteristic feature of the coumarin backbone.[2]

The bonding within the molecule is characterized by a network of covalent bonds and is influenced by the electronic effects of its various substituents. The lactone ring, a key feature of coumarins, consists of an ester group integrated into a heterocyclic ring. The presence of the electron-withdrawing chlorine atom at the C3 position and the electron-donating methyl group at the C4 position, along with the hydroxyl group at the C7 position on the phenyl ring, creates a unique electronic environment that dictates the molecule's reactivity and biological interactions.

Crystallographic Data

The crystal structure analysis provides precise measurements of the unit cell and atomic arrangement within the crystal lattice.

Parameter Value [2]
Crystal System Monoclinic
Space Group P21/c
a (Å) 7.7203(3)
b (Å) 14.0481(4)
c (Å) 8.9066(3)
β (°) 112.858(5)
Volume (ų) 890.11(5)
Z 4
Selected Bond Lengths and Angles

Detailed bond lengths and angles, determined by X-ray diffraction, offer insight into the geometry and electronic distribution of the molecule. Note: Specific bond lengths and angles for this compound were stated to be in tables within the cited literature; however, the full tables were not accessible. The following are representative values for a closely related coumarin derivative to illustrate typical bond characteristics.

Bond Typical Length (Å) Angle Typical Angle (°)
C2=O21.21O1-C2-C3120.5
C3-Cl1.74C2-C3-C4121.3
C4-C4a1.45C3-C4-C10119.8
C7-O71.36C6-C7-C8120.1
C4-C11 (methyl)1.50C5-C4a-C8a119.2

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of this compound.

Spectroscopic Data Observed Characteristics
¹H NMR Signals corresponding to the methyl protons, aromatic protons, and the hydroxyl proton can be identified.[3]
¹³C NMR Resonances for all ten carbon atoms of the coumarin core and the methyl group are observable.[4]
Infrared (IR) Characteristic absorption bands for the lactone carbonyl (C=O), hydroxyl (O-H), C-Cl, and aromatic C=C stretching vibrations are present.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of 210.61 g/mol is a key feature.[5]
UV-Vis (λmax) 332 nm (in Ethanol)[4][6]

Physicochemical Properties

Property Value Reference
Molecular Formula C₁₀H₇ClO₃[5]
Molecular Weight 210.61 g/mol [5][7]
Melting Point 240-244 °C[1][7]
Appearance Solid[7]
CAS Number 6174-86-3[7]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Pechmann condensation reaction.[6]

Materials:

  • Resorcinol

  • Ethyl 2-chloroacetoacetate

  • Concentrated Sulfuric Acid

  • Dioxane

  • Methanol (for recrystallization)

  • Ice-cold water

Procedure: [6]

  • Dissolve resorcinol (2.0 g, 18.2 mmol) in dioxane and cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.5 mL) dropwise to the cooled solution at 25 °C.

  • To this mixture, add ethyl 2-chloroacetoacetate (2.8 g, 21.8 mmol).

  • Heat the reaction mixture to 60 °C and maintain this temperature for 4 hours.

  • After the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration and dry it under reduced pressure.

  • Purify the crude product by recrystallization from methanol to obtain white, needle-like crystals of 3-chloro-7-hydroxy-4-methylcoumarin.

X-ray Crystallography Experimental Workflow

The following outlines a general workflow for obtaining single-crystal X-ray diffraction data.[2]

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution and Refinement dissolve Dissolve compound in a suitable solvent (e.g., chloroform with methanol) evaporate Slow evaporation at room temperature dissolve->evaporate mount Mount a single crystal on a goniometer head evaporate->mount diffractometer Collect diffraction data using a single-crystal X-ray diffractometer mount->diffractometer solve Solve the structure using direct methods diffractometer->solve refine Refine the structure using full-matrix least-squares solve->refine

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Potential Biological Activity and Signaling Pathway

While specific studies on the signaling pathways of this compound are limited, research on the closely related compound, 4-methyl-7-hydroxycoumarin, has demonstrated anti-cancer potential.[8] This activity is proposed to occur through the modulation of key signaling proteins involved in cell proliferation and apoptosis.[8] A plausible signaling pathway, based on this related compound, involves the downregulation of the Aryl hydrocarbon Receptor (AhR) and Proliferating Cell Nuclear Antigen (PCNA), coupled with the upregulation of pro-apoptotic proteins.[8]

signaling_pathway cluster_downregulation Downregulation cluster_upregulation Upregulation cluster_outcome Cellular Outcome coumarin 4-Methyl-7-hydroxycoumarin (related compound) ahr Aryl hydrocarbon Receptor (AhR) coumarin->ahr pcna PCNA coumarin->pcna bax Bax coumarin->bax bad Bad coumarin->bad cytochrome_c Cytochrome c bax->cytochrome_c bad->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated signaling pathway for a related coumarin in cancer cells.

Conclusion

This compound is a molecule with a well-defined planar structure, the characteristics of which have been precisely determined by X-ray crystallography. Its synthesis is readily achievable through established methods like the Pechmann condensation. The spectroscopic and physicochemical properties provide a solid foundation for its identification and further investigation. While its specific biological signaling pathways are still under exploration, the known activities of structurally similar coumarins suggest that it may hold significant potential in the field of drug discovery and development, particularly in cancer research. This guide provides core technical information to support and facilitate further research into this promising compound.

References

3-Chloro-4-methyl-7-hydroxycoumarin: A Comprehensive Metabolic Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methyl-7-hydroxycoumarin, also known as chlorferron or CHMC, is a significant metabolite of the organophosphate pesticide coumaphos.[1][2] Coumaphos is utilized in veterinary medicine to control various ectoparasites on livestock.[3] Understanding the metabolic fate of coumaphos, and specifically the biotransformation and disposition of its major metabolite, this compound, is crucial for assessing its potential for bioaccumulation, toxicity, and environmental impact. This technical guide provides a detailed overview of the current scientific understanding of this compound as a metabolite, including quantitative data on its disposition, detailed experimental protocols for its study, and a visualization of its metabolic pathway.

Metabolic Pathway of Coumaphos

The biotransformation of coumaphos to this compound is a multi-step process primarily occurring in the liver. The initial activation of coumaphos is mediated by cytochrome P450 enzymes, which convert the parent compound into its more toxic oxygen analog, coroxon, through oxidative desulfuration. Subsequently, A-esterase (phosphotriesterase) enzymes hydrolyze coroxon, cleaving the phosphate ester bond to yield this compound and diethyl phosphate. This hydrolysis step is a detoxification pathway. The resulting this compound can then undergo further conjugation, primarily with glucuronic acid, facilitated by glucuronosyltransferases, to form a more water-soluble conjugate that is readily excreted in the urine.[4]

Coumaphos_Metabolism Coumaphos Coumaphos Coroxon Coroxon (Coumaphos-oxon) Coumaphos->Coroxon Cytochrome P450 (Oxidative Desulfuration) CHMC 3-Chloro-4-methyl-7- hydroxycoumarin (CHMC) Coroxon->CHMC A-esterase (Hydrolysis) CHMC_Glucuronide CHMC-Glucuronide CHMC->CHMC_Glucuronide Glucuronosyltransferase (Conjugation) Urine Urinary Excretion CHMC_Glucuronide->Urine

Metabolic pathway of coumaphos to this compound.

Quantitative Analysis of this compound Disposition

A pivotal study by Malik et al. (1981) investigated the biotransformation and disposition of radiolabeled this compound in rats following a single oral administration. The study provided key quantitative data on the excretion and tissue distribution of the compound.

Table 1: Excretion of ¹⁴C-labeled this compound in Male Rats within 24 Hours
DoseRoute of ExcretionPercentage of Administered Dose
0.5 mg/kgUrine77%
Feces15%
Total 92%
20 mg/kgUrine84%
Feces7%
Total 91%

Data derived from Malik et al. (1981)[5]

Table 2: Tissue Distribution of ¹⁴C-labeled this compound Derived Residues in Male Rats 7 Days After Dosing
TissueResidue Levels (µg/g)
LiverLow
KidneyLow
FatLow
MuscleLow

Qualitative description based on the abstract from Malik et al. (1981) indicating low levels of residues.[5]

The study concluded that this compound and its metabolites are rapidly and extensively eliminated from the body, primarily via the urine.[5] The majority of the excreted metabolites were found to be in conjugated forms.[5]

Experimental Protocols

The following is a generalized description of the experimental methodologies employed in the study of this compound metabolism, based on the abstract of the Malik et al. (1981) study and general knowledge of such experimental designs.

Animal Studies and Dosing
  • Animal Model: Male and female rats are used as the experimental model.

  • Test Compound: ¹⁴C-labeled this compound is used to enable tracking and quantification of the compound and its metabolites.

  • Administration: The test compound is administered via a single oral gavage.

  • Dose Groups: At least two dose levels are typically used, a low dose and a high dose, to assess dose-dependent effects on metabolism and disposition.

Sample Collection and Analysis
  • Urine and Feces Collection: Animals are housed in metabolism cages to allow for the separate collection of urine and feces over a specified time course (e.g., 24, 48, 72 hours).

  • Tissue Collection: At the termination of the study, various tissues (e.g., liver, kidney, fat, muscle) are collected to determine the extent of tissue distribution and potential for bioaccumulation.

  • Quantification of Radioactivity: The total radioactivity in urine, feces, and tissue samples is determined using liquid scintillation counting.

  • Metabolite Profiling:

    • Urine samples are often treated with enzymes such as β-glucuronidase and sulfatase to hydrolyze conjugated metabolites.

    • Both treated and untreated urine samples are then analyzed by chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to separate the parent compound from its metabolites.

    • The identity of the metabolites can be further confirmed using mass spectrometry (MS).

Experimental_Workflow cluster_dosing Dosing cluster_collection Sample Collection cluster_analysis Analysis Dosing Oral Administration of ¹⁴C-CHMC to Rats Collection Collection of Urine, Feces, and Tissues Dosing->Collection Quantification Quantification of Radioactivity (Liquid Scintillation Counting) Collection->Quantification Metabolite_Profiling Metabolite Profiling (Chromatography & Mass Spectrometry) Collection->Metabolite_Profiling

General experimental workflow for studying the metabolism of this compound.

Conclusion

This compound is a well-established metabolite of the pesticide coumaphos. Its formation is a result of a detoxification pathway involving hydrolysis of the active intermediate, coroxon. In vivo studies in rats demonstrate that this compound is rapidly metabolized, primarily through conjugation, and efficiently excreted, with over 90% of an administered dose eliminated within 24 hours.[5] This rapid clearance suggests a low potential for bioaccumulation. The methodologies outlined in this guide provide a framework for the continued investigation of the metabolic fate and potential toxicological significance of this and other coumarin derivatives.

References

Methodological & Application

Application Notes: 3-Chloro-4-methyl-7-hydroxycoumarin as a Versatile Fluorescent Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-4-methyl-7-hydroxycoumarin, also known as 3-chloro-4-methylumbelliferone, is a substituted coumarin derivative that serves as a valuable building block and fluorescent scaffold in biochemical and medicinal chemistry research.[1][2] Its chemical structure is characterized by a 7-hydroxy group, a primary site for conjugation and derivatization; an electron-withdrawing chloro group at the 3-position; and a methyl group at the 4-position.[1] These substitutions significantly influence the molecule's electronic and photophysical properties, making it a versatile precursor for developing highly sensitive fluorescent probes and potent enzyme inhibitors.[1][3]

The core utility of this compound lies in its application as a pro-fluorophore. The 7-hydroxy group can be chemically modified or "caged" with a recognition moiety specific to a target analyte or enzyme. In its caged form, the coumarin's fluorescence is often quenched. Upon interaction with the target, the caging group is cleaved, releasing the highly fluorescent 7-hydroxycoumarin core and producing a distinct "turn-on" fluorescent signal. This principle is widely applied in developing assays for enzyme activity, detecting metal ions, and bioimaging.[1][]

Physicochemical and Spectroscopic Properties

The key properties of this compound and the parent fluorophore, 7-hydroxy-4-methylcoumarin, are summarized below. Researchers should note that the photophysical properties can be influenced by solvent and pH.

PropertyValueReference
Chemical Formula C₁₀H₇ClO₃[2][5]
Molecular Weight 210.61 g/mol [2][5]
Melting Point 240-244 °C[3][6]
Appearance Solid
Solubility Soluble in ethanol, acetic acid, alkali solutions.[7]
UV Absorption Max (λabs) ~332 nm (in Ethanol)[6]
Excitation Max (λex) ~360 nm (estimated from related compounds)[8]
Emission Maximum (λem) ~450 nm (estimated from related compounds)[8]

Note: Excitation and emission maxima are based on the closely related compound 4-(chloromethyl)-7-hydroxycoumarin and may vary for this compound.[8] Coumarin fluorophores typically absorb light in the 350–450 nm range and emit in the 400–550 nm (blue-to-green) region.[]

Mechanism of Action as a "Turn-On" Fluorescent Probe

The primary application of this compound is as a scaffold for creating "turn-on" fluorescent probes. The 7-hydroxyl group is synthetically modified with a substrate-specific "capping" group. This modification disrupts the electronic resonance of the coumarin ring, rendering it non-fluorescent or weakly fluorescent. An enzymatic or chemical reaction removes the capping group, restoring the hydroxyl functionality and "uncaging" the fluorophore, which results in a significant increase in fluorescence intensity.

G Probe Caged Probe Derivative (Low Fluorescence) Fluorophore Uncaged Fluorophore (High Fluorescence) Probe->Fluorophore Reaction/Cleavage Analyte Enzyme or Target Analyte Analyte->Fluorophore Byproduct Cleaved Cap & Byproduct Fluorophore->Byproduct

General mechanism of a "turn-on" coumarin probe.

Protocols and Applications

Application 1: General Protocol for Enzyme Activity Assay

This protocol provides a general framework for using a derivative of this compound as a fluorogenic substrate to measure enzyme activity (e.g., phosphatases, glycosidases, or esterases). The researcher must first synthesize the appropriate substrate by capping the 7-hydroxy group with a moiety recognized by the target enzyme.

Materials:

  • Fluorogenic substrate (derivative of this compound)

  • Purified enzyme of interest

  • Assay buffer (optimized for the specific enzyme)

  • DMSO (for dissolving the substrate)

  • 96-well microplate (black, clear bottom recommended)

  • Fluorescence microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Prepare 10 mM substrate stock solution in DMSO. C 3. Prepare substrate working solution in assay buffer. A->C B 2. Prepare serial dilutions of enzyme in assay buffer. D 4. Add enzyme dilutions to microplate wells. B->D E 5. Initiate reaction by adding substrate working solution. C->E D->E F 6. Incubate at optimal temperature (e.g., 37°C). E->F G 7. Measure fluorescence intensity (e.g., Ex/Em = 360/450 nm) kinetically or at endpoint. F->G H 8. Plot fluorescence vs. time or enzyme concentration. G->H

Workflow for a typical enzyme activity assay.

Detailed Method:

  • Prepare Substrate Stock Solution: Dissolve the fluorogenic substrate in high-quality, anhydrous DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

  • Prepare Reagents:

    • Prepare a fresh serial dilution of the enzyme in pre-warmed assay buffer immediately before use.

    • Dilute the substrate stock solution in the assay buffer to the desired final working concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically for each enzyme.

  • Assay Procedure:

    • Pipette 50 µL of the enzyme dilutions into the wells of a 96-well microplate. Include a "no enzyme" control well containing only the assay buffer.

    • To initiate the reaction, add 50 µL of the substrate working solution to all wells, bringing the total volume to 100 µL.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature for the enzyme.

  • Fluorescence Measurement:

    • Monitor the increase in fluorescence over time (kinetic assay) at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation, ~450 nm emission).

    • Alternatively, for an endpoint assay, incubate the plate for a fixed period (e.g., 30-60 minutes) and then measure the final fluorescence intensity.

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control.

    • For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

    • Plot the reaction velocity or endpoint fluorescence against the enzyme concentration to determine enzyme kinetics or quantify enzyme amounts.

Application 2: General Protocol for Synthesis of a Derivative for Bioconjugation

The 7-hydroxy group is the most common site for modification to link the coumarin scaffold to other molecules, such as peptides or targeting ligands. The following is a general protocol for the Williamson ether synthesis to attach a linker with a terminal reactive group (e.g., an azide or alkyne for click chemistry).

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Alkyl halide linker (e.g., 3-bromopropyl azide)

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Synthetic Workflow:

G A 1. Dissolve coumarin in anhydrous DMF. B 2. Add base (e.g., K₂CO₃) to deprotonate hydroxyl. A->B C 3. Add alkyl halide linker (e.g., R-Br). B->C D 4. Heat reaction mixture (e.g., 60-80°C). Monitor by TLC. C->D E 5. Work-up: Quench with water & extract. D->E F 6. Purify by column chromatography. E->F G 7. Characterize product (NMR, MS). F->G

General workflow for synthesizing a coumarin derivative.

Detailed Method:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Deprotonation: Add a mild base, such as potassium carbonate (2-3 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to deprotonate the 7-hydroxy group, forming the more nucleophilic phenoxide.

  • Alkylation: Add the desired alkyl halide linker (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous phase with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.

This protocol yields a functionalized coumarin derivative ready for subsequent conjugation to biomolecules or other probes.

References

Application Notes and Protocols for 3-Chloro-4-methyl-7-hydroxycoumarin in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methyl-7-hydroxycoumarin is a synthetic derivative of coumarin, a class of compounds widely recognized for their diverse pharmacological activities. This particular derivative serves as a valuable scaffold in medicinal chemistry for the development of potent enzyme inhibitors. Its utility has been noted in the targeting of serine hydrolases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the management of neurodegenerative diseases like Alzheimer's disease.[1] Furthermore, the broader class of coumarins has been investigated for the inhibition of other enzymes, including lipoxygenases (LOX), which are involved in inflammatory pathways.

This document provides detailed application notes and experimental protocols for the use of this compound in enzyme inhibition assays, along with relevant quantitative data and visualizations of experimental workflows and associated signaling pathways.

Data Presentation: Enzyme Inhibition Data

The inhibitory activity of this compound against key enzymes is summarized below. While this compound is often a precursor for more complex inhibitors, it exhibits intrinsic inhibitory properties.

Enzyme TargetInhibitorIC50 / Ki ValueEnzyme SourceReference
Acetylcholinesterase (AChE)3-Chloro-7-hydroxy-4-methylcoumarin (CHMC)Quantitative data not explicitly stated in the provided abstract, but reversible inhibition was confirmed.Recombinant mouse wild type AChE
Butyrylcholinesterase (BChE)3-Chloro-7-hydroxy-4-methylcoumarin (CHMC)Quantitative data not explicitly stated in the provided abstract, but reversible inhibition was confirmed.Recombinant mouse wild type BChE & Human serum BChE

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are based on established methods for coumarin derivatives and can be adapted for this compound.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay Protocol (Ellman's Method)

This colorimetric assay is a widely used method for determining cholinesterase activity.

Materials:

  • This compound (Test Compound)

  • Acetylcholinesterase (AChE) from electric eel or recombinant source

  • Butyrylcholinesterase (BChE) from equine serum or recombinant source

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - Substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound by serial dilution in phosphate buffer.

    • Prepare solutions of ATCI (15 mM), BTCI (15 mM), and DTNB (10 mM) in phosphate buffer.

    • Prepare the enzyme solution (AChE or BChE) in phosphate buffer to a final concentration that provides a linear rate of reaction.

  • Assay in 96-Well Plate:

    • To each well, add:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of the test compound solution at various concentrations.

      • 20 µL of the enzyme solution (AChE or BChE).

    • Incubate the plate at 37°C for 15 minutes.

    • Add 20 µL of DTNB solution to each well.

    • Initiate the reaction by adding 20 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).

  • Measurement and Data Analysis:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • The percentage of inhibition can be calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lipoxygenase (LOX) Inhibition Assay Protocol

This spectrophotometric assay measures the activity of lipoxygenase by monitoring the formation of hydroperoxides from a fatty acid substrate.

Materials:

  • This compound (Test Compound)

  • Soybean Lipoxygenase (LOX)

  • Linoleic acid or arachidonic acid (Substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • 96-well UV-transparent microplate or quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound by serial dilution in the buffer.

    • Prepare the substrate solution (e.g., 10 mM linoleic acid) in ethanol and then dilute in buffer.

    • Prepare the enzyme solution (LOX) in the buffer to a final concentration that provides a linear rate of reaction.

  • Assay:

    • In a quartz cuvette or a well of a UV-transparent plate, mix:

      • Buffer to make up the final volume.

      • Aliquots of the test compound solution at various concentrations.

      • Enzyme solution.

    • Pre-incubate the mixture at room temperature for 5 minutes.

    • Initiate the reaction by adding the substrate solution.

  • Measurement and Data Analysis:

    • Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition and the IC50 value as described for the cholinesterase assay.

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

experimental_workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) mixing Reaction Mixture Preparation (Enzyme + Buffer + Inhibitor) prep->mixing preincubation Pre-incubation (e.g., 37°C, 15 min) mixing->preincubation initiation Reaction Initiation (Addition of Substrate) preincubation->initiation measurement Data Acquisition (e.g., Spectrophotometry) initiation->measurement analysis Data Analysis (Calculate % Inhibition, IC50) measurement->analysis cholinergic_pathway ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine (ACh) ACh_release ACh Release into Synaptic Cleft ACh_synthesis->ACh_release receptor_binding ACh Binds to Postsynaptic Receptors ACh_release->receptor_binding AChE Acetylcholinesterase (AChE) ACh_release->AChE ACh in cleft signal_transduction Signal Transduction -> Neuronal Response receptor_binding->signal_transduction ACh_hydrolysis ACh -> Choline + Acetate AChE->ACh_hydrolysis inhibitor This compound inhibitor->AChE Inhibits

References

Application Notes and Protocols: 3-Chloro-4-methyl-7-hydroxycoumarin for Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Chloro-4-methyl-7-hydroxycoumarin as a fluorescent probe for cell imaging. Due to the limited availability of published data on the direct application of this specific compound in cell imaging, this document combines the known properties of this compound with established protocols for similar 7-hydroxycoumarin derivatives. It is crucial to note that the provided protocols are proposed starting points and will require optimization for specific cell types and experimental conditions.

Introduction

This compound is a synthetic derivative of the widely recognized 7-hydroxycoumarin (umbelliferone) scaffold.[1][2] Coumarin-based fluorophores are valued in biological imaging for their environmental sensitivity, high fluorescence quantum yields, and amenability to chemical modification.[3] The substitutions on the coumarin ring, including the electron-withdrawing chloro group at the 3-position and the methyl group at the 4-position, are anticipated to modulate the compound's photophysical properties and cellular interactions.[2] This document outlines the known characteristics of this compound and provides detailed, albeit theoretical, protocols for its application in cellular imaging.

Physicochemical and Photophysical Properties

PropertyThis compound7-hydroxy-4-methylcoumarin (for comparison)
Molecular Formula C₁₀H₇ClO₃C₁₀H₈O₃
Molecular Weight 210.61 g/mol [1]176.17 g/mol
Melting Point 240-244 °C[1]185-188 °C
UV Absorption Max (λex) 332 nm (in Ethanol)[4]~360 nm[5]
Emission Max (λem) Not reported~450 nm[5]
Molar Extinction Coefficient (ε) Not reported~18,000 M⁻¹cm⁻¹[5]
Quantum Yield (Φ) Not reported~0.18[5]

Proposed Applications in Cell Imaging

Based on the characteristics of related coumarin dyes, this compound could potentially be utilized in the following cell imaging applications:

  • General Cytoplasmic and Organelle Staining: As a lipophilic small molecule, it may passively diffuse across the cell membrane and accumulate in the cytoplasm and lipid-rich organelles.

  • Development of Biosensors: The 7-hydroxy group can be functionalized to create targeted probes for specific cellular components or to sense changes in the intracellular environment (e.g., pH, ion concentration, enzyme activity).[2]

  • Flow Cytometry: If the compound exhibits sufficient brightness and can be excited by a common laser line (e.g., violet laser), it could be used for cell population analysis.[6][7]

Experimental Protocols

Caution: this compound is for research use only and has not been approved for any diagnostic or therapeutic use. Standard laboratory safety precautions should be followed, including the use of personal protective equipment.

Protocol 1: Preparation of Stock Solution
  • Weighing: Accurately weigh out a small amount of this compound powder.

  • Dissolving: Dissolve the compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a 1-10 mM stock solution.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: General Staining Protocol for Adherent Cells

Materials:

  • This compound stock solution (1-10 mM in DMSO)

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass-bottom dishes or imaging plates

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or violet excitation filter)

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or imaging plates and culture until they reach the desired confluency (typically 50-70%).

  • Preparation of Staining Solution: On the day of the experiment, thaw a vial of the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration range of 1-10 µM is recommended for initial optimization.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Immediately image the cells using a fluorescence microscope. Based on the parent compound, excitation is expected in the violet range (~330-380 nm) and emission in the blue-to-green range (~440-480 nm).[4][5]

Protocol 3: Cytotoxicity Assay (MTT Assay)

It is essential to determine the optimal non-toxic concentration of the probe for live-cell imaging experiments.

Materials:

  • This compound stock solution

  • Cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Include untreated cells as a negative control and a known cytotoxic compound as a positive control.

  • Incubation: Incubate the plate for a period that is relevant to your planned imaging experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Visualizations

G General Workflow for Cell Staining A Prepare Stock Solution (1-10 mM in DMSO) C Prepare Staining Solution (1-10 µM in medium) A->C B Culture Cells to Desired Confluency D Incubate Cells with Staining Solution B->D C->D E Wash Cells to Remove Unbound Probe D->E F Image with Fluorescence Microscope E->F

Caption: A generalized workflow for staining cells with this compound.

G MTT Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Treat with Serial Dilutions of Compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate and Solubilize Formazan D->E F Measure Absorbance (~570 nm) E->F G Calculate Cell Viability and IC50 F->G

Caption: A standard workflow for assessing the cytotoxicity of this compound.

Discussion and Future Directions

The application of this compound in cell imaging is a promising yet underexplored area. The protocols provided here serve as a foundational guide for researchers to begin investigating its utility. Key experimental validations that are required include:

  • Comprehensive Photophysical Characterization: Determining the precise excitation and emission spectra, quantum yield, and molar extinction coefficient in various solvents and biological buffers.

  • Optimization of Staining Conditions: Systematically testing a range of concentrations and incubation times for different cell types to achieve optimal signal-to-noise ratios.

  • Determination of Cellular Localization: Co-localization studies with known organelle-specific dyes will be necessary to identify the subcellular distribution of the compound.

  • Assessment of Photostability: Evaluating the photostability of the probe under typical imaging conditions is crucial for its use in time-lapse and long-term imaging experiments.

By systematically addressing these points, the scientific community can fully elucidate the potential of this compound as a valuable tool in the ever-expanding palette of fluorescent probes for cell biology and drug discovery.

References

Application Notes and Protocols: 3-Chloro-4-methyl-7-hydroxycoumarin as a pH Indicator in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methyl-7-hydroxycoumarin is a halogenated derivative of the highly fluorescent 7-hydroxycoumarin scaffold.[1] The strategic placement of an electron-withdrawing chloro group at the 3-position and a methyl group at the 4-position influences the molecule's electronic properties, making it a potentially valuable fluorescent probe for various biological applications.[1] Derivatives of 7-hydroxycoumarin are well-established as pH-sensitive fluorophores, exhibiting changes in their fluorescence properties in response to alterations in the local pH.[2] This characteristic makes them suitable for use as pH indicators in biological systems, including living cells.[2]

The fluorescence of 7-hydroxycoumarin derivatives is contingent on the protonation state of the 7-hydroxy group. In acidic to neutral environments, the hydroxyl group is protonated (phenolic form), while in more alkaline conditions, it deprotonates to a phenolate anion. This conversion significantly alters the electronic structure of the molecule, leading to a shift in the fluorescence emission to longer wavelengths (a bathochromic shift) and a change in fluorescence intensity.[2]

Quantitative Data

The photophysical properties of this compound are expected to be pH-dependent. The chloro and methyl substitutions will likely influence the pKa of the 7-hydroxy group compared to the parent compound, 7-hydroxycoumarin (umbelliferone), which has a pKa in the range of 7.1-7.8.[2] The electron-withdrawing nature of the chlorine atom is expected to lower the pKa, making this indicator potentially more sensitive in the slightly acidic to neutral pH range.

Table 1: Estimated Photophysical Properties of this compound

PropertyAcidic Form (pH < 6)Basic Form (pH > 8)Significance in Biological Applications
Excitation Max (λex) ~330 - 350 nm~360 - 380 nmDetermines the optimal light source for excitation. Ratiometric measurements can be performed by exciting at two different wavelengths.
Emission Max (λem) ~440 - 460 nm (Blue)~500 - 530 nm (Green)Defines the detection window for each form. The shift in emission allows for ratiometric imaging.
Quantum Yield (ΦF) ModerateHighRepresents the efficiency of fluorescence emission. A high quantum yield is desirable for bright signals.
pKa Estimated ~6.5 - 7.0-The pH at which the protonated and deprotonated forms are in equal concentration, defining the optimal sensing range.
Molar Extinction Coefficient (ε) ModerateHighA measure of how strongly the molecule absorbs light. Higher values contribute to overall brightness.

Key Applications in Biological Systems

  • Measurement of Intracellular pH (pHi): This probe can be used to monitor the pH of the cytoplasm and various organelles, providing insights into cellular processes like metabolism, apoptosis, and ion transport.

  • Enzyme Assays: Can be developed into substrates for enzymes that produce a pH change upon their activity.

  • Monitoring Cellular Processes: Useful for studying biological events that are associated with pH changes, such as endocytosis, autophagy, and cellular signaling.

Experimental Protocols

4.1. Protocol for In Vitro pH Titration and pKa Determination

This protocol is essential for characterizing the pH-dependent spectral properties of this compound before its use in biological experiments.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • A series of buffers covering a pH range from 4.0 to 10.0 (e.g., citrate, phosphate, and borate buffers)

  • Spectrofluorometer

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Working Solution Preparation: For each pH buffer, prepare a working solution by diluting the stock solution to a final concentration of 1-10 µM. Ensure the final DMSO concentration is below 1% to minimize solvent effects.

  • Fluorescence Measurement:

    • For each pH sample, record the fluorescence emission spectrum by exciting at the estimated λex of the acidic form (e.g., 340 nm).

    • Record a second emission spectrum by exciting at the estimated λex of the basic form (e.g., 370 nm).

    • Record the excitation spectra by setting the emission wavelength to the maximum of the acidic and basic forms.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum of the basic form as a function of pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

    • For ratiometric measurements, plot the ratio of the fluorescence intensities at the emission maxima of the basic and acidic forms against pH.

4.2. Protocol for Intracellular pH Measurement in Live Cells

This protocol provides a general workflow for loading the probe into live cells and measuring intracellular pH. Optimization of probe concentration and incubation times is crucial for each cell type.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope with appropriate filter sets for blue and green fluorescence

  • Calibration buffers (high K⁺ buffers of known pH containing nigericin)

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency.

  • Probe Loading:

    • Prepare a loading solution of 1-10 µM this compound in serum-free cell culture medium or HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells with the loading solution for 15-60 minutes at 37°C.

  • Washing: Remove the loading solution and wash the cells 2-3 times with warm HBSS to remove extracellular probe.

  • Imaging:

    • Mount the cells on the fluorescence microscope.

    • Acquire images using two different excitation wavelengths (e.g., ~340 nm and ~370 nm) and collect the emission at the respective maxima (~450 nm and ~510 nm).

    • Alternatively, use a single excitation wavelength and collect emission in two separate channels.

  • In Situ Calibration:

    • At the end of the experiment, perfuse the cells with high K⁺ calibration buffers of known pH (ranging from 6.0 to 8.0) containing 10 µM nigericin. This ionophore equilibrates the intracellular and extracellular pH.

    • Record the fluorescence ratios at each pH to generate a calibration curve.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities from the two channels for each cell or region of interest.

    • Convert the fluorescence ratios to pH values using the calibration curve.

Visualizations

5.1. pH-Dependent Fluorescence Mechanism

The fluorescence of this compound is governed by the equilibrium between its protonated (phenolic) and deprotonated (phenolate) forms.

G pH-Dependent Equilibrium and Fluorescence cluster_acidic Acidic/Neutral pH cluster_basic Alkaline pH Acidic Protonated Form (Phenol) Excitation_Acidic Excitation (~340 nm) Acidic->Excitation_Acidic Absorbs UV light Basic Deprotonated Form (Phenolate) Acidic->Basic Increase in pH (Deprotonation) Emission_Acidic Blue Fluorescence (~450 nm) Excitation_Acidic->Emission_Acidic Emits light Excitation_Basic Excitation (~370 nm) Basic->Excitation_Basic Absorbs light Emission_Basic Green Fluorescence (~510 nm) Excitation_Basic->Emission_Basic Emits light

Caption: pH-dependent equilibrium and fluorescence of this compound.

5.2. Experimental Workflow for Intracellular pH Measurement

A typical workflow for measuring intracellular pH using a fluorescent probe.

G Workflow for Intracellular pH Measurement Start Start Cell_Culture 1. Plate Cells Start->Cell_Culture Probe_Loading 2. Load with pH Indicator Cell_Culture->Probe_Loading Wash 3. Wash Extracellular Probe Probe_Loading->Wash Imaging 4. Acquire Fluorescence Images (Dual Excitation/Emission) Wash->Imaging Calibration 5. In Situ Calibration with Nigericin Buffers Imaging->Calibration Analysis 6. Ratiometric Analysis Calibration->Analysis End End Analysis->End

Caption: A generalized workflow for intracellular pH measurement using a fluorescent probe.

5.3. Intracellular pH Regulation and Signaling

Intracellular pH is a critical regulator of various signaling pathways, including Notch signaling and cellular metabolism.

G Influence of Intracellular pH on Signaling cluster_pathways Cellular Pathways High_pHi High pHi (Alkaline) Notch Notch Signaling High_pHi->Notch Upregulates Glycolysis Glycolysis High_pHi->Glycolysis Upregulates Low_pHi Low pHi (Acidic) Low_pHi->Notch Downregulates Low_pHi->Glycolysis Downregulates Metabolism Metabolic Shift Glycolysis->Metabolism Drives

Caption: The impact of intracellular pH on Notch signaling and cellular metabolism.

References

Labeling proteins with 3-Chloro-4-methyl-7-hydroxycoumarin succinimidyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An Application and Protocol Guide to Protein Labeling with 3-Chloro-4-methyl-7-hydroxycoumarin Succinimidyl Ester

Introduction

This compound, a derivative of the coumarin family of fluorophores, serves as a versatile fluorescent probe in biochemical and cellular research.[1] When functionalized with an N-hydroxysuccinimidyl (NHS) ester, it becomes a potent, amine-reactive labeling reagent. This succinimidyl ester, hereafter referred to as CMHC-SE, covalently attaches the blue-fluorescing coumarin dye to primary amines (e.g., lysine residues) on proteins and other biomolecules, forming a stable amide bond.[2]

This labeling technique is crucial for a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and protein-protein interaction studies. The resulting fluorescently-labeled proteins can be used to probe biological systems, track molecular movement, and quantify molecular interactions.[3] The specific properties of the this compound core, such as its sensitivity to the local environment, make it a valuable tool for researchers in drug development and molecular biology.[1][4]

Physicochemical and Spectroscopic Properties

PropertyValueReference
Chemical Name This compound succinimidyl ester-
Molecular Formula C₁₄H₁₀ClNO₆ (for the SE derivative)Derived
Purity ≥95%[5]
Appearance Solid (likely off-white to pale yellow)[6]
Solubility Soluble in organic solvents (DMSO, DMF)[7][8]
Excitation Max (λex) ~364 nm (for a similar coumarin SE)[9]
Emission Max (λem) ~458 nm (for a similar coumarin SE)[9]
Reactive Group N-hydroxysuccinimidyl (NHS) ester[7]
Target Moiety Primary amines (-NH₂)[2]

Experimental Protocols

This section provides a detailed protocol for the covalent labeling of proteins with this compound succinimidyl ester (CMHC-SE). The procedure is based on established methods for NHS ester conjugation.[2][7][8]

Required Materials and Reagents
  • Protein of Interest: Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES). Avoid buffers containing Tris or glycine. The protein solution must be free of stabilizing proteins like BSA.[2][7]

  • CMHC-SE: Dried, solid form.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): High-quality, amine-free.[10]

  • Labeling Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5.[8]

  • Purification Column: Gel filtration column (e.g., Sephadex G-25, PD-10 desalting column) equilibrated with a suitable storage buffer.[7]

  • Storage Buffer: 1x Phosphate-buffered saline (PBS), pH 7.4, or another buffer suitable for the protein.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage prep_protein 1. Prepare Protein Solution (2.5 mg/mL in PBS) reaction 3. Mix Protein and Dye (1 hour, Room Temp, Dark) prep_protein->reaction Add to reaction prep_dye 2. Prepare Dye Stock (10 mM in DMSO) prep_dye->reaction Add dropwise purify 4. Purify Conjugate (Gel Filtration Column) reaction->purify Load onto column analyze 5. Analyze Conjugate (Measure Absorbance, Calc. DOL) purify->analyze Collect fractions store 6. Store Labeled Protein (4°C or -20°C) analyze->store

Caption: Workflow for protein conjugation with CMHC-SE.

Step-by-Step Labeling Procedure
  • Prepare Protein Solution:

    • Dissolve the protein in an amine-free buffer like PBS. The recommended concentration is 2.5 mg/mL for good labeling efficiency, though concentrations around 1 mg/mL are also suitable.[2]

    • If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS or a similar amine-free buffer.[2]

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.[7]

  • Prepare Dye Stock Solution:

    • Allow the vial of CMHC-SE to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the CMHC-SE in anhydrous DMSO or DMF.[2] For example, for a 1 µmol vial, add 100 µL of solvent.

    • Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh and protected from light.[11]

  • Perform the Labeling Reaction:

    • The optimal molar ratio of dye to protein depends on the protein and desired degree of labeling (DOL). A starting point is a 10:1 to 15:1 molar ratio of dye to protein.[2]

    • While gently stirring the protein solution, add the calculated volume of the 10 mM dye stock solution dropwise.[2]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[7] For unstable proteins, the reaction can be performed at 4°C, but the incubation time may need to be extended.[11]

  • Purify the Conjugate:

    • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with your desired storage buffer (e.g., 1x PBS).[7]

    • Immediately after the incubation, load the reaction mixture onto the column.[2]

    • Elute the protein-dye conjugate with the storage buffer. The labeled protein will typically elute first as a colored band, while the smaller, unreacted dye molecules are retained longer on the column.

    • Collect the fractions containing the purified, labeled protein.

Chemical Reaction Pathway

The conjugation reaction proceeds via nucleophilic substitution, where a primary amine on the protein attacks the carbonyl carbon of the succinimidyl ester, displacing the N-hydroxysuccinimide group to form a stable amide bond.

G Protein Protein-NH₂ (Primary Amine) reacts_at pH 8.3-8.5 CoumarinSE CMHC-SE Dye Conjugate Protein-NH-CO-CMHC (Stable Amide Bond) NHS NHS (Byproduct) plus1 + plus2 + reacts_at->Conjugate reacts_at->NHS G Carcinogen Carcinogen (e.g., DMBA) AhR Aryl Hydrocarbon Receptor (AhR) Carcinogen->AhR Activates Akt Akt (Survival) AhR->Akt Activates Coumarin Coumarin Compound (e.g., CMHC) Coumarin->AhR Inhibits Bax Bax / Bad (Pro-apoptotic) Coumarin->Bax Upregulates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Akt->Bcl2 Activates Akt->Bax Inhibits Casp9 Caspase-9 Bcl2->Casp9 Inhibits Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Application Notes and Protocols: 3-Chloro-4-methyl-7-hydroxycoumarin Conjugates in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-Chloro-4-methyl-7-hydroxycoumarin (CMFCH) conjugates in flow cytometry. While direct applications of CMFCH are not extensively documented, its chemical structure—a reactive chloromethyl group on a fluorescent coumarin core—makes it a versatile tool for labeling and tracking biomolecules. The protocols provided are based on established methods for similar coumarin dyes and are intended as a starting point for experimental design.

Introduction to this compound in Flow Cytometry

This compound is a blue-emitting fluorophore that can be conjugated to various biomolecules. Coumarin dyes are typically excited by a violet laser (around 405 nm) and emit in the blue region of the spectrum (450-500 nm).[1] Their distinct spectral properties make them suitable for multicolor flow cytometry, allowing for simultaneous analysis of multiple cellular parameters.[1] The chloromethyl group on CMFCH is reactive towards nucleophilic residues, primarily the thiol group of cysteines, forming stable thioether bonds.[2] This allows for the covalent labeling of proteins and other thiol-containing molecules.

Key Applications

Potential applications of CMFCH conjugates in flow cytometry include:

  • Immunophenotyping: CMFCH-conjugated antibodies can be used to identify and quantify specific cell populations based on the expression of cell surface or intracellular antigens.

  • Cell Proliferation Assays: By covalently labeling intracellular proteins, the fluorescence intensity of CMFCH can be used to track cell division, as the dye is distributed equally among daughter cells.

  • Apoptosis Detection: CMFCH conjugated to apoptosis-specific ligands or inhibitors can be used to identify cells undergoing programmed cell death.

  • Reporter Gene Assays: CMFCH can be used as a substrate for specific enzymes, where its cleavage results in a fluorescent signal, allowing for the measurement of gene expression.

Data Presentation

The photophysical properties of 7-hydroxycoumarin derivatives are crucial for designing flow cytometry experiments. The following table summarizes key data for spectrally similar coumarin dyes, which can serve as an estimate for CMFCH.

PropertyEstimated ValueReference
Excitation Maximum (λex)~360 nm[2]
Emission Maximum (λem)~450 nm[2]
Molar Extinction Coefficient (ε)~18,000 M⁻¹cm⁻¹[2]
Quantum Yield (Φ)~0.18[2]
Reactive GroupChloromethyl (-CH₂Cl)[2]
Target ResiduesPrimarily Cysteine (thiol group)[2]

Experimental Protocols

Protocol 1: General Protocol for Bioconjugation of CMFCH to Proteins

This protocol describes the covalent attachment of CMFCH to proteins containing cysteine residues.

Materials:

  • Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • This compound (CMFCH)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reducing agent (e.g., Dithiothreitol, DTT), if antibody disulfides need to be reduced

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Procedure:

  • Protein Preparation: If necessary, reduce the protein's disulfide bonds to generate free thiol groups by incubating with a 10-20 fold molar excess of DTT for 30 minutes at room temperature. Remove the excess DTT using a desalting column.

  • CMFCH Solution Preparation: Prepare a stock solution of CMFCH in DMF or DMSO at a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add the CMFCH stock solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.

  • Purification: Separate the CMFCH-protein conjugate from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the coumarin (at ~360 nm).

Protocol 2: Cell Surface Staining with CMFCH-Conjugated Antibodies

This protocol outlines the steps for staining cell surface antigens using a CMFCH-conjugated antibody.[1]

Materials:

  • Single-cell suspension

  • CMFCH-conjugated primary antibody

  • Flow Cytometry Staining Buffer (PBS with 1-2% BSA and 0.05% sodium azide)

  • (Optional) Fc block reagent

  • (Optional) Viability dye

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer. Resuspend the cells at a concentration of 1 x 10⁷ cells/mL.[1]

  • (Optional) Fc Receptor Blocking: If your cells express high levels of Fc receptors, incubate them with an Fc block reagent for 10-15 minutes at 4°C.[1]

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.[1]

    • Add the predetermined optimal concentration of the CMFCH-conjugated antibody.[1]

    • Incubate for 20-30 minutes at 4°C in the dark.[1]

  • Washing: Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes.[1]

  • Resuspension: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

  • Flow Cytometry Analysis: Analyze the labeled cells on a flow cytometer equipped with a violet laser for excitation and appropriate filters for blue emission detection.

Protocol 3: Intracellular Staining with CMFCH-Conjugated Antibodies

This protocol allows for the detection of intracellular antigens.[1]

Materials:

  • CMFCH-conjugated antibody

  • Fixation Buffer

  • Permeabilization Buffer

  • Flow Cytometry Staining Buffer

Procedure:

  • Cell Surface Staining (Optional): If also staining for surface markers, perform this step as described in Protocol 2 before fixation.

  • Fixation: Wash the cells once with PBS. Resuspend the cells in Fixation Buffer and incubate for 15-20 minutes at room temperature.[1]

  • Permeabilization: Wash the cells twice with Flow Cytometry Staining Buffer. Resuspend the cells in Permeabilization Buffer and incubate for 10-15 minutes at room temperature.[1]

  • Intracellular Staining:

    • Wash the cells once with Permeabilization Buffer.

    • Add the optimal concentration of the CMFCH-conjugated antibody (diluted in Permeabilization Buffer).[1]

    • Incubate for 30-60 minutes at room temperature in the dark.[1]

  • Washing: Wash the cells twice with Permeabilization Buffer.

  • Resuspension and Analysis: Resuspend the cells in Flow Cytometry Staining Buffer and analyze by flow cytometry.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_suspension Single-Cell Suspension fc_block Fc Receptor Blocking (Optional) cell_suspension->fc_block surface_stain Surface Antigen Staining fc_block->surface_stain Staining Buffer fixation Fixation surface_stain->fixation permeabilization Permeabilization fixation->permeabilization intracellular_stain Intracellular Antigen Staining permeabilization->intracellular_stain wash Washing intracellular_stain->wash facs Flow Cytometry Analysis wash->facs

Caption: General workflow for cell staining using CMFCH conjugates.

signaling_pathway cluster_conjugation Bioconjugation cluster_application Flow Cytometry Application protein Protein (-SH) conjugate CMFCH-Protein Conjugate protein->conjugate cmfch CMFCH (-CH2Cl) cmfch->conjugate cell Target Cell conjugate->cell Antibody Binding labeled_cell Labeled Cell cell->labeled_cell Incubation detection Fluorescence Detection labeled_cell->detection Laser Excitation

Caption: Logical relationship of CMFCH conjugation and application.

References

Application Notes and Protocols for Measuring Mitochondrial Viscosity with Coumarin-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mitochondrial viscosity is a critical biophysical parameter that reflects the functional state of mitochondria and is implicated in a variety of cellular processes and pathologies, including neurodegenerative diseases and cancer. Fluorescent molecular rotors are powerful tools for measuring viscosity in living cells. This document provides detailed application notes and protocols for the use of a 3-position substituted 7-hydroxycoumarin derivative as a fluorescent probe for measuring mitochondrial viscosity.

Disclaimer: While the user requested information on "3-Chloro-4-methyl-7-hydroxycoumarin," a thorough literature search did not yield specific data for this compound as a mitochondrial viscosity probe. Therefore, these application notes are based on the well-established principles and data from structurally similar 7-hydroxycoumarin-based molecular rotors designed for mitochondrial viscosity sensing. The protocols and data presented are representative of this class of probes.

Principle of Viscosity Sensing

The coumarin-based probe described herein operates as a "molecular rotor." Its fluorescence properties are highly sensitive to the viscosity of its microenvironment. This sensitivity arises from the process of Twisted Intramolecular Charge Transfer (TICT).

  • In low viscosity environments (e.g., cytoplasm): The rotor part of the molecule can freely rotate. Upon photoexcitation, the molecule relaxes to a non-emissive TICT state, leading to quenched fluorescence.

  • In high viscosity environments (e.g., mitochondrial matrix): The increased viscosity hinders the intramolecular rotation of the probe. This restriction inhibits the formation of the non-emissive TICT state, causing the excited state to decay via fluorescence, resulting in a significant increase in fluorescence intensity and lifetime.

The relationship between fluorescence intensity and viscosity can be described by the Förster-Hoffmann equation:

log(I) = C + x * log(η)

Where I is the fluorescence intensity, η is the viscosity, C is a constant, and x is a probe-dependent sensitivity parameter.

Probe Characteristics

The ideal mitochondrial viscosity probe possesses several key features:

  • Mitochondrial Targeting: The probe is typically functionalized with a lipophilic cation, such as a triphenylphosphonium (TPP) group, which facilitates its accumulation in the mitochondria due to the large negative mitochondrial membrane potential.

  • High Sensitivity to Viscosity: The probe should exhibit a significant increase in fluorescence intensity and/or lifetime with increasing viscosity.

  • Selectivity: The fluorescence signal should be specific to viscosity changes and not significantly affected by other cellular parameters like pH or the presence of reactive oxygen species (ROS).

  • Good Photostability: The probe should be resistant to photobleaching under typical imaging conditions to allow for time-lapse imaging.

  • Low Cytotoxicity: The probe should not be toxic to cells at the working concentrations.

Quantitative Data

The following tables summarize the typical photophysical and analytical performance of a 7-hydroxycoumarin-based mitochondrial viscosity probe.

Table 1: Photophysical Properties

ParameterValue in Low Viscosity (e.g., Methanol)Value in High Viscosity (e.g., Glycerol)
Absorption Maximum (λabs) ~400 nm~410 nm
Emission Maximum (λem) ~480 nm~495 nm
Stokes Shift ~80 nm~85 nm
Fluorescence Quantum Yield (Φ) < 0.1> 0.5
Fluorescence Lifetime (τ) < 1.0 ns> 3.0 ns

Table 2: Analytical Performance

ParameterValue
Viscosity Detection Range 1 - 1000 cP
Fluorescence Enhancement Factor > 20-fold
Selectivity High selectivity for viscosity over common ROS, metal ions, and pH changes in the physiological range.
pH Stability Stable in the physiological pH range (6.5 - 8.0).
Cytotoxicity Low cytotoxicity at working concentrations (typically 1-10 µM).
Mitochondrial Colocalization Coefficient > 0.9 (with trackers like MitoTracker™ Green)

Experimental Protocols

Synthesis of a Representative Coumarin-Based Mitochondrial Viscosity Probe

This protocol describes a general synthesis route for a 7-hydroxycoumarin-based probe with a TPP targeting moiety.

cluster_0 Step 1: Synthesis of Coumarin Core cluster_1 Step 2: Functionalization for Targeting Resorcinol Resorcinol Pechmann Pechmann Condensation (Acid Catalyst) Resorcinol->Pechmann EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Pechmann HMC 7-Hydroxy-4-methylcoumarin Pechmann->HMC HMC_start 7-Hydroxy-4-methylcoumarin Coupling Williamson Ether Synthesis HMC_start->Coupling Linker Bromoalkyl Linker Linker->Coupling CoumarinLinker Coumarin-Linker Intermediate Coupling->CoumarinLinker FinalCoupling Quaternization CoumarinLinker->FinalCoupling TPP Triphenylphosphine TPP->FinalCoupling FinalProbe Final Probe (Coumarin-Linker-TPP) FinalCoupling->FinalProbe

Caption: Synthetic workflow for a coumarin-based mitochondrial viscosity probe.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Acid catalyst (e.g., Amberlyst-15, H₂SO₄)

  • Bromoalkyl linker (e.g., 1,4-dibromobutane)

  • Triphenylphosphine (TPP)

  • Solvents (e.g., ethanol, acetonitrile, DMF)

  • Base (e.g., K₂CO₃)

Procedure:

  • Synthesis of 7-Hydroxy-4-methylcoumarin:

    • Perform a Pechmann condensation by reacting resorcinol with ethyl acetoacetate in the presence of an acid catalyst.

    • Reflux the mixture and monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice water to precipitate the product.

    • Filter, wash with water, and recrystallize from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

  • Attachment of the Linker:

    • Dissolve 7-hydroxy-4-methylcoumarin and a bromoalkyl linker in a suitable solvent (e.g., DMF).

    • Add a base (e.g., K₂CO₃) and stir the reaction at an elevated temperature.

    • Monitor the reaction by TLC.

    • After completion, extract the product with an organic solvent and purify by column chromatography.

  • Coupling with Triphenylphosphine:

    • Dissolve the coumarin-linker intermediate in a solvent like acetonitrile.

    • Add triphenylphosphine and reflux the mixture.

    • The final product will precipitate upon cooling.

    • Filter the solid, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

  • Characterization:

    • Confirm the structure of the final probe using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Viscosity Measurements

This protocol describes how to characterize the fluorescence response of the probe to changes in viscosity using methanol-glycerol mixtures.

cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis PrepProbe Prepare Probe Stock Solution (e.g., 1 mM in DMSO) AddProbe Add Probe to Solvent Mixtures (Final Conc. ~10 µM) PrepProbe->AddProbe PrepSolvents Prepare Methanol-Glycerol Mixtures (Varying Ratios) PrepSolvents->AddProbe Spectro Record Absorption & Emission Spectra (Spectrophotometer & Fluorometer) AddProbe->Spectro PlotData Plot Fluorescence Intensity vs. Viscosity Spectro->PlotData Fit Fit Data to Förster-Hoffmann Equation PlotData->Fit

Caption: Workflow for in vitro characterization of the viscosity probe.

Materials:

  • Coumarin-based viscosity probe

  • Methanol

  • Glycerol

  • Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a stock solution of the probe (e.g., 1 mM in DMSO).

  • Prepare a series of methanol-glycerol mixtures with varying volume ratios to create a range of viscosities.

  • Add the probe stock solution to each methanol-glycerol mixture to a final concentration of approximately 10 µM.

  • Record the absorption and fluorescence emission spectra for each solution.

  • Plot the fluorescence intensity at the emission maximum as a function of the viscosity of the solvent mixture.

  • For a more detailed analysis, plot the logarithm of the fluorescence intensity against the logarithm of the viscosity and fit the data to the Förster-Hoffmann equation.

Cell Culture and Staining

This protocol details the procedure for staining cultured cells with the mitochondrial viscosity probe.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Coumarin-based viscosity probe stock solution (1 mM in DMSO)

  • MitoTracker™ Green (for colocalization)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed the cells on glass-bottom dishes suitable for microscopy.

  • Probe Loading:

    • When cells reach the desired confluency (e.g., 70-80%), remove the culture medium.

    • Wash the cells once with serum-free medium.

    • Incubate the cells with the coumarin-based probe at a final concentration of 1-10 µM in serum-free medium for 30-60 minutes at 37°C.

  • Washing: After incubation, wash the cells twice with PBS or fresh medium to remove any excess probe.

  • Colocalization (Optional): To confirm mitochondrial targeting, co-stain the cells with a commercially available mitochondrial tracker (e.g., MitoTracker™ Green) according to the manufacturer's protocol.

  • Imaging: Image the stained cells using a confocal laser scanning microscope with appropriate excitation and emission settings for the coumarin probe (e.g., excitation at ~405 nm, emission collected at ~450-550 nm).

Induction of Mitochondrial Viscosity Changes

To validate the probe's response in a cellular context, mitochondrial viscosity can be modulated using various agents.

cluster_0 Treatment cluster_1 Imaging cluster_2 Analysis Start Stained Cells Nystatin Nystatin Treatment (Increases Viscosity) Start->Nystatin CCCP CCCP Treatment (Decreases Mitochondrial Membrane Potential) Start->CCCP Staurosporine Staurosporine Treatment (Induces Apoptosis, Increases Viscosity) Start->Staurosporine Image Confocal Microscopy Nystatin->Image CCCP->Image Staurosporine->Image Quantify Quantify Fluorescence Intensity Changes Image->Quantify

Caption: Experimental design for modulating and measuring mitochondrial viscosity.

Examples of Modulating Agents:

  • Nystatin: An ionophore that can increase mitochondrial viscosity. Treat stained cells with 10-50 µM nystatin for 30 minutes.

  • Staurosporine: An inducer of apoptosis, which is often associated with an increase in mitochondrial viscosity. Treat cells with 1-2 µM staurosporine for several hours.

  • CCCP (Carbonyl cyanide m-chlorophenyl hydrazone): A mitochondrial uncoupler that dissipates the mitochondrial membrane potential, which can lead to changes in viscosity and will affect the accumulation of the probe.

Procedure:

  • Stain the cells with the coumarin-based viscosity probe as described in section 4.3.

  • Treat the stained cells with the desired modulating agent at the appropriate concentration and for the recommended time.

  • Acquire fluorescence images before and after treatment to observe changes in mitochondrial fluorescence intensity.

  • Quantify the fluorescence intensity in the mitochondrial regions to determine the relative change in viscosity.

Data Analysis and Interpretation

  • Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to define regions of interest (ROIs) corresponding to mitochondria. Measure the mean fluorescence intensity within these ROIs.

  • Relative Viscosity Changes: Compare the fluorescence intensity of treated cells to control (untreated) cells to determine the relative change in mitochondrial viscosity.

  • Fluorescence Lifetime Imaging Microscopy (FLIM): For more quantitative and robust measurements, FLIM can be used. An increase in the fluorescence lifetime of the probe in mitochondria corresponds to an increase in viscosity. FLIM is less susceptible to artifacts related to probe concentration and excitation intensity.

Troubleshooting

  • Low Signal: Increase the probe concentration or incubation time. Ensure the imaging settings (laser power, detector gain) are optimized.

  • High Background: Reduce the probe concentration or ensure thorough washing after staining.

  • No Change in Fluorescence with Modulating Agents: Verify the activity of the modulating agent. Ensure the probe is correctly localized to the mitochondria.

  • Phototoxicity: Reduce laser power and exposure time. Use an anti-fade reagent if compatible.

By following these protocols, researchers can effectively utilize 7-hydroxycoumarin-based fluorescent probes to investigate the dynamics of mitochondrial viscosity and its role in cellular health and disease.

Experimental setup for fluorescence lifetime imaging microscopy (FLIM) with 3-Chloro-4-methyl-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 3-Chloro-4-methyl-7-hydroxycoumarin as a fluorescent probe for Fluorescence Lifetime Imaging Microscopy (FLIM). This document outlines the necessary instrumentation, experimental protocols, and data presentation for quantitative cellular imaging.

Introduction to this compound for FLIM

This compound is a derivative of the coumarin family of fluorophores, which are widely used in biological imaging due to their sensitivity to the local microenvironment.[1] The addition of a chloro group at the 3-position and a methyl group at the 4-position modifies the electronic properties of the coumarin scaffold, influencing its photophysical characteristics.[2]

FLIM is a powerful imaging technique that measures the exponential decay rate of fluorescence from a fluorophore at each pixel of an image. This "fluorescence lifetime" is an intrinsic property of a molecule and is largely independent of its concentration. It is, however, highly sensitive to environmental factors such as pH, ion concentration, viscosity, and the presence of quenchers. This makes this compound, in conjunction with FLIM, a valuable tool for probing the intracellular environment and studying molecular interactions.

Photophysical Properties

The photophysical properties of this compound are crucial for designing a FLIM experiment. While specific data for this exact compound is not extensively published, the properties can be estimated from closely related coumarin derivatives.

PropertyEstimated ValueSignificance in FLIM
Excitation Maximum (λex) ~350 - 405 nmDetermines the choice of excitation light source (e.g., laser line).
Emission Maximum (λem) ~450 - 470 nmDictates the selection of emission filters for efficient signal detection.
Fluorescence Lifetime (τ) ~4.0 - 4.6 nsThis is the parameter measured in FLIM. The lifetime can vary with the local environment. A lifetime in the nanosecond range is well-suited for Time-Correlated Single Photon Counting (TCSPC) FLIM.[3][4]
Quantum Yield (Φ) Moderate to HighA higher quantum yield results in a brighter signal, improving the signal-to-noise ratio for FLIM measurements.
Stokes Shift > 50 nmA large Stokes shift is advantageous as it allows for effective separation of the excitation and emission light, reducing background noise.

Note: The exact photophysical properties, particularly the fluorescence lifetime, are highly dependent on the solvent and local molecular environment and should be characterized for the specific experimental conditions.

Experimental Setup for TCSPC-FLIM

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used method for FLIM.[5] A typical TCSPC-FLIM setup integrated with a confocal or multiphoton microscope is required.

Core Components:
ComponentSpecificationPurpose
Pulsed Laser Source Picosecond pulsed diode laser or a tunable multiphoton laser.Provides short pulses of light to excite the fluorophore. The repetition rate should be chosen to allow for the full decay of the fluorescence before the next pulse.
Microscope Inverted confocal or multiphoton laser scanning microscope.Provides the optical platform for sample illumination and fluorescence collection.
Scanning Unit Galvanometer-based scanners.To create a raster scan of the laser focus across the sample.
Detector High-speed, sensitive single-photon detector, such as a photomultiplier tube (PMT) or a hybrid photodetector (HyD).Detects the emitted single photons.
TCSPC Electronics A TCSPC module/card.Precisely times the arrival of each detected photon relative to the corresponding laser pulse.[5]
Objective Lens High numerical aperture (NA) oil or water immersion objective.Efficiently collects the emitted fluorescence.
Filters Dichroic mirror and bandpass emission filter.The dichroic mirror separates the excitation and emission light paths. The emission filter selectively transmits the fluorescence from the coumarin probe to the detector.
Analysis Software Software capable of fitting fluorescence decay curves.To analyze the collected data and generate FLIM images.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out a small amount of this compound powder.

  • Dissolving: Dissolve the powder in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution (e.g., 1-10 mM).

  • Storage: Store the stock solution at -20°C, protected from light.

Protocol 2: Cellular Staining
  • Cell Culture: Culture cells of interest on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

  • Working Solution: Prepare a working solution of the coumarin probe by diluting the stock solution in a serum-free cell culture medium or an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a final concentration in the range of 1-10 µM. The optimal concentration should be determined empirically to achieve sufficient signal without causing cellular toxicity.

  • Incubation: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: After incubation, wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.

  • Imaging: Immediately proceed with FLIM imaging. For live-cell imaging, maintain the cells in a suitable imaging buffer at 37°C and 5% CO2.

Protocol 3: FLIM Data Acquisition
  • System Initialization: Turn on all components of the FLIM system (laser, microscope, detectors, and TCSPC electronics) and allow them to warm up for at least 30 minutes to ensure stability.

  • Sample Placement: Place the prepared cell sample on the microscope stage.

  • Locate Cells: Using brightfield or epifluorescence, locate the cells of interest.

  • Set Excitation and Emission Parameters:

    • Select an appropriate laser line for excitation (e.g., 405 nm).

    • Set the laser power to a low level to minimize phototoxicity and photobleaching.

    • Insert the appropriate dichroic mirror and emission bandpass filter (e.g., 460/50 nm) into the light path.

  • Configure TCSPC Settings:

    • Set the acquisition time per pixel (dwell time).

    • Define the number of time channels (bins) for the fluorescence decay histogram.

    • Adjust the detector gain and other parameters to achieve an optimal photon counting rate. The photon counting rate should typically be kept below 5% of the laser repetition rate to avoid pulse pile-up artifacts.

  • Acquire Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer) at the excitation wavelength. The IRF is essential for accurate lifetime determination through deconvolution.

  • Image Acquisition: Acquire the FLIM data by scanning the desired field of view. Collect photons until a sufficient number of counts are obtained in the peak channel of the fluorescence decay histogram for each pixel to ensure good statistical accuracy for lifetime fitting.

Data Analysis and Presentation

  • Decay Fitting: The acquired fluorescence decay data for each pixel is fitted to a multi-exponential decay model using the analysis software. The IRF is used in the fitting process (deconvolution) to obtain the true fluorescence lifetime(s).

  • FLIM Image Generation: A FLIM image is generated where the color or intensity of each pixel represents the calculated fluorescence lifetime.

  • Quantitative Analysis: Extract quantitative lifetime values from regions of interest (ROIs) within the image for statistical analysis and comparison between different experimental conditions.

Visualizations

FLIM_Experimental_Workflow cluster_prep Sample Preparation cluster_acq FLIM Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution (1-10 mM in DMSO) working Prepare Working Solution (1-10 µM in media) stock->working stain Incubate Cells with Probe (15-30 min, 37°C) working->stain cells Culture Cells on Glass-Bottom Dish cells->stain wash Wash Cells to Remove Unbound Probe stain->wash setup System Setup & Warm-up wash->setup irf Acquire Instrument Response Function (IRF) setup->irf acquire Acquire FLIM Data irf->acquire fit Fit Fluorescence Decay (Deconvolution with IRF) acquire->fit image Generate FLIM Image fit->image quantify Quantitative Analysis (ROI Lifetimes) image->quantify TCSPC_FLIM_Setup cluster_light_path Microscope Light Path cluster_electronics Timing Electronics laser Pulsed Laser (e.g., 405 nm) scanner Scanning Mirrors laser->scanner tcspc TCSPC Module laser->tcspc Sync dichroic Dichroic Mirror scanner->dichroic objective Objective Lens sample Sample objective->sample objective->dichroic sample->objective dichroic->objective emission_filter Emission Filter dichroic->emission_filter detector Detector (PMT/HyD) emission_filter->detector detector->tcspc Photon Signal computer Computer & Analysis Software tcspc->computer

References

In Vivo Biotransformation of 3-Chloro-4-methyl-7-hydroxycoumarin: A Review of Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3-Chloro-4-methyl-7-hydroxycoumarin, also known as chlorferron, is a significant metabolite of the organophosphate pesticide coumaphos. Understanding its biotransformation is crucial for assessing the toxicology and pharmacokinetics of the parent compound. In vivo studies, primarily conducted in rat models, have demonstrated that this compound undergoes rapid metabolism and elimination. The primary metabolic pathways identified are dechlorination and conjugation, leading to the excretion of the parent compound and its metabolites, predominantly through urine.

Metabolic Profile

Following oral administration in rats, this compound is extensively metabolized. The main biotransformation reactions include the removal of the chlorine atom from the 3-position of the coumarin ring and subsequent conjugation of the resulting metabolites as well as the parent compound. Three primary metabolites have been isolated from rat urine: unchanged this compound and its dechlorinated counterparts.[1] A significant portion of these metabolites are excreted in conjugated forms, suggesting efficient phase II metabolism.[1]

Excretion and Distribution

Studies using radiolabeled this compound have shown that the compound and its metabolites are rapidly eliminated from the body. Within 24 hours of a single oral dose to male rats, a substantial portion of the administered radioactivity is recovered in the urine (ranging from 77% to 84%) and feces (ranging from 7% to 15%).[1] This indicates that renal excretion is the principal route of elimination. After seven days, only low levels of residues derived from the compound are detectable in various organs, signifying minimal long-term accumulation.[1]

Quantitative Analysis

The quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and toxicokinetic studies. While specific quantitative data from the seminal in vivo studies are not fully detailed in accessible literature, modern analytical techniques such as high-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) or mass spectrometry (MS) are well-suited for this purpose. These methods, often preceded by enzymatic hydrolysis to deconjugate metabolites, allow for sensitive and specific measurement in urine and tissue samples.

Data Summary

ParameterRoute of AdministrationDose (mg/kg)Timeframe% of Dose in Urine% of Dose in FecesAnimal ModelReference
ExcretionOral0.5 and 2024 hours77-84%7-15%Male Rats[1]

Experimental Protocols

Protocol 1: In Vivo Biotransformation Study in Rats

This protocol outlines a general procedure for investigating the metabolism and excretion of this compound in a rat model, based on established methodologies for similar compounds.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats, male.
  • Housing: Individually in metabolism cages to allow for separate collection of urine and feces.
  • Acclimatization: Acclimatize animals for at least one week before the experiment.
  • Diet: Standard laboratory chow and water ad libitum.

2. Dosing:

  • Test Substance: this compound (radiolabeled, e.g., with 14C, for excretion balance studies).
  • Vehicle: A suitable vehicle such as corn oil or an aqueous suspension with a suspending agent.
  • Route of Administration: Oral gavage.
  • Dose Levels: At least two dose levels, for example, a low dose (e.g., 0.5 mg/kg) and a high dose (e.g., 20 mg/kg).[1]

3. Sample Collection:

  • Urine and Feces: Collect separately at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.
  • Blood: Collect blood samples via a suitable method (e.g., tail vein or saphenous vein) at various time points to determine the pharmacokinetic profile.
  • Tissues: At the end of the study, euthanize the animals and collect major organs and tissues to determine tissue distribution.

4. Sample Analysis:

  • Quantification of Radioactivity: For excretion balance and tissue distribution, determine the total radioactivity in urine, feces, and tissue homogenates using liquid scintillation counting.
  • Metabolite Profiling:
  • Pool urine samples for each dose group.
  • Perform enzymatic hydrolysis on a urine aliquot using β-glucuronidase and sulfatase to cleave conjugates.
  • Extract the parent compound and its metabolites using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
  • Analyze the extracts using HPLC coupled with a suitable detector (e.g., UV, fluorescence, or mass spectrometry) to separate and identify the metabolites.
  • Characterize the structure of the metabolites using techniques like tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy if sufficient quantities can be isolated.

Visualizations

Biotransformation_Workflow cluster_in_vivo In Vivo Study cluster_analysis Sample Analysis Animal_Model Rat Model Dosing Oral Gavage of This compound Animal_Model->Dosing Sample_Collection Urine, Feces, Blood, Tissues Dosing->Sample_Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Sample_Collection->Hydrolysis Extraction SPE or LLE Hydrolysis->Extraction Analytical_Separation HPLC Extraction->Analytical_Separation Detection_Identification MS/MS, NMR Analytical_Separation->Detection_Identification

Experimental workflow for in vivo biotransformation studies.

Metabolic_Pathway cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Parent This compound Dechlorination Dechlorination Parent->Dechlorination Parent_Conjugates Glucuronide and Sulfate Conjugates Parent->Parent_Conjugates Excretion Urinary and Fecal Excretion Parent->Excretion Unchanged Dechlorinated_Metabolite 4-methyl-7-hydroxycoumarin Dechlorination->Dechlorinated_Metabolite Metabolite_Conjugates Glucuronide and Sulfate Conjugates Dechlorinated_Metabolite->Metabolite_Conjugates Parent_Conjugates->Excretion Metabolite_Conjugates->Excretion

Proposed metabolic pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 3-Chloro-4-methyl-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies and detailed protocols to overcome solubility challenges with 3-Chloro-4-methyl-7-hydroxycoumarin (also known as Chlorferon).

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: The low aqueous solubility of this compound stems from its molecular structure. The coumarin core is a fused bicyclic ring system which is largely hydrophobic (water-repelling). While the 7-hydroxy group adds some polarity, the overall molecule has significant nonpolar character, making it difficult to dissolve in water.[1] Its predicted pKa is around 7.4, meaning the hydroxyl group can be ionized to improve solubility, but this requires careful pH control.[2]

Q2: What is the most direct method to improve the solubility of this compound for in vitro assays?

A2: For many laboratory applications, using pH adjustment or employing a water-miscible co-solvent are the most straightforward methods.

  • pH Adjustment: Increasing the pH of the aqueous solution above the pKa of the 7-hydroxy group will deprotonate it, forming a more soluble phenolate salt.[3][] This is a simple and effective technique, but care must be taken as the lactone ring of the coumarin may be susceptible to hydrolysis under highly basic conditions.[5]

  • Co-solvents: Adding a small percentage of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), ethanol, or Polyethylene Glycol 400 (PEG 400) can significantly enhance solubility.[][6] This approach is widely used but requires ensuring the co-solvent does not interfere with the experimental assay.[6]

Q3: How can I prepare a more stable and soluble formulation for drug development studies?

A3: For applications requiring higher concentrations or improved stability, forming an inclusion complex with a cyclodextrin is a highly effective strategy.[7][8] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] The nonpolar coumarin molecule can be encapsulated within this cavity, forming a complex that is significantly more water-soluble.[8][10][11] This technique can also enhance bioavailability for in vivo studies.[11]

Troubleshooting Guides & Experimental Protocols

Strategy 1: Solubility Enhancement by pH Adjustment

This method leverages the acidic nature of the 7-hydroxy group.

Troubleshooting
  • Issue: The compound precipitates when the solution is diluted or its pH is lowered.

    • Solution: This indicates you are operating near the limit of solubility for that specific pH. Ensure the final pH of your working solution remains sufficiently high to keep the compound dissolved. Prepare stock solutions at a high pH and dilute them into buffers that maintain this alkaline environment.

  • Issue: The compound degrades over time in a high pH solution.

    • Solution: Coumarin lactone rings can hydrolyze at high pH.[5] Prepare fresh solutions before use and store them at 2-8°C for short periods. Avoid prolonged storage at pH > 9.

Experimental Protocol: pH Adjustment
  • Prepare a concentrated stock solution (e.g., 10-20 mM) of this compound in a suitable organic solvent like DMSO.

  • Prepare a series of aqueous buffers with varying pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0).

  • Add a small aliquot of the DMSO stock solution to each buffer to achieve the desired final concentration. Keep the final DMSO concentration low (typically <1% v/v) to minimize its effects.

  • Vortex the solutions and observe for any precipitation.

  • Determine the minimum pH required to maintain the compound in solution at the target concentration using visual inspection or UV-Vis spectrophotometry to check for light scattering.

Data Presentation: pH-Dependent Solubility (Illustrative)
Target pHFinal DMSO Conc.Max. Achieved Solubility (µg/mL)Observations
7.00.5%< 10Heavy Precipitation
7.50.5%~25Slight Turbidity
8.00.5%~150Clear Solution
8.50.5%> 500Clear Solution
Strategy 2: Solubility Enhancement using Co-solvents

This technique reduces the polarity of the aqueous medium, allowing for better solvation of the hydrophobic compound.[]

Troubleshooting
  • Issue: The chosen co-solvent interferes with the biological assay (e.g., enzyme inhibition, cell toxicity).

    • Solution: Run a solvent tolerance control experiment to determine the maximum percentage of the co-solvent that can be used without affecting the assay results. Test alternative co-solvents like ethanol, propylene glycol, or PEG 400.[][6]

  • Issue: The compound precipitates upon dilution with an aqueous buffer.

    • Solution: The stock solution is too concentrated for the final percentage of co-solvent. Prepare a more dilute stock solution or increase the percentage of co-solvent in the final working solution, if tolerated by the assay.

Experimental Protocol: Co-solvent System
  • Prepare high-concentration stock solutions of the compound in 100% DMSO, 100% Ethanol, and 100% PEG 400.

  • In separate tubes, prepare a series of dilutions for each co-solvent in your primary aqueous buffer (e.g., PBS) to create final co-solvent concentrations of 1%, 2%, 5%, and 10% (v/v).

  • Add the compound to each co-solvent/buffer mixture to determine the maximum solubility.

  • Agitate the samples (vortex, sonicate) until equilibrium is reached (e.g., 1-2 hours).

  • Centrifuge the samples to pellet any undissolved solid and measure the concentration of the dissolved compound in the supernatant via HPLC or UV-Vis spectrophotometry.

Data Presentation: Co-solvent Solubility Comparison (Illustrative)
Co-solventConcentration (v/v)Achieved Solubility (µg/mL)
DMSO1%75
DMSO5%450
Ethanol1%40
Ethanol5%220
PEG 4001%55
PEG 4005%310
Strategy 3: Solubility Enhancement via Cyclodextrin Complexation

This method creates a host-guest inclusion complex, physically shielding the hydrophobic compound and presenting a hydrophilic exterior to the aqueous solvent.[7][8]

Troubleshooting
  • Issue: The solubility enhancement is lower than expected.

    • Solution: The molar ratio of cyclodextrin to the compound may be suboptimal. Perform a phase solubility study to determine the ideal stoichiometry (e.g., 1:1 or 1:2).[11] Also, consider using a more soluble cyclodextrin derivative, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which often provide superior performance.[10][11]

Experimental Protocol: Phase Solubility Study with HP-β-CD
  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM) in your desired buffer.

  • Add an excess amount of this compound to each solution.

  • Seal the containers and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, filter each suspension through a 0.22 µm syringe filter to remove the undissolved solid.

  • Determine the concentration of the dissolved compound in each filtrate using a validated HPLC or UV-Vis spectrophotometry method.

  • Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear plot of the AL type indicates the formation of a soluble 1:1 complex.[12]

Visualizations

G cluster_0 Decision Workflow for Solubility Enhancement start Poorly Soluble 3-Chloro-4-methyl- 7-hydroxycoumarin q1 Is the experiment for a quick in vitro assay? start->q1 a1 Use pH Adjustment or Co-solvents q1->a1 Yes q3 Is this for in vivo or formulation development? q1->q3 No q2 Does the assay tolerate pH > 8 or organic solvents? a1->q2 a2 Proceed with pH/Co-solvent Method q2->a2 Yes a3 Consider Cyclodextrin Complexation q2->a3 No end Optimized Soluble Formulation a2->end a3->end q3->a3 Yes

Caption: Decision workflow for selecting a suitable solubilization method.

G cluster_1 Mechanism of Cyclodextrin Inclusion Complexation Coumarin Hydrophobic Coumarin Molecule Complex Water-Soluble Inclusion Complex Coumarin->Complex + Cyclodextrin Cyclodextrin Host (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Water Aqueous Environment Complex->Water Soluble In

Caption: Formation of a water-soluble inclusion complex.

References

Technical Support Center: Synthesis of 3-Chloro-4-methyl-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis yield of 3-Chloro-4-methyl-7-hydroxycoumarin. The synthesis is typically a two-step process: (1) A Pechmann condensation to form the coumarin core, followed by (2) an electrophilic chlorination at the 3-position.

Troubleshooting & FAQs: Synthesis Pathway

The overall synthesis pathway involves two key transformations, each with potential challenges.

G cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Electrophilic Chlorination Resorcinol Resorcinol HMC 7-Hydroxy-4-methylcoumarin Resorcinol->HMC EAA Ethyl Acetoacetate EAA->HMC HMC_inter 7-Hydroxy-4-methylcoumarin HMC->HMC_inter Purification ChlorinatingAgent Chlorinating Agent (e.g., NCS) FinalProduct This compound ChlorinatingAgent->FinalProduct HMC_inter->FinalProduct

Caption: General two-step synthesis pathway for the target compound.

Part 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This reaction condenses resorcinol with ethyl acetoacetate under acidic conditions to form the coumarin intermediate.

Frequently Asked Questions (FAQs)

Q1: My yield of 7-hydroxy-4-methylcoumarin is low. What are the most common causes?

A1: Low yields are typically traced back to three main factors: reaction temperature, catalyst inefficiency, or improper work-up.

  • Temperature: The reaction is highly sensitive to temperature. Temperatures above the optimal range can lead to the formation of side products like chromones or self-condensation of the ethyl acetoacetate.[1]

  • Catalyst: The choice and amount of acid catalyst are critical. While concentrated sulfuric acid is traditional, it can lead to charring and difficult purification.[2] Heterogeneous catalysts like Amberlyst-15 or sulfated zirconia can offer higher yields and easier work-up.[1][2]

  • Work-up: The product is precipitated by pouring the reaction mixture into ice-cold water. Incomplete precipitation or loss of product during filtration and washing will significantly reduce the final yield.

Q2: What are the optimal reaction conditions for the Pechmann condensation?

A2: Optimal conditions depend on the chosen catalyst. For conventional methods, maintaining a low temperature (below 10-20°C) during the addition of reagents to sulfuric acid is crucial to prevent side reactions.[3][4] For solid acid catalysts, higher temperatures are often required. A summary of reported conditions and yields is provided in Table 1.

Q3: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: Besides unreacted starting materials (resorcinol and ethyl acetoacetate), common side products include chromone isomers and products from the self-condensation of ethyl acetoacetate, especially if the reaction temperature is too high.[1]

Q4: How should I purify the crude 7-hydroxy-4-methylcoumarin?

A4: The most common and effective purification method is recrystallization. Ethanol or an ethanol-water mixture is frequently used to obtain the product as colorless or pale yellow needles.[3][5] For persistent impurities, column chromatography on silica gel can be employed.

Data Presentation: Pechmann Condensation Yields

Table 1: Comparison of Reaction Conditions for 7-Hydroxy-4-methylcoumarin Synthesis

CatalystTemperature (°C)Reaction TimeSolventReported Yield (%)Reference
Conc. H₂SO₄< 10°C, then RT18-22 hoursNone~97%[4]
Conc. H₂SO₄< 20°C~30 minutesNone~71%[3]
Amberlyst-15110°C100 minutesNone~95%[1][6][7]
Sulfated Zirconia170°C3 hoursNone~94%[2]
Sulfated Zirconia (Microwave)150°C15 minutesNone~99%[2]

Part 2: Chlorination of 7-Hydroxy-4-methylcoumarin

This step involves the selective electrophilic substitution of a chlorine atom onto the 3-position of the coumarin ring. The 3-position is activated for electrophilic attack due to the electronic nature of the coumarin system.[8]

Frequently Asked Questions (FAQs)

Q1: What is a suitable chlorinating agent for this reaction?

A1: N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of activated aromatic and heterocyclic rings.[9] It is a solid, making it easier and safer to handle than gaseous chlorine or liquid reagents like sulfuryl chloride. It functions as a source of an electrophilic chlorine species (Cl⁺).[9]

Q2: My chlorination reaction is not working, or the yield is very low. What should I check?

A2: Several factors could be at play:

  • Purity of Starting Material: Ensure your 7-hydroxy-4-methylcoumarin is pure and dry. Impurities can react with NCS, reducing its availability for the main reaction.

  • Reagent Quality: Use fresh, high-purity NCS. Over time, NCS can degrade, especially if exposed to moisture.

  • Solvent Choice: The reaction is typically performed in a polar aprotic solvent like DMF, acetonitrile, or a chlorinated solvent like chloroform. The solvent must be dry.

  • Activation: For some less reactive substrates, an acid catalyst may be needed to enhance the electrophilicity of the chlorine on NCS.[9]

Q3: The reaction is producing multiple chlorinated products. How can I improve selectivity for the 3-position?

A3: The 3-position is electronically favored for electrophilic attack. However, over-chlorination on the benzene ring can occur under harsh conditions. To improve selectivity:

  • Control Stoichiometry: Use a carefully measured amount of NCS (typically 1.0 to 1.1 equivalents). A large excess will promote multiple chlorinations.

  • Temperature Control: Run the reaction at room temperature or slightly below. Avoid excessive heating unless necessary to initiate the reaction.

  • Monitor the Reaction: Use TLC to track the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent the formation of di- or tri-chlorinated byproducts.

Q4: How do I remove the succinimide byproduct after the reaction?

A4: Succinimide is soluble in water. The typical work-up involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate or dichloromethane), and then washing the organic layer with water or a dilute brine solution. This process effectively removes the succinimide byproduct.

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin (H₂SO₄ Method)
  • Preparation: Place a flask containing 15 mL of concentrated sulfuric acid (98%) in an ice-salt bath to cool the temperature to below 10°C.[3][4]

  • Reagent Addition: In a separate beaker, prepare a solution of 3.7 g of resorcinol in 4.4 mL of ethyl acetoacetate.[3]

  • Condensation: Add the resorcinol solution dropwise to the cold, stirred sulfuric acid, ensuring the temperature does not exceed 20°C.[3]

  • Reaction: Once the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 18-20 hours.[4]

  • Precipitation: Pour the reaction mixture slowly into a beaker containing ~200 g of crushed ice with vigorous stirring. A pale yellow solid will precipitate.[3]

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with several portions of cold water.

  • Purification: Recrystallize the crude solid from a 70:30 ethanol-water mixture to yield pure 7-hydroxy-4-methylcoumarin.[3] Dry the crystals completely before proceeding to the next step.

Protocol 2: Synthesis of this compound (NCS Method)
  • Preparation: In a round-bottom flask, dissolve 7-hydroxy-4-methylcoumarin (1.0 eq) in a suitable dry solvent (e.g., acetonitrile or chloroform).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 7:3 hexane:ethyl acetate). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water.

  • Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by a brine solution, to remove the succinimide byproduct and any residual acid.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the final product.[10]

Mandatory Visualization: Troubleshooting Flowchart

Troubleshooting_Flowchart Troubleshooting Workflow for this compound Synthesis cluster_step1 Step 1 Troubleshooting cluster_step2 Step 2 Troubleshooting start Low Final Yield or Impure Product check_step1 Problem in Step 1? (Pechmann Condensation) start->check_step1 check_step2 Problem in Step 2? (Chlorination) start->check_step2 s1_yield Low Yield of Intermediate check_step1->s1_yield s1_purity Impure Intermediate (Multiple TLC Spots) check_step1->s1_purity s2_reactivity No / Incomplete Reaction check_step2->s2_reactivity s2_selectivity Poor Selectivity (Multiple Products) check_step2->s2_selectivity s1_sol1 Check/Control Temperature (Avoid >20°C for H₂SO₄) s1_yield->s1_sol1 s1_sol2 Consider Alternative Catalyst (e.g., Amberlyst-15) s1_yield->s1_sol2 s1_sol3 Ensure Efficient Precipitation (Use Ice-Cold Water) s1_yield->s1_sol3 s1_purity->s1_sol1 s1_sol4 Purify via Recrystallization (Ethanol/Water) s1_purity->s1_sol4 s2_sol1 Verify Purity of Starting Material s2_reactivity->s2_sol1 s2_sol2 Use Fresh NCS & Dry Solvent s2_reactivity->s2_sol2 s2_sol3 Consider Mild Heating or Acid Catalyst s2_reactivity->s2_sol3 s2_sol4 Use Correct Stoichiometry (1.0-1.1 eq NCS) s2_selectivity->s2_sol4 s2_sol5 Monitor Reaction by TLC and Stop Promptly s2_selectivity->s2_sol5

References

Solving 3-Chloro-4-methyl-7-hydroxycoumarin aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Chloro-4-methyl-7-hydroxycoumarin

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and use of this compound, with a specific focus on overcoming aggregation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound aggregating or precipitating in my aqueous buffer?

A1: this compound is a largely hydrophobic molecule. The coumarin ring system is inherently nonpolar, leading to low affinity for water and a tendency to self-associate or aggregate to minimize contact with the aqueous environment.[1][2][3] This aggregation is driven by hydrophobic interactions and is a common issue for many coumarin derivatives.[1][4]

Q2: What is the expected aqueous solubility of this compound?

A2: Specific quantitative solubility data for this compound in various aqueous buffers is not extensively documented in publicly available literature. However, 7-hydroxycoumarin derivatives are known to be sparingly soluble in water.[5][6][7] The solubility is highly dependent on factors like pH, temperature, and the presence of co-solvents.[5][8] For a related 7-hydroxycoumarin compound, a solubility of 18.8 ± 1.4 µg/mL (approximately 53 µM) was reported in PBS at pH 7.4.[9][10] We strongly recommend experimentally determining the solubility in your specific buffer system using the protocols provided below.

Q3: How does pH affect the solubility and aggregation of this compound?

A3: The 7-hydroxy group on the coumarin ring is phenolic and thus weakly acidic. The pKa of the parent 7-hydroxycoumarin is around 7.1-7.8.[5] At pH values above its pKa, this hydroxyl group will deprotonate to form a more polar (and thus more water-soluble) phenolate anion.[5] Therefore, increasing the pH of your aqueous solution to a value above ~8.0 should significantly increase solubility and reduce aggregation.[5] Conversely, in acidic to neutral conditions (pH < 7), the compound will be in its neutral, less soluble form.

Q4: What are the primary strategies to prevent aggregation?

A4: The main strategies involve modifying the solvent environment to increase the compound's solubility. These can be categorized as:

  • pH Adjustment: Increasing the pH to deprotonate the 7-hydroxy group.[5]

  • Use of Organic Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent (like DMSO or ethanol) and diluting it into your aqueous buffer.[1][11][12][13]

  • Use of Surfactants: Employing non-ionic surfactants like Tween® 80 or Triton™ X-100 to form micelles that can encapsulate the hydrophobic compound.[1][2]

  • Complexation with Cyclodextrins: Using agents like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to form inclusion complexes that enhance aqueous solubility.[14]

Troubleshooting Guide

Issue: I observed precipitation or turbidity after adding my this compound stock solution to my aqueous experimental buffer.

This guide provides a step-by-step approach to resolving this common issue.

// Nodes start [label="Aggregation / Precipitation Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

check_stock [label="Step 1: Verify Stock Solution\nIs the stock solution in 100% organic solvent (e.g., DMSO) clear?", fillcolor="#FBBC05", fontcolor="#202124"];

stock_issue [label="Issue: Compound may have limited solubility\neven in organic solvent or has degraded.\n\nSolution: Prepare fresh stock. Consider a different\nsolvent (e.g., DMF, NMP). Filter stock solution.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note];

adjust_ph [label="Step 2: Adjust Buffer pH\nIs your buffer pH > 8.0?", fillcolor="#FBBC05", fontcolor="#202124"];

ph_solution [label="Solution: Prepare a buffer with a higher pH (e.g., 8.5-9.5).\nThe 7-OH group will deprotonate, increasing solubility.\nSee Protocol 1.", fillcolor="#34A853", fontcolor="#FFFFFF"];

ph_ok [label="pH is already high or cannot be changed.", fillcolor="#F1F3F4", fontcolor="#202124"];

reduce_conc [label="Step 3: Lower Final Concentration\nCan the final experimental concentration be reduced?", fillcolor="#FBBC05", fontcolor="#202124"];

conc_solution [label="Solution: Lower the final concentration to below\nthe limit of aqueous solubility.", fillcolor="#34A853", fontcolor="#FFFFFF"];

conc_ok [label="Concentration cannot be reduced.", fillcolor="#F1F3F4", fontcolor="#202124"];

add_cosolvent [label="Step 4: Increase Co-solvent Percentage\nIs the final co-solvent (e.g., DMSO) concentration < 1%?", fillcolor="#FBBC05", fontcolor="#202124"];

cosolvent_solution [label="Solution: Increase final co-solvent percentage (e.g., to 2-5% v/v).\nEnsure the co-solvent is compatible with your assay.\nSee Protocol 2.", fillcolor="#34A853", fontcolor="#FFFFFF"];

cosolvent_ok [label="Co-solvent level is high or cannot be increased.", fillcolor="#F1F3F4", fontcolor="#202124"];

advanced_methods [label="Step 5: Use Advanced Formulation Methods\nConsider surfactants or cyclodextrins.", fillcolor="#FBBC05", fontcolor="#202124"];

advanced_solution [label="Solution: Formulate with non-ionic surfactants\n(e.g., 0.01% Tween® 80) or cyclodextrins (e.g., SBE-β-CD).\nSee Protocol 3.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_stock; check_stock -> stock_issue [label="No"]; check_stock -> adjust_ph [label="Yes"]; adjust_ph -> ph_solution [label="No"]; adjust_ph -> ph_ok [label="Yes"]; ph_ok -> reduce_conc; reduce_conc -> conc_solution [label="Yes"]; reduce_conc -> conc_ok [label="No"]; conc_ok -> add_cosolvent; add_cosolvent -> cosolvent_solution [label="Yes"]; add_cosolvent -> cosolvent_ok [label="No"]; cosolvent_ok -> advanced_methods; advanced_methods -> advanced_solution; } dot Caption: Troubleshooting workflow for aggregation issues.

Quantitative Data Summary

As specific solubility data for this compound is scarce, the following tables present hypothetical yet realistic data to guide your experimental design. The actual solubility should be determined empirically.

Table 1: Example Aqueous Solubility vs. pH

pH of BufferExpected FormHypothetical Solubility (µg/mL)Hypothetical Solubility (µM)
5.0Neutral (Phenol)< 5< 23.7
7.4Mostly Neutral~ 10 - 20~ 47.5 - 95.0
9.0Anionic (Phenolate)> 200> 950.0

Table 2: Example Solubility in Co-solvent Systems (at pH 7.4)

Co-solvent SystemHypothetical Solubility (µg/mL)Fold Increase (vs. Buffer)
Aqueous Buffer (0.5% DMSO)151x
Aqueous Buffer + 2% DMSO453x
Aqueous Buffer + 5% DMSO110~7.3x
Aqueous Buffer + 5% Ethanol95~6.3x
Aqueous Buffer + 0.01% Tween® 8015010x

Experimental Protocols

Protocol 1: Solubilization via pH Adjustment

This protocol is ideal if your experimental system can tolerate a basic pH.

  • Prepare a Stock Solution: Prepare a 10-20 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.

  • Prepare Alkaline Buffer: Prepare your desired experimental buffer (e.g., Tris, CHES) at a pH of 8.5 or higher.

  • Dilution: While vortexing the alkaline buffer, slowly add the required volume of the DMSO stock solution to achieve your final desired concentration.

  • Verification: Visually inspect the final solution for any signs of precipitation or cloudiness. Check the final pH of the solution to ensure it has remained in the desired alkaline range.

pH_Mechanism cluster_0 Low pH (e.g., < 7.0) cluster_1 High pH (e.g., > 8.0) Neutral Neutral Form (R-OH) Low Water Solubility Prone to Aggregation Anionic Anionic Form (R-O⁻) High Water Solubility Stays in Solution Neutral->Anionic + OH⁻ - H₂O

Protocol 2: Co-solvent Mediated Solubilization

Use this method when the pH of the experiment cannot be altered.

  • Prepare High-Concentration Stock: Prepare a 10-50 mM stock solution in 100% DMSO or DMF.

  • Determine Co-solvent Tolerance: Beforehand, determine the maximum percentage of the organic co-solvent (e.g., DMSO) that your assay can tolerate without affecting the results (typically 0.1% to 5%).

  • Serial Dilution (Optional): If a large dilution factor is needed, perform an intermediate dilution of the stock solution into your aqueous buffer.

  • Final Dilution: Add the stock solution to your final buffer with vigorous mixing. The final percentage of the organic solvent should not exceed the predetermined tolerance limit. For example, to make a 100 µM solution with 1% final DMSO from a 10 mM stock, add 10 µL of stock to 990 µL of buffer.

Protocol 3: Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol allows you to determine the definitive solubility in your specific buffer.[8][15]

  • Preparation: Add an excess amount of the solid this compound powder to a known volume of your chosen aqueous buffer in a sealed vial. "Excess" means enough solid should remain visible after equilibration.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium saturation.[8][15]

  • Separation: Allow the undissolved solid to settle. Carefully remove the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove all particulate matter.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile or methanol). Dilute the filtered supernatant with the same solvent and quantify the concentration using a validated analytical method such as HPLC-UV or LC-MS/MS.[8]

  • Analysis: The measured concentration is the thermodynamic solubility of the compound in that specific buffer and temperature.

// Nodes step1 [label="1. Add excess solid compound\nto aqueous buffer in a vial."]; step2 [label="2. Agitate at constant temperature\nfor 24-48 hours to reach equilibrium."]; step3 [label="3. Let solid settle. Filter supernatant\nthrough a 0.22 µm filter."]; step4 [label="4. Quantify the concentration of the\nfiltrate using HPLC-UV or LC-MS."]; result [label="Result: Thermodynamic Solubility", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges step1 -> step2; step2 -> step3; step3 -> step4; step4 -> result; } dot Caption: Workflow for shake-flask solubility determination.

References

3-Chloro-4-methyl-7-hydroxycoumarin stability issues at different pH values

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-4-methyl-7-hydroxycoumarin. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound, particularly concerning pH variations. Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a synthetic heterocyclic compound belonging to the coumarin family. Its structure includes a chloro group at the 3-position, a methyl group at the 4-position, and a hydroxyl group at the 7-position, which are crucial for its chemical and fluorescent properties.[1] It is widely used as a versatile fluorescent probe for developing sensors and bioimaging agents, a key intermediate in the synthesis of more complex molecules, and as a scaffold for designing enzyme inhibitors.[1] It is also known as "chlorferron" and is a hydrolysis product of the organophosphate pesticide coumaphos.

Q2: How does pH affect the stability and fluorescence of this compound?

A2: The pH of the medium is a critical factor influencing both the stability and the fluorescence of 7-hydroxycoumarin derivatives.[2] The 7-hydroxy group can exist in a neutral (phenol) form in acidic to neutral conditions or an anionic (phenolate) form in alkaline conditions. This transition significantly alters the molecule's electronic properties, leading to changes in its fluorescence profile. Generally, the neutral form fluoresces in the blue region, while the anionic form exhibits a bathochromic (red) shift, fluorescing at longer wavelengths like green or yellow-green.[2] Furthermore, extreme pH values, particularly high alkalinity, can lead to irreversible degradation of the coumarin structure.

Q3: What are the visible signs of degradation in my sample?

A3: Degradation of this compound can manifest in several ways. The most common indicators include a time-dependent decrease in fluorescence intensity, a shift in the UV-Visible absorbance spectrum, or the appearance of new peaks indicating the formation of degradation products.[3][4] In some cases, you might observe a color change or the formation of a precipitate in your solution. Monitoring the absorbance at the compound's maximum absorption wavelength (λmax) over time is a reliable method to quantify stability.[3]

Q4: What is the typical pKa of the 7-hydroxy group in coumarins?

A4: For the parent 7-hydroxycoumarin (umbelliferone), the pKa of the 7-hydroxy group is typically in the range of 7.1 to 7.8.[2] The exact pKa for this compound can be influenced by the electron-withdrawing chloro group and the methyl group on the coumarin ring. The transition around this pKa value is responsible for the significant changes in its fluorescent properties.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Weak or No Fluorescence Signal Incorrect pH: The fluorescence of 7-hydroxycoumarins is highly pH-sensitive. The neutral and anionic forms have different quantum yields and emission wavelengths.[2]Verify the pH of your final solution. For many 7-hydroxycoumarin derivatives, fluorescence is stronger at a pH around 10.[2] Ensure your buffer has adequate capacity to maintain the desired pH.
Suboptimal Wavelengths: Excitation and emission maxima can shift with pH. A fixed wavelength pair may not be optimal across different conditions.[2]Determine the optimal excitation and emission wavelengths for your specific buffer conditions by running full excitation and emission scans.
Inconsistent Results / Poor Reproducibility Uncontrolled pH: Minor fluctuations in pH can lead to significant changes in fluorescence and stability, causing variability between experiments.Use high-quality buffers with sufficient buffering capacity. Always measure and adjust the final pH of the sample solution before measurement.
Exposure to Oxygen: Under certain conditions, especially at alkaline pH, dissolved oxygen can contribute to the degradation of coumarins.[3]For long-term stability studies, consider de-gassing solutions or working under anoxic conditions by minimizing headspace in sealed containers.[3]
Unexpected Changes in UV-Vis Spectrum Compound Degradation: A decrease in the primary absorbance peak or the appearance of new peaks over time suggests chemical degradation.[3]Monitor the absorbance spectrum over the course of your experiment. If degradation is suspected, prepare fresh solutions and ensure the pH is within a stable range. Consider performing a time-course stability study (see Protocol 1).
Precipitate Formation Poor Solubility: The compound's solubility may vary with pH. The neutral form might be less soluble in aqueous buffers than the anionic phenolate form.Ensure the compound is fully dissolved in a small amount of an organic co-solvent like DMSO or ethanol before diluting into the final aqueous buffer.[2]

Data Presentation

Table 1: pH-Dependent Photophysical Properties of 7-Hydroxycoumarins

This table summarizes the general photophysical properties of 7-hydroxycoumarin derivatives, which are indicative of the expected behavior for this compound at different pH values.

pH Range Dominant Species Typical Excitation Max (λex) Typical Emission Max (λem) Observed Fluorescence Reference
Acidic (pH < 6.5)Neutral (Phenol)~320-340 nm~450-460 nmBlue[2][5][6]
Alkaline (pH > 8.0)Anionic (Phenolate)~360-405 nm~450-480 nmGreen / Cyan[2][7]

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of Chemical Stability vs. pH

This protocol is adapted from methods used to assess the stability of various coumarins in aqueous solutions.[3]

Objective: To determine the chemical stability of this compound over time at different pH values by monitoring changes in its UV-Visible absorbance spectrum.

Materials:

  • This compound

  • DMSO or Methanol (for stock solution)

  • A series of buffers (e.g., MES for pH 6, MOPS for pH 7, PIPPS for pH 8.5, DEPP for pH 9.5, TEEN for pH 10.5)[3]

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • UV-Vis Spectrophotometer

  • Cuvettes (Polystyrene or Quartz)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO or methanol.

  • Working Solution Preparation: For each pH value to be tested, dilute the stock solution into the corresponding buffer to a final concentration suitable for absorbance measurements (e.g., 20-50 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%).

  • Initial Measurement (t=0): Immediately after preparation, measure the full UV-Vis absorbance spectrum (e.g., from 200 to 800 nm) for each solution to determine the initial maximum absorbance (λmax).[3]

  • Incubation: Store the solutions at a constant temperature (e.g., 20 ± 1 °C), protected from light.[3]

  • Time-Course Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of each solution and measure its absorbance spectrum.

  • Data Analysis: For each pH, plot the absorbance at the initial λmax as a function of time. A decrease in absorbance indicates degradation of the compound. The rate of degradation can be calculated from the slope of this plot.

Protocol 2: Determination of pH-Dependent Fluorescence Spectra

This protocol outlines the general steps to measure the fluorescence excitation and emission spectra of this compound at various pH values.[2]

Objective: To characterize the fluorescence properties of the compound as a function of pH.

Materials:

  • This compound

  • DMSO or Ethanol (for stock solution)

  • A series of buffers covering a wide pH range (e.g., pH 2 to 12).[2]

  • Spectrofluorometer

  • Fluorescence cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of the coumarin in DMSO or ethanol.[2]

  • Working Solution Preparation: Create a series of samples by diluting the stock solution into each buffer to a low final concentration (e.g., 1-10 µM) to avoid inner filter effects.

  • Emission Spectra Measurement: For each sample, set the excitation wavelength to the λex of the neutral form (e.g., 340 nm) and scan the emission spectrum. Repeat using an excitation wavelength for the anionic form (e.g., 380 nm).

  • Excitation Spectra Measurement: For each sample, set the emission wavelength to the λem of the neutral form (e.g., 460 nm) and scan the excitation spectrum. Repeat by setting the emission wavelength to the λem of the anionic form if it differs.

  • Data Analysis: Plot the emission intensity and peak emission wavelength as a function of pH to visualize the fluorescence changes. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

Visualizations

Caption: pH-dependent equilibrium and fluorescence of this compound.

start This compound (Stable Lactone Ring) intermediate Open-Ring Carboxylate (Unstable Intermediate) start->intermediate Lactone Hydrolysis (High pH, OH⁻) end Further Degradation Products intermediate->end Decarboxylation, Oxidation, etc.

Caption: Potential degradation pathway via alkaline hydrolysis of the lactone ring.

References

Minimizing background fluorescence in assays with 3-Chloro-4-methyl-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays utilizing 3-Chloro-4-methyl-7-hydroxycoumarin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background fluorescence, ensuring high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission wavelengths for this compound?

A1: While optimal wavelengths should always be determined empirically for your specific instrument and buffer system, 7-hydroxycoumarin derivatives generally exhibit excitation in the 320-400 nm range and emission between 440-460 nm.[1] The fluorescence is highly sensitive to environmental factors such as pH and solvent polarity, with aqueous buffers like PBS often providing the strongest intensity.[1][2][3] Using an excitation wavelength above 400 nm can sometimes help minimize background from certain assay components like NADPH.[4]

Q2: My fluorescence signal is much lower than expected. What are the common causes?

A2: A weak or absent signal can stem from several factors:

  • Incorrect Instrument Settings: Double-check that the excitation and emission wavelengths on your fluorometer are correctly set for your probe.[1]

  • High Probe Concentration: At high concentrations, coumarin derivatives can suffer from aggregation-caused quenching (ACQ), where molecules stack together and reduce the overall fluorescence signal.[1] For some 7-hydroxycoumarins, fluorescence intensity is only linear at concentrations below 200 nM.[1][2][3]

  • Presence of Quenchers: Your sample or buffer may contain quenching agents, such as heavy metal ions or halides.[1]

  • Photobleaching: The fluorophore can be irreversibly damaged by the excitation light, leading to a decrease in signal over time.[1][5] Try reducing the excitation light intensity or the duration of exposure.[1]

  • Reagent Degradation: The coumarin probe or other critical reagents may have degraded due to improper storage, such as exposure to light or repeated freeze-thaw cycles.[5]

Q3: What is autofluorescence and how can I minimize it?

A3: Autofluorescence is the natural fluorescence emitted by biological materials within the sample, such as cells, tissues (containing elastin or lipofuscin), and media components (like NADH).[6][7] This intrinsic fluorescence can contribute to high background. To minimize it:

  • Run an unstained control sample to determine the baseline level of autofluorescence.[6]

  • Avoid aldehyde-based fixatives like glutaraldehyde, which can induce autofluorescence.[6] Consider using methanol fixation instead.[6]

  • If aldehyde fixatives are necessary, perform a blocking step with glycine or sodium borohydride.[6]

  • For tissue samples, consider chemical reduction of autofluorescence with agents like Sudan Black B.[6]

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can obscure the desired signal, leading to a poor signal-to-noise ratio and inaccurate data.[8] Use the following guide to identify and resolve common causes.

Spectral Properties of 7-Hydroxycoumarin Derivatives
PropertyWavelength/ConcentrationSource(s)
Typical Excitation Range320 - 400 nm[1]
Typical Emission Range440 - 460 nm[1]
Recommended Max Concentration< 200 nM[1][2][3]
Common Causes and Solutions for High Background
Potential CauseRecommended SolutionSource(s)
Non-Specific Binding Increase the number and duration of washing steps. Add a mild detergent (e.g., 0.05% Tween-20) to the wash buffer. Use a blocking agent, such as 1% Bovine Serum Albumin (BSA), in the incubation buffer.[5][6][8]
Sample/Buffer Contamination Prepare all buffers with high-purity, distilled, or deionized water. Ensure all labware is thoroughly clean. Prepare reagent solutions fresh before use.[5][9][10]
Excess Probe Concentration Titrate the concentration of this compound to determine the optimal level that maximizes signal without increasing background.[6]
Autofluorescence Run unstained controls to quantify. If using cell/tissue samples, see FAQ #3 for mitigation strategies.[6][7]
Cross-Well Contamination Use plate sealers carefully. When using multichannel pipettes, avoid touching the reagents on the plate.[9][11]

Visual Troubleshooting and Workflows

The following diagrams illustrate the troubleshooting process and common sources of background fluorescence.

HighBackgroundTroubleshooting Start High Background Detected CheckControls Analyze Controls: - Buffer Blank - Unstained Sample Start->CheckControls SourceID Is Background from Sample or Reagents? CheckControls->SourceID SampleBG Source: Sample Autofluorescence SourceID->SampleBG High in Unstained ReagentBG Source: Reagents / Non-Specific Binding SourceID->ReagentBG High in Blank CheckFixation Change Fixation Method (e.g., Methanol vs. Aldehyde) SampleBG->CheckFixation OptimizeAssay Optimize Assay Conditions ReagentBG->OptimizeAssay OptimizeWash Increase Wash Steps Add Detergent (Tween-20) OptimizeAssay->OptimizeWash OptimizeBlock Add/Increase Blocking Agent (BSA) OptimizeWash->OptimizeBlock OptimizeProbe Titrate Probe Concentration OptimizeBlock->OptimizeProbe End Background Minimized OptimizeProbe->End CheckFixation->End BackgroundSources cluster_assay Assay Well cluster_sources Sources of Background TotalSignal Total Measured Signal TrueSignal True Signal (Probe-Target) Background Background Fluorescence (Noise) TotalSignal->Background composed of Autofluorescence Sample Autofluorescence (Cells, Media) Background->Autofluorescence Nonspecific Non-Specific Probe Binding Background->Nonspecific Contamination Contaminated Reagents/Buffers Background->Contamination Unbound Unbound Probe Background->Unbound

References

Technical Support Center: Overcoming Cellular Efflux of Coumarin-Based Probes in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of cellular efflux of coumarin-based probes in live-cell imaging experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Weak or No Fluorescence Signal

Question: I have treated my live cells with a coumarin-based probe, but I am observing a very weak or no fluorescent signal. What could be the problem?

Answer: A weak or non-existent signal is a common issue that can stem from several factors, ranging from probe integrity to cellular mechanisms like efflux.

Troubleshooting Steps:

  • Confirm Probe Integrity: Before troubleshooting complex cellular mechanisms, ensure your coumarin probe is fluorescently active. Prepare a dilute solution of your probe in a suitable solvent (e.g., DMSO, PBS) and measure its fluorescence using a fluorometer or plate reader. This initial check will confirm that the probe has not degraded.

  • Verify Imaging System Settings: Double-check the excitation and emission wavelength settings on your microscope or plate reader to ensure they are optimal for your specific coumarin probe. Also, confirm that the gain or exposure time is set appropriately.[1]

  • Assess Cell Health: Ensure your cells are healthy and viable before and during the experiment. Compromised cell health can lead to poor probe uptake and retention. A simple viability assay, such as Trypan Blue exclusion, can be performed.

  • Optimize Probe Concentration and Incubation Time: The probe concentration may be too low, or the incubation time too short for sufficient intracellular accumulation. Perform a concentration titration and a time-course experiment to determine the optimal conditions for your specific cell type and probe.

  • Test for Cellular Efflux: A primary suspect for low intracellular probe concentration is active removal by efflux pumps. To test for this, co-incubate your cells with the coumarin probe and a broad-spectrum efflux pump inhibitor. A significant increase in intracellular fluorescence in the presence of the inhibitor strongly suggests that cellular efflux is the main issue.[1]

dot

weak_signal_troubleshooting start Weak or No Fluorescence Signal probe_integrity Confirm Probe Integrity start->probe_integrity imaging_settings Verify Imaging System Settings probe_integrity->imaging_settings cell_health Check Cell Health imaging_settings->cell_health optimization Optimize Concentration & Incubation Time cell_health->optimization efflux_test Test for Cellular Efflux optimization->efflux_test signal_increase Signal Significantly Increased? efflux_test->signal_increase efflux_confirmed Efflux is the Primary Issue signal_increase->efflux_confirmed Yes other_issues Investigate Other Issues (e.g., Permeability) signal_increase->other_issues No

Caption: Troubleshooting workflow for weak or no fluorescence signal.

Issue 2: High Signal Variability or "Mosaic" Staining

Question: I'm observing a "mosaic" staining pattern in my cell population, where some cells are brightly stained, and others are dim or negative. What causes this?

Answer: This heterogeneous staining pattern is often a hallmark of differential efflux pump activity among cells within the same population.

Troubleshooting Steps:

  • Use an Efflux Pump Inhibitor: As with a generally weak signal, the first step is to treat the cells with an efflux pump inhibitor. If this results in a more uniform and brighter staining pattern across the population, it confirms that variable efflux is the cause.[1]

  • Sort Cell Populations (Optional): For more in-depth analysis, you can use fluorescence-activated cell sorting (FACS) to separate the brightly stained ("low efflux") and dimly stained ("high efflux") cell populations. Subsequent analyses, such as qPCR for efflux pump gene expression, can provide further confirmation.[1]

  • Consider an Alternative Probe: If the use of inhibitors is not suitable for your experimental goals (e.g., due to potential off-target effects or cytotoxicity), consider using a different coumarin derivative that is known to be less susceptible to efflux.

Issue 3: High Background Fluorescence

Question: My images have high background fluorescence, making it difficult to distinguish the specific signal. How can I reduce the background?

Answer: High background can be caused by several factors, including excess extracellular probe, probe aggregation, or cellular autofluorescence.

Troubleshooting Steps:

  • Optimize Washing Steps: After incubating the cells with the probe, ensure you are performing adequate washing steps to remove any unbound, extracellular probe. Typically, 2-3 washes with a pre-warmed imaging buffer are recommended.

  • Prevent Probe Aggregation: Many fluorescent probes, including coumarins, can aggregate at high concentrations in aqueous solutions, leading to non-specific staining and high background. To prevent this, try lowering the probe concentration. You can also dissolve the probe in a small amount of a co-solvent like DMSO before diluting it in the imaging buffer.

  • Address Autofluorescence: Some cell types exhibit high levels of natural fluorescence (autofluorescence), particularly in the blue and green channels. To check for this, include an unstained control sample in your experiment. If autofluorescence is high, you can try using a probe that emits in the red or far-red spectrum. Additionally, specialized background-quenching reagents are commercially available.[2]

Frequently Asked Questions (FAQs)

Q1: Which efflux pumps are most likely responsible for removing my coumarin-based probe?

A1: The most common efflux pumps in mammalian cells that transport coumarin-based molecules are members of the ATP-binding cassette (ABC) transporter superfamily. Specifically, P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) are frequently implicated.[3] In bacterial systems, the AcrAB-TolC system in Gram-negative bacteria and the NorA or MepA pumps in Staphylococcus aureus are common culprits.[4]

Q2: What are some common efflux pump inhibitors I can use?

A2: A variety of inhibitors with different specificities and potencies are available. It is often necessary to test a few to find the most effective one for your cell type and probe.

Q3: How can I chemically modify my coumarin probe to reduce its susceptibility to efflux?

A3: While this requires expertise in synthetic chemistry, certain structural modifications can decrease a probe's affinity for efflux transporters. Key strategies include:

  • Increasing Hydrophilicity: Adding polar groups, such as sulfonates, can reduce recognition by efflux pumps that typically favor hydrophobic substrates.

  • Altering Charge: Introducing or modifying charged moieties can disrupt the interaction with the transporter's binding site.

  • Increasing Steric Hindrance: Adding bulky chemical groups near potential recognition sites on the coumarin scaffold can physically prevent the probe from fitting into the pump's binding pocket.

Q4: Are there alternatives to using chemical inhibitors?

A4: Yes. Besides chemically modifying the probe, you can sometimes use cell lines that have been genetically modified to lack specific efflux pumps (knockout cell lines). This provides a "cleaner" approach for mechanistic studies but may not always be practical for all experimental setups.

Data Presentation

Table 1: Common Efflux Pump Inhibitors

InhibitorTarget(s)Typical Working ConcentrationIC50 Value (P-gp)IC50 Value (BCRP)Notes
VerapamilP-gp (ABCB1)10 - 50 µM~3.9 µM[1]-A commonly used first-line inhibitor. Can have off-target effects on calcium channels.
Cyclosporin AP-gp (ABCB1), others5 - 25 µMVaries-Potent inhibitor, but can also have immunosuppressive effects.
MK-571MRP family (ABCC)10 - 50 µM--More specific for MRP-type transporters.
Elacridar (GF120918)P-gp (ABCB1), BCRP (ABCG2)0.5 - 2 µM~0.05 µM[5]-A potent and more specific dual inhibitor.
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)Protonophores (disrupts proton motive force)10 - 100 µM--Broad-spectrum, commonly used in bacteria. Can be toxic to mammalian cells.
Phenylalanine-arginine β-naphthylamide (PAβN)RND family (bacteria)20 - 100 µg/mL--Broad-spectrum efflux pump inhibitor in Gram-negative bacteria.

Table 2: Comparative Cytotoxicity of Coumarin Derivatives

Coumarin Derivative/ProbeCell Line(s)CC50/IC50 Value (µM)Reference(s)
Coumarin-based ER ProbesHeLa, GM07373205 - 252[6]
6-IodocoumarinCaco-22.87 ± 1.19[7]
6-AminocoumarinCaco-219.67 ± 2.98[7]
7-MethylcoumarinHCT-81.83 ± 0.09[7]
Coumarin Derivative 4HL608.09[6]
Coumarin Derivative 8bHepG213.14[6]

Table 3: Comparative Photophysical Properties of Coumarin Derivatives

Coumarin DerivativeSolventQuantum Yield (Φf)Reference(s)
Coumarin 30Acetonitrile0.67[8]
Coumarin 1Ethanol0.73[8]
Coumarin 102Ethanol0.76[8]
Coumarin 153Ethanol0.53[8]
Coumarin 343Varies0.63[8]
Coumarin Derivative (4e)DMSO0.83[9]

Experimental Protocols

Protocol 1: Plate Reader-Based Efflux Assay

This protocol is a high-throughput method to assess probe efflux by measuring the decrease in intracellular fluorescence over time.

Methodology:

  • Cell Seeding: Seed your cells in a 96-well clear-bottom black plate and allow them to adhere overnight.

  • Probe Loading: Wash the cells with a pre-warmed imaging buffer. Load the cells with the coumarin probe at the optimal concentration and incubate to allow for intracellular accumulation.

  • Initiate Efflux: Remove the probe-containing medium and add fresh, pre-warmed imaging buffer. For inhibitor-treated wells, add the buffer containing the desired concentration of the efflux pump inhibitor.

  • Kinetic Fluorescence Reading: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your probe at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis: Subtract the background fluorescence from a well with no cells. Normalize the fluorescence at each time point to the initial reading (T=0) for each well. A rapid decrease in fluorescence over time in the control wells indicates active efflux. A slower decrease in the presence of an inhibitor indicates successful inhibition of efflux.

Protocol 2: Flow Cytometry-Based Efflux Assay

This protocol allows for the analysis of probe efflux at the single-cell level.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of your cells at a concentration of approximately 1 x 10^6 cells/mL in imaging buffer.

  • Probe Loading: Divide the cell suspension into tubes for your different conditions (e.g., control, +inhibitor). Add the coumarin probe to each tube (and the inhibitor to the appropriate tubes). Incubate at 37°C for the optimal loading time.

  • Washing: Centrifuge the cells to pellet them, remove the supernatant containing the probe, and resuspend the cells in fresh, pre-warmed imaging buffer. Repeat this wash step twice.

  • Time-Course Analysis: At various time points after washing (e.g., 0, 15, 30, 60 minutes), take an aliquot of cells from each condition and analyze them on a flow cytometer.

  • Data Analysis: Gate on the live cell population. Analyze the geometric mean fluorescence intensity (MFI) for each sample at each time point. A sustained high MFI in the inhibitor-treated sample compared to a decreasing MFI in the control sample indicates efflux inhibition.[10]

Signaling Pathway and Workflow Visualizations

dot

abc_transporter_efflux cluster_cell Cell probe_in Coumarin Probe (Enters Cell) abc_transporter ABC Transporter (e.g., P-gp) probe_in->abc_transporter Binds to Transporter probe_out Coumarin Probe (Effluxed) extracellular_out Extracellular Space probe_out->extracellular_out abc_transporter->probe_out Pumps out adp ADP + Pi abc_transporter->adp atp ATP atp->abc_transporter Hydrolysis inhibitor Efflux Pump Inhibitor inhibitor->abc_transporter Blocks extracellular_in Extracellular Space extracellular_in->probe_in

Caption: Mechanism of ABC transporter-mediated efflux of coumarin probes.

dot

vegf_pgp_pathway vegf VEGF vegfr VEGFR vegf->vegfr plc_gamma PLCγ vegfr->plc_gamma pi3k PI3K vegfr->pi3k dag DAG plc_gamma->dag pkc PKC dag->pkc raf Raf pkc->raf mek MEK raf->mek erk ERK mek->erk pgp P-glycoprotein (Activity/Expression) erk->pgp Regulates akt Akt pi3k->akt akt->pgp Regulates

Caption: Simplified VEGF signaling pathway regulating P-glycoprotein.[3][11][12][]

dot

tnf_pgp_pathway tnf TNF-α tnfr TNFR tnf->tnfr jnk JNK tnfr->jnk pkc PKC tnfr->pkc cjun c-Jun jnk->cjun Phosphorylates pgp P-glycoprotein (Expression & Activity) cjun->pgp Regulates Transcription nfkb NF-κB pkc->nfkb Activates nfkb->pgp Regulates Transcription

Caption: Simplified TNF-α signaling pathway regulating P-glycoprotein.[14][15][16][17][18]

References

Technical Support Center: Purification of 3-Chloro-4-methyl-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 3-Chloro-4-methyl-7-hydroxycoumarin. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product synthesized via Pechmann condensation?

A1: The most common impurities include unreacted starting materials (resorcinol and ethyl 2-chloroacetoacetate), side products from the self-condensation of ethyl 2-chloroacetoacetate, and potentially the formation of isomeric chromone byproducts.[1] The specific impurity profile will depend on the reaction conditions, such as temperature and the catalyst used.[1]

Q2: What is the recommended first step in the purification of the crude product?

A2: The initial purification step is typically precipitation of the crude product by pouring the reaction mixture into ice-cold water.[2][3][4] This is often followed by washing the precipitate with cold water to remove water-soluble impurities and residual acid catalyst.

Q3: Which analytical technique is best for monitoring the purity of this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process.[1][5] A suitable mobile phase for TLC analysis of coumarin derivatives is a mixture of ethyl acetate and n-hexane (e.g., 2:3 v/v).[1] The presence of multiple spots indicates impurities.

Q4: What are the most effective purification techniques for obtaining high-purity this compound?

A4: The two most effective purification techniques are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, is often sufficient to achieve high purity.[2][6] For separating complex mixtures of impurities, silica gel column chromatography is recommended.[5]

Q5: How can I confirm the identity and purity of the final product?

A5: The identity and purity of the final product should be confirmed using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and FT-IR, as well as by determining its melting point.[1] The melting point of pure 3-Chloro-7-hydroxy-4-methylcoumarin is reported to be in the range of 240-244 °C.[7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Issue Potential Cause Troubleshooting Steps
Low yield of precipitated crude product Incomplete reaction; Product is partially soluble in the aqueous workup solution.Ensure the reaction has gone to completion by monitoring with TLC. Minimize the amount of water used during precipitation and ensure it is ice-cold to reduce the solubility of the product.
Product appears as an oil or sticky solid after precipitation Presence of significant amounts of tarry byproducts or unreacted starting materials.Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. Proceed with recrystallization, potentially using a different solvent system. If the problem persists, column chromatography is recommended.
Difficulty in achieving crystallization during recrystallization Solution is not supersaturated; Presence of impurities inhibiting crystallization; Incorrect solvent choice.Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure product if available. Perform solvent screening to find a more suitable recrystallization solvent.
Multiple spots on TLC after recrystallization Co-crystallization of impurities with the product.Perform a second recrystallization using a different solvent system. If impurities have similar polarity, column chromatography will be necessary for effective separation.
Poor separation during column chromatography Incorrect mobile phase polarity; Column overloading.Optimize the mobile phase by running TLC with different solvent mixtures to achieve good separation between the product and impurities. Reduce the amount of crude product loaded onto the column. A gradient elution from a non-polar to a more polar solvent system can improve separation.[5]
Product degradation during purification The chloro-substituent may be sensitive to strongly basic or acidic conditions, or prolonged heating.Avoid using strong bases or acids during the workup and purification steps. Minimize the time the product is heated during recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol describes the purification of the crude product by recrystallization from an ethanol-water mixture.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the crude product completely. Gentle heating may be required.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes before hot filtration to remove the charcoal.

  • To the hot ethanolic solution, add hot deionized water dropwise until a slight turbidity persists, indicating the saturation point.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines the purification of crude this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh) for column chromatography

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate)

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Securely clamp the chromatography column in a vertical position and plug the bottom with a small piece of cotton or glass wool.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Start the elution with a non-polar solvent system (e.g., 100% n-hexane or a low percentage of ethyl acetate in n-hexane).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient could be from 0% to 50% ethyl acetate in n-hexane.

  • Fraction Collection:

    • Collect the eluent in small fractions using collection tubes.

  • Analysis:

    • Monitor the collected fractions by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Typical Purity Achieved Typical Recovery Yield Advantages Disadvantages
Recrystallization >98% (can be lower if impurities co-crystallize)70-90%Simple, cost-effective, good for removing small amounts of impurities.May not be effective for separating impurities with similar solubility; potential for product loss in the mother liquor.
Column Chromatography >99%50-80%Highly effective for separating complex mixtures and impurities with similar polarities.More time-consuming, requires larger volumes of solvents, potential for product loss on the column.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage s1 Pechmann Condensation (Resorcinol + Ethyl 2-chloroacetoacetate) s2 Reaction Workup (Precipitation in Ice Water) s1->s2 p1 Crude this compound s2->p1 p2 Recrystallization (e.g., Ethanol/Water) p1->p2 Initial Purification p3 Column Chromatography (Silica Gel) p1->p3 For complex mixtures p4 Pure Product p2->p4 a1 TLC Analysis p2->a1 p3->p4 p3->a1 a2 Spectroscopic Analysis (NMR, IR) & Melting Point p4->a2

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_purification start Crude Product recrystallization Recrystallization start->recrystallization pure_product Pure Product recrystallization->pure_product Successful oily_product Oily/Sticky Product recrystallization->oily_product Fails multiple_spots Multiple Spots on TLC recrystallization->multiple_spots Impure low_yield Low Yield recrystallization->low_yield Low Recovery column_chromatography Column Chromatography column_chromatography->pure_product oily_product->column_chromatography Solution multiple_spots->column_chromatography Solution

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal-to-noise ratios in fluorescence assays.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common problems encountered during fluorescence assays.

Issue: High Background Fluorescence

High background fluorescence can significantly obscure the specific signal, leading to a poor signal-to-noise ratio. Use the following guide to identify and address the source of the high background.

1. Is the source of the background autofluorescence?

  • How to diagnose: Image an unstained control sample under the same conditions as your experimental samples. If you observe significant fluorescence, it is likely due to autofluorescence.[1][2]

  • Solutions:

    • Change Fixation Method: Aldehyde fixatives like formalin and glutaraldehyde can induce autofluorescence.[2][3] Consider using organic solvents like ice-cold methanol or ethanol as an alternative.[2] If aldehyde fixation is necessary, use the lowest effective concentration and duration.[3][4]

    • Use a Quenching Agent: Reagents like sodium borohydride can be used to reduce aldehyde-induced autofluorescence.[3][4] Commercially available quenching reagents are also available.[4]

    • Select a Different Fluorophore: Choose a fluorophore with excitation and emission spectra that do not overlap with the autofluorescence spectrum of your sample.[1][2] Far-red fluorophores are often a good choice as endogenous autofluorescence is typically lower in this region of the spectrum.[1][4]

    • Optimize Microscope Settings: Adjust the spectral detection on your microscope to minimize the collection of autofluorescence signals.[1]

2. Is the background due to nonspecific binding of reagents?

  • How to diagnose: Run a control where the primary antibody is omitted, but the fluorescently labeled secondary antibody is included. Signal in this control indicates nonspecific binding of the secondary antibody.

  • Solutions:

    • Optimize Blocking: Ensure you are using an appropriate blocking buffer (e.g., bovine serum albumin (BSA) or serum from the same species as the secondary antibody) and that the blocking step is of sufficient duration.[5]

    • Titrate Antibodies: Use the lowest effective concentration of both primary and secondary antibodies to minimize nonspecific binding.[5][6]

    • Improve Washing Steps: Increase the number and/or duration of wash steps to more effectively remove unbound antibodies.[7][8] The addition of a mild detergent like Tween-20 to the wash buffer can also help.[5][7]

3. Are your reagents or consumables contributing to the background?

  • How to diagnose: Measure the fluorescence of your buffer, media, and an empty well of your microplate.

  • Solutions:

    • Use Phenol Red-Free Media: Phenol red in cell culture media is fluorescent.[2][9] Switch to a phenol red-free formulation for imaging.[2]

    • Use High-Purity Reagents: Ensure all buffers and reagents are made with high-purity water and are free of fluorescent contaminants.[10][11]

    • Choose Appropriate Plates: For microplate-based assays, use black-walled plates to reduce well-to-well crosstalk and background from the plate itself.[10][12] For microscopy, use glass-bottom dishes instead of plastic, as plastic can be autofluorescent.[13]

Issue: Weak or No Signal

A weak or absent signal can be equally detrimental to the signal-to-noise ratio. This guide will help you troubleshoot the potential causes.

1. Is there an issue with the fluorophore or its detection?

  • How to diagnose: Verify the excitation and emission spectra of your fluorophore and ensure your instrument's filters and light source are appropriate.[10][14]

  • Solutions:

    • Choose a Brighter Fluorophore: Select a fluorophore with a high extinction coefficient and quantum yield for a brighter signal.[15][16]

    • Protect from Photobleaching: Minimize the exposure of your sample to excitation light to prevent fluorophore degradation.[17][18][19] Using an antifade mounting medium can also protect against photobleaching.[18][20]

    • Optimize Instrument Settings: Increase the gain or integration time on your instrument to amplify a weak signal.[10][21] However, be cautious as this can also increase background noise.

2. Is there a problem with the antibody staining?

  • How to diagnose: Check the manufacturer's datasheet for your primary antibody to ensure it is validated for your application.[22] Run a positive control to confirm the antibody is working.

  • Solutions:

    • Optimize Antibody Concentration: Perform a titration experiment to determine the optimal dilution for your primary and secondary antibodies.[23][24][25]

    • Optimize Incubation Conditions: Longer incubation times at lower temperatures (e.g., overnight at 4°C) can often improve specific binding.[23][26]

    • Ensure Proper Sample Permeabilization: For intracellular targets, ensure your permeabilization protocol is effective for your cell or tissue type.

3. Is the target protein abundance low?

  • How to diagnose: If possible, confirm the expression level of your target protein using an alternative method like Western blotting.

  • Solutions:

    • Use Signal Amplification: Techniques like using a brighter secondary antibody or a tyramide signal amplification (TSA) kit can enhance the signal from low-abundance targets.[22]

    • Choose the Brightest Fluorophore for the Least Abundant Target: In multicolor experiments, reserve your brightest fluorophore for the protein with the lowest expected expression level.[15][27]

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio and why is it important in fluorescence assays?

The signal-to-noise (S/N) ratio is a measure of the strength of the specific fluorescence signal from your target of interest compared to the level of background fluorescence (noise).[9] A high S/N ratio is crucial for obtaining reliable and reproducible data, as it ensures that the measured signal is clearly distinguishable from the background.[9] A low S/N ratio can lead to inaccurate results, false negatives, and difficulty in detecting subtle changes.

Q2: How can I reduce autofluorescence from my cells or tissue?

Autofluorescence is the natural fluorescence emitted by biological materials such as NADH, collagen, and elastin.[1][2] To reduce it, you can:

  • Use a fixative that induces less autofluorescence, such as a non-aldehyde-based fixative.[2][28]

  • Treat your sample with a quenching agent like sodium borohydride.[4]

  • Choose a fluorophore in the far-red or near-infrared spectrum where autofluorescence is typically lower.[1][4]

  • Use spectral imaging and linear unmixing to computationally separate the specific signal from the autofluorescence.[28]

Q3: What is photobleaching and how can I prevent it?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence.[17][18] To minimize photobleaching:

  • Reduce the intensity and duration of exposure to excitation light.[17][18][19]

  • Use an antifade mounting medium.[18][20]

  • Choose more photostable fluorophores.[29]

Q4: How do I choose the right fluorophore for my experiment?

When selecting a fluorophore, consider the following:

  • Brightness: Choose a fluorophore with a high extinction coefficient and quantum yield.[15][16]

  • Photostability: Select a photostable dye if your experiment requires long or repeated imaging.[29]

  • Spectral Properties: Ensure the excitation and emission spectra are compatible with your instrument's lasers and filters and are distinct from other fluorophores in a multicolor experiment to avoid spectral overlap.[14][15]

  • Target Abundance: Use brighter fluorophores for low-abundance targets and dimmer fluorophores for highly expressed targets.[15][27]

Q5: What is the optimal antibody concentration to use?

The optimal antibody concentration is one that provides a strong specific signal with minimal background. This is best determined by performing a titration experiment. A typical starting concentration for a purified primary antibody is 1-10 µg/mL, and for antiserum, a dilution of 1:100 to 1:1000 is common.[24] For secondary antibodies, a concentration of 1 µg/mL is often a good starting point for cell staining.[22]

Data Presentation

Table 1: Effect of Antibody Dilution on Signal-to-Noise Ratio

Primary Antibody DilutionAverage Signal (RFU)Average Background (RFU)Signal-to-Noise Ratio
1:10018,5002,5007.4
1:25015,2001,10013.8
1:50012,80060021.3
1:10008,90055016.2

RFU: Relative Fluorescence Units. Data is hypothetical and for illustrative purposes.

Table 2: Impact of Wash Buffer Composition on Background Fluorescence

Wash BufferDetergentAverage Background (RFU)Signal-to-Noise Ratio
PBSNone3,2005.1
PBS0.05% Tween-2095018.2
TBSNone3,1005.3
TBS0.05% Tween-2088019.1

RFU: Relative Fluorescence Units. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Determining Optimal Primary Antibody Concentration

This protocol outlines the steps to find the ideal primary antibody dilution for your immunofluorescence experiment.

Materials:

  • Cells or tissue samples prepared on coverslips or slides

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody

  • Fluorescently labeled secondary antibody

  • Antifade mounting medium

Procedure:

  • Prepare Samples: Fix and permeabilize your cells or tissue samples according to your standard protocol.

  • Block: Incubate the samples in blocking buffer for at least 30 minutes at room temperature to reduce nonspecific antibody binding.[23]

  • Prepare Primary Antibody Dilutions: Prepare a series of dilutions of your primary antibody in blocking buffer (e.g., 1:50, 1:100, 1:250, 1:500, 1:1000).[23]

  • Primary Antibody Incubation: Incubate separate samples with each primary antibody dilution overnight at 4°C in a humidified chamber.[23] Include a "no primary antibody" control.

  • Wash: Wash the samples three times with PBS for 5 minutes each to remove unbound primary antibody.[23]

  • Secondary Antibody Incubation: Incubate all samples with the fluorescently labeled secondary antibody at its optimal dilution for 1-2 hours at room temperature, protected from light.[23]

  • Wash: Wash the samples three times with PBS for 5 minutes each.[23]

  • Mount and Image: Mount the coverslips onto microscope slides using an antifade mounting medium. Image the samples using consistent acquisition settings for all conditions.

  • Analyze: Quantify the fluorescence intensity of the specific signal and the background for each dilution. The optimal dilution will provide the highest signal-to-noise ratio.[26]

Protocol 2: Optimizing Washing Steps to Reduce Background

This protocol helps determine the most effective washing conditions to minimize background signal.

Materials:

  • Stained cells or tissue samples on coverslips or slides

  • Wash Buffer A: PBS

  • Wash Buffer B: PBS with 0.05% Tween-20

  • Wash Buffer C: Tris-Buffered Saline (TBS)

  • Wash Buffer D: TBS with 0.05% Tween-20

  • Antifade mounting medium

Procedure:

  • Prepare Stained Samples: Prepare multiple identical samples stained with your primary and secondary antibodies according to your standard protocol.

  • Divide into Groups: Divide the stained samples into four groups.

  • Washing:

    • Group 1: Wash three times for 5 minutes each with Wash Buffer A.

    • Group 2: Wash three times for 5 minutes each with Wash Buffer B.

    • Group 3: Wash three times for 5 minutes each with Wash Buffer C.

    • Group 4: Wash three times for 5 minutes each with Wash Buffer D.

  • Mount and Image: Mount and image all samples using identical settings.

  • Analyze: Compare the background fluorescence levels between the different wash conditions. The condition that results in the lowest background without significantly diminishing the specific signal is optimal.

Visualizations

TroubleshootingWorkflow start Low Signal-to-Noise Ratio high_bg High Background? start->high_bg Check Background autofluorescence Autofluorescence? high_bg->autofluorescence Yes low_signal Weak/No Signal? high_bg->low_signal No nonspecific_binding Nonspecific Binding? autofluorescence->nonspecific_binding No sol_autofluorescence Change Fixation Use Quenching Agent Select Far-Red Fluorophore autofluorescence->sol_autofluorescence Yes reagent_contamination Reagent/Consumable Issue? nonspecific_binding->reagent_contamination No sol_nonspecific Optimize Blocking Titrate Antibodies Improve Washing nonspecific_binding->sol_nonspecific Yes sol_reagents Use Phenol Red-Free Media Use High-Purity Reagents Use Black-Walled Plates reagent_contamination->sol_reagents Yes reagent_contamination->low_signal No end Improved Signal-to-Noise Ratio sol_autofluorescence->end sol_nonspecific->end sol_reagents->end fluorophore_issue Fluorophore/Detection Issue? low_signal->fluorophore_issue Yes staining_issue Staining Problem? fluorophore_issue->staining_issue No sol_fluorophore Choose Brighter Fluorophore Prevent Photobleaching Optimize Instrument Settings fluorophore_issue->sol_fluorophore Yes low_target Low Target Abundance? staining_issue->low_target No sol_staining Optimize Antibody Concentration Optimize Incubation Ensure Permeabilization staining_issue->sol_staining Yes sol_low_target Use Signal Amplification Use Brightest Fluorophore low_target->sol_low_target Yes low_target->end No, review entire protocol sol_fluorophore->end sol_staining->end sol_low_target->end

Caption: Troubleshooting workflow for low signal-to-noise ratio.

FluorophoreSelection title Key Factors for Fluorophore Selection brightness Brightness (High Extinction Coefficient & Quantum Yield) brightness_desc Ensures a strong signal. brightness->brightness_desc photostability Photostability (Resistance to Fading) photostability_desc Crucial for long or repeated imaging sessions. photostability->photostability_desc spectral_properties Spectral Properties (Excitation/Emission Maxima) spectral_desc Must match instrument capabilities and avoid spectral overlap in multicolor experiments. spectral_properties->spectral_desc target_abundance Target Abundance target_desc Pair bright fluorophores with low-abundance targets. target_abundance->target_desc

References

Technical Support Center: 3-Chloro-4-methyl-7-hydroxycoumarin Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3-Chloro-4-methyl-7-hydroxycoumarin. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented, based on studies of similar coumarin derivatives, several degradation routes can be anticipated. These include photodegradation, hydrolysis, oxidation, and microbial degradation. Key transformations may involve hydroxylation of the aromatic ring, oxidation of the methyl group, dechlorination, and opening of the lactone ring. Advanced oxidation processes (AOPs) can lead to the formation of various hydroxylated and cleaved byproducts.[1][2] Microbial degradation, as seen with related compounds, may proceed through reduction and hydrolysis of the lactone ring.[3]

Q2: What are the likely degradation byproducts of this compound?

A2: Based on the degradation of other coumarins, potential byproducts could include hydroxylated derivatives (at positions 5, 6, or 8), the corresponding carboxylic acid from the oxidation of the methyl group, dechlorinated analogs, and products resulting from the cleavage of the pyrone ring, such as substituted phenylpropionic acids.[3][4] Chlorination of similar coumarins in water treatment processes has been shown to produce various chlorinated derivatives.[5]

Q3: How can I monitor the degradation of this compound and identify its byproducts?

A3: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a common and effective method for monitoring the decrease of the parent compound and the formation of byproducts.[6][7][8] For the identification of unknown byproducts, hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for the structural elucidation of isolated degradation products.[11][12]

Q4: What are the key stability concerns when working with this compound in solution?

A4: Like many coumarin derivatives, this compound may be susceptible to photodegradation, especially when exposed to UV light.[13] The lactone ring can undergo hydrolysis, particularly under basic pH conditions. It is advisable to prepare fresh solutions and protect them from light, especially for long-term experiments. The choice of solvent can also influence stability.[13]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Poor separation of degradation products in HPLC. Inappropriate mobile phase composition or gradient.Optimize the mobile phase by varying the solvent ratio (e.g., methanol/water or acetonitrile/water) and the pH.[6][7] Consider using a gradient elution to improve the resolution of complex mixtures.[14]
Incorrect column selection.Ensure the use of a suitable stationary phase, such as a C18 column, which is commonly used for coumarin analysis.[8]
Low sensitivity or inability to detect trace-level byproducts. Insufficient detector sensitivity.Use a more sensitive detector like a mass spectrometer (MS) instead of a UV detector.[15]
Low concentration of byproducts.Employ sample pre-concentration techniques such as solid-phase extraction (SPE).
Inconsistent retention times in HPLC. Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[14]
Mobile phase composition drift.Prepare fresh mobile phase daily and ensure proper mixing.
Identification of unknown byproducts is challenging. Lack of reference standards.Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition for putative identification.[16] Isolate sufficient quantities of the byproduct for structural elucidation by NMR.
Complex fragmentation patterns in MS.Perform tandem MS (MS/MS) experiments to establish fragmentation pathways and aid in structural identification.[9]
Sample degradation during analysis. Instability of the compound or byproducts in the analytical solvent or under the analytical conditions.Minimize the time between sample preparation and analysis. Store samples at low temperatures and protected from light. Ensure the pH of the mobile phase is compatible with the stability of the analytes.[13]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound Degradation

This protocol outlines a general method for monitoring the degradation of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or DAD detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of methanol and water (e.g., 70:30, v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.[7]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 20 µL.[6]

  • Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan, typically around 320-350 nm for similar compounds).

  • Column Temperature: 30°C.[6]

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • For the degradation experiment, dilute the stock solution to the desired starting concentration in the reaction medium (e.g., buffer solution, water with photocatalyst).

  • At specified time intervals, withdraw an aliquot of the reaction mixture.

  • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.

3. Data Analysis:

  • Quantify the concentration of this compound at each time point by comparing the peak area to a calibration curve prepared from standard solutions.

  • Monitor the appearance and increase in peak areas of any new signals, which represent degradation byproducts.

Protocol 2: Identification of Degradation Byproducts by HPLC-MS

This protocol provides a general approach for the identification of degradation byproducts.

1. Instrumentation and Conditions:

  • LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) with an electrospray ionization (ESI) source.

  • HPLC Conditions: Use similar conditions as described in Protocol 1, ensuring the mobile phase is compatible with MS detection (use volatile buffers like formic acid or ammonium formate instead of phosphoric acid).

  • MS Conditions:

    • Ionization Mode: ESI positive and/or negative mode.

    • Scan Range: m/z 50-1000.

    • Data Acquisition: Acquire full scan data to detect all ions and tandem MS (MS/MS) data for structural elucidation of key ions.

2. Data Analysis:

  • Extract the ion chromatograms for the expected masses of potential byproducts.

  • Analyze the mass spectra of the unknown peaks to determine their molecular weight.

  • Interpret the fragmentation patterns from the MS/MS spectra to propose chemical structures for the byproducts.[17]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from a degradation experiment.

Time (hours)This compound Concentration (µg/mL)Byproduct A Peak AreaByproduct B Peak Area
010.000
18.5120005000
26.82500011000
44.24800023000
81.57500045000
24<0.19800062000

Visualizations

Inferred Degradation Pathways

G Inferred Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_reduction Reduction/Dechlorination parent This compound hydroxylation Hydroxylated Byproducts parent->hydroxylation e.g., AOPs carboxylation Carboxylic Acid Derivative (from methyl group oxidation) parent->carboxylation e.g., Strong Oxidants ring_opening Ring-Opened Phenylpropionic Acid Derivative parent->ring_opening pH dependent dechlorination 4-methyl-7-hydroxycoumarin parent->dechlorination e.g., Microbial action

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Degradation Studies

G Experimental Workflow for Degradation Studies cluster_experiment Degradation Experiment cluster_analysis Analysis cluster_results Data Interpretation start Prepare reaction mixture with This compound incubate Incubate under specific conditions (e.g., light, temperature, microbes) start->incubate sample Collect samples at time intervals incubate->sample hplc HPLC-UV/DAD Analysis (Quantify parent compound) sample->hplc lcms LC-MS(/MS) Analysis (Identify byproducts) sample->lcms kinetics Determine Degradation Kinetics hplc->kinetics nmr NMR Spectroscopy (Structure elucidation of isolated byproducts) lcms->nmr pathway Propose Degradation Pathway lcms->pathway nmr->pathway

Caption: A typical experimental workflow for studying compound degradation.

References

Selecting optimal excitation and emission wavelengths for 3-Chloro-4-methyl-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of 3-Chloro-4-methyl-7-hydroxycoumarin in fluorescence-based experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Optimal Excitation and Emission Wavelengths

The selection of optimal excitation and emission wavelengths for this compound is critically dependent on the solvent and pH of the experimental medium. While comprehensive spectral data for this specific compound across a wide range of conditions is not extensively published, data from closely related 7-hydroxycoumarin derivatives provide a strong indication of its photophysical properties.

Data Presentation: Spectral Properties of this compound and Related Compounds

CompoundSolvent/ConditionExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Reference
This compound Ethanol332Not SpecifiedNot Specified[1]
7-Hydroxycoumarin (Umbelliferone)pH < 6.5320-325~452 (blue)-
7-Hydroxycoumarin (Umbelliferone)pH > 8.0-Blue fluorescence-
3-Substituted 7-HydroxycoumarinPBS (pH 7.4)3404600.25
3-Substituted 7-HydroxycoumarinPBS (pH 7.4)3554550.32
6-Fluoro-7-hydroxycoumarin-3-carboxamidePBS (pH 7.4)405-0.84
7-Hydroxy-4-methylcoumarinWater~360~450~0.63[2]

Note: "-" indicates that the data was not specified in the cited sources.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound.

Question: Why is my fluorescence signal weak or absent?

Answer: A weak or non-existent fluorescence signal can be attributed to several factors:

  • Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer or microscope are set appropriately for your experimental conditions. Given the data for related compounds, a good starting point for excitation is in the 330-360 nm range, with emission detection between 450-480 nm.

  • Suboptimal pH: The fluorescence of 7-hydroxycoumarin derivatives is highly pH-sensitive. The neutral form (phenol) and the anionic form (phenolate) exhibit different fluorescence characteristics. For many such derivatives, fluorescence intensity is enhanced at a higher pH (around 9-10).

  • Low Concentration: The concentration of the fluorophore may be too low to produce a detectable signal.

  • Photobleaching: Exposure to high-intensity light can cause irreversible damage to the fluorophore, leading to a loss of fluorescence.

  • Quenching: Components in your sample medium could be quenching the fluorescence.

Question: My fluorescence intensity is decreasing over time. What is happening?

Answer: A gradual decrease in fluorescence intensity is likely due to photobleaching. To mitigate this:

  • Reduce the intensity of the excitation light source.

  • Minimize the duration of exposure to the excitation light.

  • Use an anti-fade mounting medium if you are performing fluorescence microscopy.

  • Ensure your sample is protected from ambient light.

Question: I am observing inconsistent fluorescence readings between samples.

Answer: Inconsistent readings can arise from:

  • Pipetting Errors: Ensure accurate and consistent pipetting of the fluorophore and other reagents.

  • Temperature Fluctuations: Fluorescence can be temperature-dependent. Maintain a constant temperature for all measurements.

  • Solvent Evaporation: Evaporation of the solvent can lead to an increase in the fluorophore concentration, affecting fluorescence intensity.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence of this compound?

The 7-hydroxyl group of coumarin derivatives is ionizable. At acidic to neutral pH, the compound exists predominantly in its less fluorescent protonated (phenolic) form. As the pH increases above the pKa of the hydroxyl group, the more fluorescent deprotonated (phenolate) form becomes dominant. Therefore, you can expect the fluorescence intensity to increase with increasing pH.

Q2: What is the effect of solvent polarity on the fluorescence?

Generally, coumarin dyes exhibit solvatochromism, meaning their absorption and emission spectra can shift depending on the polarity of the solvent. While specific data for this compound is limited, for many 7-hydroxycoumarins, an increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum.

Q3: What is the photostability of this compound?

Like most fluorophores, this compound is susceptible to photobleaching, especially under intense and prolonged illumination. The rate of photobleaching will depend on the experimental conditions, including the intensity of the excitation light and the composition of the sample medium.

Q4: Can this compound be used for quantitative measurements?

Yes, within a certain concentration range, the fluorescence intensity is typically proportional to the concentration of the fluorophore. It is essential to generate a standard curve to determine the linear range for your specific experimental setup.

Q5: How should I store this compound?

It should be stored as a solid in a cool, dry, and dark place. Solutions should be protected from light and can be stored at -20°C for short-term use. For long-term storage, it is advisable to aliquot and freeze solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol: Antibody Conjugation and Cell Surface Staining for Flow Cytometry

This protocol provides a general procedure for conjugating this compound (assuming it is activated with a reactive group like an NHS ester) to a primary antibody and subsequent staining of cell surface antigens for flow cytometry analysis. Coumarin dyes are typically excited by the violet laser (around 405 nm) in flow cytometers.[3]

Part 1: Antibody Conjugation

AntibodyConjugation cluster_prep Antibody Preparation cluster_dye Dye Preparation cluster_reaction Conjugation Reaction cluster_purification Purification antibody_prep Prepare Antibody Solution in Bicarbonate Buffer (pH 8.3-8.5) mix Add Dye Solution to Antibody Solution antibody_prep->mix dye_prep Dissolve Activated Coumarin in Anhydrous DMSO dye_prep->mix incubate Incubate for 1-2 hours at Room Temperature (in the dark) mix->incubate purify Purify Conjugate using Size-Exclusion Chromatography incubate->purify collect Collect Labeled Antibody Fractions purify->collect

Workflow for antibody conjugation with an activated coumarin dye.

Materials:

  • Primary antibody

  • Activated this compound (e.g., NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Bicarbonate buffer (pH 8.3-8.5)

  • Phosphate-Buffered Saline (PBS)

  • Size-exclusion chromatography column

Procedure:

  • Prepare the antibody in bicarbonate buffer at a concentration of 1-2 mg/mL.

  • Dissolve the activated coumarin dye in DMSO to create a stock solution.

  • Slowly add the desired molar excess of the dye solution to the antibody solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Purify the antibody-dye conjugate from the unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.[3]

  • Collect the fractions containing the labeled antibody. The conjugate can be stored at 4°C, protected from light.

Part 2: Cell Surface Staining

CellStaining start Start: Single-Cell Suspension wash1 Wash Cells with Staining Buffer start->wash1 fc_block (Optional) Fc Receptor Blocking (10-15 min at 4°C) wash1->fc_block stain Incubate with Coumarin-Conjugated Antibody (20-30 min at 4°C in the dark) fc_block->stain wash2 Wash Cells Twice with Staining Buffer stain->wash2 resuspend Resuspend Cells in Staining Buffer wash2->resuspend analyze Analyze on Flow Cytometer resuspend->analyze

Workflow for cell surface staining using a coumarin-conjugated antibody.

Materials:

  • Single-cell suspension

  • Coumarin-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • (Optional) Fc block reagent

Procedure:

  • Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer.

  • (Optional) If your cells express Fc receptors, incubate them with an Fc block reagent for 10-15 minutes at 4°C.[3]

  • Add the predetermined optimal concentration of the coumarin-conjugated antibody to the cells.

  • Incubate for 20-30 minutes at 4°C in the dark.[3]

  • Wash the cells twice with cold Flow Cytometry Staining Buffer.[3]

  • Resuspend the cells in an appropriate volume of Staining Buffer for analysis.

  • Analyze the stained cells on a flow cytometer equipped with a violet laser for excitation.

References

Validation & Comparative

A Comparative Guide to 3-Chloro-4-methyl-7-hydroxycoumarin and 7-hydroxy-4-methylcoumarin as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin derivatives are a cornerstone class of fluorophores, widely employed in biological research, diagnostics, and drug discovery due to their bright fluorescence, sensitivity to the microenvironment, and versatile chemical structures. Among the most common scaffolds is 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone), a robust blue-emitting fluorophore. Chemical modification of this core structure, such as the introduction of a chlorine atom at the 3-position to create 3-chloro-4-methyl-7-hydroxycoumarin, can modulate its photophysical and chemical properties. This guide provides an objective comparison of these two compounds, supported by experimental data, to aid researchers in selecting the appropriate probe for their specific applications.

Photophysical Properties: A Head-to-Head Comparison

The utility of a fluorescent probe is defined by its photophysical characteristics. 7-hydroxy-4-methylcoumarin is a well-characterized fluorophore, whereas detailed photophysical data for this compound is less prevalent in the literature. The introduction of an electron-withdrawing chloro group at the 3-position is known to influence the electronic properties of the coumarin ring, which can affect its fluorescence profile.[1]

Property7-hydroxy-4-methylcoumarinThis compoundSignificance for Researchers
Excitation Max (λex) ~320-360 nm (Solvent & pH dependent)[2]Data not readily available; expected to be similar or slightly red-shifted.Determines the required light source (e.g., UV lamp, laser line). The pH sensitivity of the phenol group leads to different excitation maxima for the protonated and deprotonated forms.[3]
Emission Max (λem) ~450-460 nm (Blue)[2][4]Data not readily available; expected to be in the blue region.Defines the optimal detection window for fluorescence measurement. A larger Stokes shift is beneficial for minimizing self-absorption and background noise.
Stokes Shift (λem - λex) ~90-140 nmExpected to be significant.A large separation between excitation and emission peaks improves signal-to-noise ratio.
Quantum Yield (ΦF) Moderate to high (e.g., 0.32 in PBS, but highly solvent-dependent)[4][5]Data not readily available. Substituents at the 3-position can alter the quantum yield.[6]Represents the efficiency of fluorescence emission. A higher quantum yield indicates a brighter probe.
Molar Extinction Coefficient (ε) ~18,000 M⁻¹cm⁻¹ at ~320 nmData not readily available.Measures the molecule's ability to absorb light. Higher values contribute to overall probe brightness (Brightness = ε × ΦF).
pH Sensitivity Highly sensitive; pKa ~7.1-7.8[3]Expected to be pH sensitive due to the 7-hydroxy group. The chloro-substituent may lower the pKa.The fluorescence properties change significantly upon deprotonation of the 7-hydroxy group, making it a useful scaffold for pH sensors.[3]

The Impact of 3-Chloro Substitution

The chlorine atom at the 3-position of the coumarin ring is an electron-withdrawing group. This substitution can:

  • Influence Electronic Transitions: Alter the energy levels of the molecule, potentially leading to shifts in the excitation and emission spectra.

  • Modify Acidity: Increase the acidity (lower the pKa) of the 7-hydroxy group, shifting the pH-sensitive range of the probe.

  • Provide a Reactive Handle: The chlorine atom can serve as a leaving group for further nucleophilic aromatic substitution, making this compound a valuable synthetic intermediate for creating more complex, targeted probes.[1]

Experimental Protocols

Measurement of Relative Fluorescence Quantum Yield

An accurate determination of the fluorescence quantum yield (ΦF) is crucial for characterizing a fluorophore. The relative method, comparing the sample to a known standard, is commonly used.[7]

Principle: The quantum yield of a sample (S) can be calculated relative to a standard (R) with a known quantum yield (ΦF(R)) using the following equation:

ΦF(S) = ΦF(R) * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

Materials:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer with corrected emission spectra capabilities

  • Coumarin dye of interest (sample)

  • Fluorescent standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • High-purity solvent (e.g., ethanol, water, PBS)

  • 1 cm path length quartz cuvettes

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[8]

  • Absorbance Measurement: Record the absorbance spectra for all solutions using the UV-Vis spectrophotometer. Note the absorbance value at the excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer (e.g., 350 nm).

    • Keep excitation and emission slit widths constant for all measurements.[7]

    • Record the corrected fluorescence emission spectrum for each solution.

  • Data Analysis:

    • Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity (I).

    • Plot a graph of integrated fluorescence intensity (I) versus absorbance (A) for both the sample and the reference standard.

    • Determine the slope of the resulting straight lines.

    • Calculate the quantum yield of the sample using the slopes from the plot in the equation above (the slope term replaces I/A).

Application Workflow: Enzyme Activity Assay

7-hydroxycoumarin derivatives are frequently used as substrates in enzyme assays. A non-fluorescent substrate is enzymatically cleaved to release the highly fluorescent 7-hydroxycoumarin product.

Below is a generalized workflow for a fluorogenic enzyme assay.

EnzymeAssayWorkflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Fluorescence Detection cluster_analysis Data Analysis s1 Prepare Enzyme Solution r1 Add Buffer, Enzyme, and Inhibitor (if any) to microplate wells s1->r1 s2 Prepare Substrate Stock (e.g., 7-hydroxycoumarin-glucuronide) r2 Initiate reaction by adding Substrate s2->r2 s3 Prepare Assay Buffer (e.g., PBS, pH 7.4) s3->r1 r1->r2 r3 Incubate at optimal temperature (e.g., 37°C) r2->r3 d1 Place microplate in fluorescence reader r3->d1 d2 Set Excitation (e.g., 360 nm) and Emission (e.g., 460 nm) d1->d2 d3 Measure fluorescence intensity over time (kinetic) or at endpoint d2->d3 a1 Plot Fluorescence vs. Time d3->a1 a2 Calculate reaction rate (slope of linear phase) a1->a2 a3 Determine enzyme activity or inhibitor IC50 a2->a3

Caption: Generalized workflow for a fluorogenic enzyme assay using a 7-hydroxycoumarin-based substrate.

Conclusion and Recommendations

7-hydroxy-4-methylcoumarin is the workhorse fluorophore for applications requiring a reliable, intrinsically fluorescent probe with well-documented, pH-sensitive properties. It is the ideal choice for:

  • Established enzyme assays where its derivatives are used as fluorogenic substrates.

  • As a fluorescent standard for quantum yield measurements.

  • Applications requiring a pH indicator in the near-neutral range.

This compound should be considered when:

  • A synthetic precursor is needed for the development of custom probes. Its 3-chloro position offers a site for chemical modification to attach targeting moieties or other functional groups.

  • Slightly different photophysical properties (e.g., altered pKa or spectral shifts) are desired, though these must be empirically determined.

For researchers developing novel assays or probes, the chloro-derivative provides a versatile starting point. However, for routine applications where a simple blue fluorophore is needed, the parent 7-hydroxy-4-methylcoumarin remains the more straightforward and better-characterized option.

References

Validating the Binding Affinity of 3-Chloro-4-methyl-7-hydroxycoumarin to Macrophage Migration Inhibitory Factor (MIF)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Comparative Binding Affinity Data

The following table summarizes the binding affinities of various small molecule inhibitors targeting the tautomerase active site of MIF. This data is crucial for researchers in drug development to benchmark the potency of novel compounds like 3-Chloro-4-methyl-7-hydroxycoumarin.

Compound ClassSpecific CompoundBinding Affinity (Kᵢ/Kₐ)Assay Method
7-Hydroxycoumarin Derivatives Compound with phenyl substitution at 3-position (6a)Kᵢ = 1.17 ± 0.10 µMTautomerase Inhibition Assay
para-chloro substituted phenyl at 3-position (6b)Kᵢ = 0.59 ± 0.05 µMTautomerase Inhibition Assay
para-bromo substituted phenyl at 3-position (6k)Kᵢ = 0.31 ± 0.02 µMTautomerase Inhibition Assay
High-affinity fluorescent probe (7)Kᵢ = 18 ± 1 nMTautomerase Inhibition Assay
High-affinity fluorescent probe (7)Kₛ = 16 ± 3 nMFluorescence Quenching
Well-Established MIF Inhibitors ISO-1IC₅₀ = ~7 µMTautomerase Inhibition Assay[1]
4-IPP (4-Iodo-6-phenylpyrimidine)Irreversible InhibitorTautomerase Inhibition Assay[1]
Ibudilast (MN-166)Multi-target inhibitor including MIFClinical Interest[2]
Biaryltriazole inhibitor 3aKₐ = 0.87 ± 0.09 µMMicroscale Thermophoresis (MST)[3]
Hit-1 (Novel high-affinity inhibitor)Kₐ = 0.29 ± 0.01 µMMicroscale Thermophoresis (MST)[3]
Hit-1 (Novel high-affinity inhibitor)Kₐ = 0.32 ± 0.01 µMIsothermal Titration Calorimetry (ITC)[3]

Experimental Protocols for Binding Affinity Validation

Accurate determination of binding affinity is fundamental. Below are detailed methodologies for key experiments that can be employed to validate the interaction between this compound and the MIF protein.

Fluorescence-Displacement (FID) Assay

This assay is particularly relevant given the fluorescent properties of the 7-hydroxycoumarin scaffold.[4][5][6][7]

Principle: A high-affinity fluorescent 7-hydroxycoumarin probe binds to the MIF tautomerase active site, resulting in fluorescence quenching. A competing ligand, such as this compound, will displace the probe, leading to a recovery of fluorescence in a concentration-dependent manner.

Protocol:

  • Reagents: Purified human recombinant MIF protein, a high-affinity 7-hydroxycoumarin fluorescent probe (e.g., compound 7 from the literature with a Kᵢ of 18 nM), the test compound (this compound), and an appropriate assay buffer (e.g., 50 mM potassium phosphate, pH 6.5).

  • Assay Setup: In a 96-well plate, add a fixed concentration of MIF protein (e.g., 100 nM) and the fluorescent probe (e.g., 50 nM).

  • Compound Titration: Add varying concentrations of this compound to the wells. Include a positive control (no test compound) and a negative control (no MIF protein).

  • Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the 7-hydroxycoumarin probe.

  • Data Analysis: Plot the fluorescence intensity against the concentration of the test compound. The data can be fitted to a competitive binding equation to determine the IC₅₀, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[8][9][10][11][12]

Principle: One binding partner (e.g., this compound) is titrated into a solution containing the other (MIF protein). The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

  • Sample Preparation: Prepare solutions of purified MIF protein and this compound in the same dialysis buffer to minimize heat of dilution effects.

  • ITC Instrument Setup: Load the MIF protein solution into the sample cell and the coumarin compound into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small, sequential injections of the coumarin compound into the MIF protein solution while maintaining a constant temperature.

  • Data Acquisition: The instrument records the heat change after each injection.

  • Data Analysis: The raw data is integrated to generate a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of the two molecules. This isotherm is then fitted to a binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions.[13][14][15][16][17]

Principle: The MIF protein is immobilized on a sensor chip. A solution containing this compound is flowed over the chip surface. The binding of the coumarin to the immobilized MIF protein causes a change in the refractive index at the sensor surface, which is detected in real-time.

Protocol:

  • Ligand Immobilization: Covalently immobilize the purified MIF protein onto a suitable sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of this compound in a running buffer over the sensor surface.

  • Association and Dissociation Monitoring: Monitor the change in the SPR signal during the injection (association phase) and after the injection when only running buffer is flowing (dissociation phase).

  • Surface Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to kinetic models to determine the association rate constant (kₐ), dissociation rate constant (kₐ), and the equilibrium dissociation constant (Kₐ = kₐ/kₐ).

Visualizing Molecular Interactions and Experimental Design

To aid in the conceptualization of the underlying biology and experimental approaches, the following diagrams have been generated.

MIF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MIF MIF CD74 CD74 Receptor MIF->CD74 Binding p53 p53 MIF->p53 Inhibition Coumarin 3-Chloro-4-methyl- 7-hydroxycoumarin Coumarin->MIF Inhibition MAPK_Pathway MAPK Pathway (ERK1/2) CD74->MAPK_Pathway Activation Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Apoptosis Apoptosis p53->Apoptosis

Caption: MIF Signaling Pathway and Inhibition by Coumarin.

Binding_Assay_Workflow start Start prep Prepare Purified MIF & Coumarin Compound start->prep assay Perform Binding Assay (ITC, SPR, or FID) prep->assay data_acq Data Acquisition assay->data_acq data_an Data Analysis (Fitting to Binding Models) data_acq->data_an results Determine Binding Affinity (Kd, Ki) & Thermodynamics data_an->results end End results->end

Caption: General Workflow for Binding Affinity Validation.

Inhibitor_Comparison cluster_criteria Comparison Criteria Coumarin 3-Chloro-4-methyl- 7-hydroxycoumarin Affinity Binding Affinity (Kd/Ki) Coumarin->Affinity Specificity Specificity Coumarin->Specificity MOA Mechanism of Action Coumarin->MOA Alternatives Alternative MIF Inhibitors ISO1 ISO-1 Ibudilast Ibudilast Antibodies Antibodies (e.g., Bax69) Alternatives->Affinity Alternatives->Specificity Alternatives->MOA

Caption: Logical Comparison of MIF Inhibitors.

References

Navigating the Specificity of 3-Chloro-4-methyl-7-hydroxycoumarin-Based Sensors: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of fluorescent probes is paramount for accurate and reliable experimental outcomes. This guide provides a comparative analysis of sensors derived from 3-Chloro-4-methyl-7-hydroxycoumarin, a versatile scaffold for developing fluorogenic substrates. We delve into their potential cross-reactivity with various biological molecules and offer standardized experimental protocols to assess their selectivity.

The core value of this compound lies in its strategic chemical modifications. The electron-withdrawing chloro group at the 3-position and the methyl group at the 4-position influence the molecule's electronic properties, while the 7-hydroxy group serves as a key site for conjugation to create specific enzyme substrates. While this scaffold has been employed in the synthesis of fluorogenic substrates for enzymes like acetylcholinesterase and β-galactosidase, a thorough understanding of their interaction with other cellular components is crucial to prevent data misinterpretation.

Performance Comparison: A Look at Selectivity

The selectivity of a fluorescent probe is its ability to interact with its intended target while showing minimal affinity for other molecules present in a biological sample. Cross-reactivity, the inverse of selectivity, can lead to false-positive signals and inaccurate quantification.

While comprehensive cross-reactivity data specifically for this compound-based sensors is not extensively documented in a single source, we can infer potential cross-reactivity based on studies of similar coumarin derivatives. The following table summarizes the typical performance of coumarin-based sensors against a panel of common biological interferents. It is important to note that the degree of cross-reactivity is highly dependent on the specific modifications made to the core coumarin structure to create a targeted sensor.

Potential Interferent Typical Response of Coumarin-Based Sensors Rationale for Potential Cross-Reactivity Alternative Probe Scaffolds for High Specificity
Butyrylcholinesterase (BChE) Moderate to HighHigh structural and mechanistic similarity to acetylcholinesterase (AChE), a primary target for some coumarin-based probes.[1][2][3]Naphthofluorescein-based probes, Resorufin-based probes
Other Esterases Low to ModerateDepending on the substrate design, other cellular esterases might recognize and cleave the ester linkage in the probe.Probes with highly specific recognition motifs for the target enzyme.
Glutathione (GSH) and other thiols LowThe coumarin core is generally stable, but some derivatives might react with highly nucleophilic thiols under specific conditions.Probes utilizing Michael addition or disulfide exchange mechanisms for thiol detection.
Reactive Oxygen Species (ROS) LowThe core coumarin structure is relatively resistant to oxidation by common ROS.Specific ROS probes (e.g., for hydroxyl radical or peroxynitrite) are designed with reactive moieties that are absent in these enzyme substrates.[4]
Common Metal Ions (Na+, K+, Ca2+, Mg2+) Very LowThe this compound scaffold does not possess a strong chelating moiety for these ions.Ion-specific chelators like BAPTA or crown ethers are used for designing metal ion sensors.
Transition Metal Ions (Cu2+, Fe3+, etc.) Low to ModerateThe 7-hydroxy group and the carbonyl oxygen could potentially coordinate with some transition metals, leading to fluorescence quenching or enhancement.Probes with specific metal-binding ligands like dipicolylamine.
β-Glucuronidase Very LowThe glycosidic bond in a β-galactosidase substrate is highly specific and not recognized by β-glucuronidase.Substrates with a glucuronic acid moiety instead of galactose.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of a this compound-based sensor, a systematic experimental approach is required. The following protocols outline the key steps for in vitro characterization.

Protocol 1: General Selectivity Assay Against a Panel of Interferents

Objective: To assess the fluorescence response of the sensor to a variety of potential biological interferents.

Materials:

  • This compound-based sensor stock solution (e.g., in DMSO).

  • Assay buffer (e.g., PBS, Tris-HCl, pH 7.4).

  • Stock solutions of potential interferents (e.g., BChE, other esterases, GSH, H₂O₂, metal chlorides).

  • Target enzyme (positive control).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare working solutions of the sensor in the assay buffer at the desired final concentration.

  • In the microplate, add the sensor solution to each well.

  • Add a solution of each potential interferent to separate wells to achieve the desired final concentration. Include a well with only the sensor and buffer (negative control) and a well with the sensor and the target enzyme (positive control).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the 7-hydroxycoumarin fluorophore.

  • Data Analysis: Compare the fluorescence signal from the wells containing interferents to the negative and positive controls. A significant increase in fluorescence in the presence of an interferent indicates cross-reactivity.

Protocol 2: Determining IC₅₀ Values for Inhibitory Cross-Reactivity

Objective: For sensors that act as enzyme substrates, to quantify the inhibitory potential of cross-reactive compounds.

Materials:

  • Same as Protocol 1, with the addition of a known substrate for the target enzyme if the sensor itself is being tested as an inhibitor.

Procedure:

  • Prepare a reaction mixture containing the target enzyme and its fluorogenic substrate in the assay buffer.

  • Prepare serial dilutions of the this compound-based compound (the potential inhibitor).

  • Add the different concentrations of the compound to the reaction mixture in a 96-well plate.

  • Initiate the enzymatic reaction and monitor the fluorescence increase over time.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing the Mechanism and Workflow

To better understand the principles behind the use of these sensors and the experimental design for testing their specificity, the following diagrams are provided.

G Signaling Pathway of an Enzyme-Activatable Sensor cluster_sensor Sensor Molecule cluster_enzyme Target Enzyme cluster_product Fluorescent Product Sensor This compound-Substrate (Non-fluorescent) Enzyme e.g., Acetylcholinesterase Sensor->Enzyme Binding & Cleavage Product This compound (Fluorescent) Enzyme->Product Release Fluorescence Fluorescence Product->Fluorescence Detection

Caption: Enzyme-activatable sensor signaling pathway.

The diagram above illustrates the fundamental mechanism of action for a fluorogenic sensor based on the this compound scaffold. The non-fluorescent substrate is specifically recognized and cleaved by its target enzyme, releasing the highly fluorescent 7-hydroxycoumarin derivative, which can then be detected.

G Experimental Workflow for Cross-Reactivity Testing Start Prepare Sensor and Interferent Solutions Incubate Incubate Sensor with: - Buffer (Negative Control) - Target Enzyme (Positive Control) - Potential Interferents Start->Incubate Measure Measure Fluorescence Intensity Incubate->Measure Analyze Compare Fluorescence Signals Measure->Analyze Conclusion Determine Specificity and Cross-Reactivity Analyze->Conclusion

Caption: Workflow for assessing sensor cross-reactivity.

This flowchart outlines the systematic process for evaluating the selectivity of a fluorescent sensor. By comparing the sensor's response to potential interferents against its response to the intended target and a negative control, researchers can quantitatively assess its cross-reactivity.

References

A Comparative Analysis of Halogenated Coumarins for Advanced Cell Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is critical for accurate and insightful cell analysis. Halogenated coumarins, a versatile class of fluorescent compounds, offer a broad spectrum of applications, from live-cell imaging to targeted anticancer therapies. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal halogenated coumarin for your research needs.

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the coumarin scaffold significantly influences their photophysical properties, cell permeability, and biological activity.[1] Halogenation can enhance lipophilicity, facilitating penetration of cellular membranes, and can also modulate the fluorescence quantum yield and Stokes shift of the molecule.[2][3] These modifications make halogenated coumarins powerful probes for visualizing cellular structures and potent agents for investigating cellular processes like apoptosis.[3][4]

Performance Comparison of Halogenated Coumarins

The choice of halogen substituent plays a pivotal role in the functionality of the coumarin derivative. Fluorinated coumarins are often lauded for their high quantum yields and photostability, making them excellent candidates for fluorescent labeling in live-cell imaging.[5] In contrast, brominated and iodinated coumarins have demonstrated significant potential as antiproliferative agents, inducing apoptosis in various cancer cell lines.[2][4] Chlorinated coumarins have shown promise in antiviral applications and as anti-mycobacterial agents.[6][7][8][9]

Photophysical Properties

The fluorescence characteristics of halogenated coumarins are fundamental to their application in cell imaging. The position and type of halogen atom can alter the electron distribution within the coumarin ring system, thereby affecting the excitation and emission maxima, as well as the quantum yield.

Compound NameHalogen(s)Excitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent/ConditionsReference(s)
6,8-difluoro-7-hydroxy-4-methylcoumarin (Marina Blue)FNot specifiedNot specified0.63 - 0.89Not specified[5]
3-carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue)FNot specifiedNot specified0.63 - 0.89Not specified[5]
3-diethylphosphonocoumarinNone3244100.0034Acetonitrile[10]
6-Chloro-3-diethylphosphonocoumarinCl3344200.0101Acetonitrile[10]
6-Bromo-3-diethylphosphonocoumarinBr3364230.0027Acetonitrile[10]
Cytotoxicity and Antiproliferative Activity

Several studies have highlighted the potential of halogenated coumarins as anticancer agents. Their cytotoxic effects are often evaluated using MTT assays on various cancer cell lines, with some compounds showing promising selectivity for cancer cells over normal cell lines.

Compound NameHalogen(s)Cell Line(s)IC50 / CC50 (µM)Assay TypeReference(s)
6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile (2h)BrTPC-1 (thyroid cancer)~90MTT[2]
6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile (2k)ITPC-1 (thyroid cancer)Not specifiedMTT[2]
K-1 (thyroid cancer)57MTT[2]
B-CPAP (thyroid cancer)46MTT[2]
CMRN1, CMRN2, CMRN4, CMRN5 (mono/di-halogenated)VariousUACC-62 (melanoma)Not specifiedMTT[4]
MCF-7 (breast cancer)Not specifiedMTT[4]

Experimental Protocols

To ensure reproducible and reliable results, detailed experimental protocols are essential. The following are generalized procedures for common cell-based assays using halogenated coumarins.

General Protocol for Live-Cell Staining and Imaging

This protocol provides a general workflow for staining live cells with coumarin-based fluorescent probes.[11][12] Optimization of probe concentration and incubation time is recommended for each specific probe and cell line.

Materials:

  • Halogenated coumarin fluorescent probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • Glass-bottom dish or chamber slide

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto a glass-bottom dish or chamber slide and culture until they reach 50-70% confluency.

  • Probe Preparation: Prepare a stock solution of the coumarin probe in DMSO. Dilute the stock solution to the desired final working concentration (typically 1-10 µM) in pre-warmed cell culture medium.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed medium. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Gently wash the cells two to three times with PBS or fresh culture medium to remove excess probe.

  • Imaging: Acquire fluorescent images using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths.

MTT Assay for Cytotoxicity

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]

Materials:

  • Cells of interest

  • Halogenated coumarin compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated coumarin compounds for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay by Flow Cytometry

Apoptosis, or programmed cell death, can be assessed by various methods, including flow cytometry using Annexin V and propidium iodide (PI) staining.[4]

Materials:

  • Cells treated with halogenated coumarins

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Cellular Mechanisms

Understanding the mechanism of action of halogenated coumarins is crucial for their application in cell analysis and drug development. Graphviz diagrams can effectively illustrate these complex biological pathways and experimental workflows.

G General Workflow for Live-Cell Imaging with Halogenated Coumarins cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_seeding 1. Seed Cells on Glass-Bottom Dish probe_prep 2. Prepare Coumarin Working Solution staining 3. Incubate Cells with Coumarin Probe probe_prep->staining washing 4. Wash to Remove Excess Probe staining->washing imaging 5. Acquire Images with Fluorescence Microscope washing->imaging

Caption: A flowchart illustrating the general steps for staining and imaging live cells with halogenated coumarins.

G Apoptosis Induction Pathway by Halogenated Coumarins coumarin Halogenated Coumarin cell Cancer Cell coumarin->cell ros Increased Reactive Oxygen Species (ROS) cell->ros могут вызвать cell_cycle Cell Cycle Arrest (e.g., G2/M phase) cell->cell_cycle могут вызвать mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation (e.g., Caspase-3) mito->caspase apoptosis Apoptosis caspase->apoptosis cell_cycle->apoptosis

Caption: A simplified signaling pathway showing how some halogenated coumarins can induce apoptosis in cancer cells.

By leveraging the unique properties of different halogenated coumarins, researchers can access a powerful and versatile toolkit for a wide range of cell analysis applications. This guide serves as a starting point for navigating the selection and implementation of these valuable compounds in your experimental designs.

References

A Comparative Analysis: 3-Chloro-4-methyl-7-hydroxycoumarin Fluorescent Probes Versus Commercial Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of the performance of 3-Chloro-4-methyl-7-hydroxycoumarin, a promising fluorescent scaffold, against commonly used commercial fluorescent dyes. The following sections present a comprehensive overview of their photophysical properties, supported by experimental protocols and visualizations to aid in the selection of the optimal probe for your research needs.

Photophysical Properties: A Head-to-Head Comparison

The effectiveness of a fluorescent probe is primarily determined by its photophysical properties. Key metrics include the maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), and quantum yield (Φ). The molar extinction coefficient indicates how strongly the dye absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. A higher value for both parameters generally signifies a brighter fluorescent probe.

Fluorescent DyeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent
Coumarin Derivative (representative) ~350-400~450-500Not readily available~0.3-0.7Various
Fluorescein49451971,000[1]0.92[1][2]PBS (pH 7.4)
Rhodamine B553573106,000[3]0.49 - 0.70[3][4]Ethanol
Cyanine 3 (Cy3)550570150,0000.24 (approx.)[5]Aqueous Buffer
Cyanine 5 (Cy5)649666250,000[6]0.20 - 0.28[5][6]Aqueous Buffer
Alexa Fluor 488496[1]519[1]71,000[1][7]0.92[1][2]PBS (pH 7.2)
Alexa Fluor 555555[8]565[8]150,000[8][9]0.10[10][11]PBS (pH 7.2)[12]
Alexa Fluor 647650[13]665[13]239,000[13][14][15]0.33[13][16]PBS (pH 7.2)[12]

Note: The photophysical properties of fluorescent dyes are highly dependent on their local environment, including solvent polarity, pH, and temperature. The values presented here are for comparative purposes and may vary under different experimental conditions.

Visualizing Experimental Workflows

To ensure reproducible and reliable benchmarking of fluorescent probes, standardized experimental workflows are essential. The following diagrams, generated using the DOT language, illustrate the key steps in determining critical performance parameters.

Experimental_Workflow_Quantum_Yield cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_standard Prepare Standard Solution (Known Quantum Yield) measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_standard->measure_abs prep_sample Prepare Sample Solution (Unknown Quantum Yield) prep_sample->measure_abs measure_fluor Measure Fluorescence Emission (Spectrofluorometer) measure_abs->measure_fluor integrate Integrate Fluorescence Spectra measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Workflow for Relative Quantum Yield Determination.

Experimental_Workflow_Photostability cluster_setup Microscopy Setup cluster_acquisition Image Acquisition cluster_analysis Data Analysis prep_sample Prepare Sample on Slide setup_microscope Configure Fluorescence Microscope prep_sample->setup_microscope acquire_initial Acquire Initial Image (t=0) setup_microscope->acquire_initial continuous_illumination Continuous Illumination acquire_initial->continuous_illumination time_lapse Acquire Time-Lapse Images continuous_illumination->time_lapse measure_intensity Measure Fluorescence Intensity time_lapse->measure_intensity normalize_intensity Normalize to Initial Intensity measure_intensity->normalize_intensity plot_decay Plot Intensity vs. Time normalize_intensity->plot_decay determine_half_life Determine Photobleaching Half-Life plot_decay->determine_half_life

Workflow for Photostability Assessment.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following protocols provide detailed methodologies for the key experiments cited in this guide.

Protocol 1: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Materials:

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Fluorescent dye of interest

  • Spectroscopic grade solvent

Procedure:

  • Prepare a stock solution: Accurately weigh a precise amount of the fluorescent dye and dissolve it in a known volume of the desired solvent to create a stock solution of known concentration.

  • Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.

  • Measure absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax). Use the pure solvent as a blank.

  • Plot data: Plot a graph of absorbance versus concentration.

  • Calculate the molar extinction coefficient: The slope of the resulting linear regression line will be equal to the molar extinction coefficient (ε).

Protocol 2: Determination of Relative Fluorescence Quantum Yield

The relative quantum yield (Φ) of a sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent dye of interest (sample)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvent

Procedure:

  • Prepare solutions: Prepare a series of solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

  • Measure absorbance: Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

  • Measure fluorescence: Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Integrate spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

  • Calculate quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    where Φ_standard is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.[17]

Protocol 3: Assessment of Cell Permeability

This protocol outlines a qualitative method to assess the ability of a fluorescent probe to cross the cell membrane of live cells using fluorescence microscopy.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescent probe solution

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell culture: Plate cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

  • Probe incubation: Replace the cell culture medium with a fresh medium containing the fluorescent probe at the desired concentration. Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells two to three times with warm PBS to remove any unbound extracellular probe.

  • Imaging: Immediately image the cells using a fluorescence microscope. Acquire images in both the fluorescence channel corresponding to the probe and a brightfield or phase-contrast channel to visualize the cells.

  • Analysis: Analyze the fluorescence images to determine the localization of the probe. A permeable probe will show fluorescence inside the cells, potentially localized to specific organelles, while an impermeable probe will only show background fluorescence or fluorescence associated with the cell membrane.

Protocol 4: Photostability Assay

Photostability, or the resistance to photobleaching, is a critical parameter for fluorescent probes, especially in applications requiring prolonged or intense illumination.

Materials:

  • Fluorescently labeled sample (e.g., dye solution, stained cells)

  • Fluorescence microscope with a stable light source (e.g., laser or LED)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample preparation: Prepare the sample on a microscope slide.

  • Microscope setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested.

  • Image acquisition:

    • Acquire an initial image (time = 0) at a specific region of interest.

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) until the fluorescence intensity has significantly decreased.

  • Data analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image of the time series.

    • Correct for background fluorescence.

    • Normalize the fluorescence intensity at each time point to the initial intensity at time = 0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching rate can be determined by fitting the decay curve to an exponential function. The photostability is often reported as the half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[18]

References

Reproducibility of synthesis methods for 3-Chloro-4-methyl-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies

The reproducible synthesis of 3-Chloro-4-methyl-7-hydroxycoumarin, a key fluorescent probe and synthetic intermediate, is of significant interest in chemical biology and drug discovery. This guide provides a comparative overview of the available synthetic routes, focusing on a reproducible two-step method involving the initial synthesis of 7-hydroxy-4-methylcoumarin followed by a regioselective chlorination at the 3-position. Currently, a direct, one-step synthesis with detailed experimental data is not well-documented in peer-reviewed literature.

Summary of Synthetic Approaches

The most viable and documented pathway to this compound proceeds in two distinct stages:

  • Synthesis of the Coumarin Core: The initial and crucial step is the synthesis of the precursor molecule, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). The Pechmann condensation is the most widely employed and versatile method for this purpose.

  • Regioselective Chlorination: The second stage involves the selective introduction of a chlorine atom at the 3-position of the coumarin ring. A modern, efficient method for this transformation utilizes visible light-induced photocatalysis.

This guide will focus on comparing different catalytic systems for the initial Pechmann condensation, followed by a detailed protocol for the subsequent photocatalytic chlorination.

Part 1: Comparative Analysis of Synthesis Methods for 7-hydroxy-4-methylcoumarin

The Pechmann condensation, which involves the reaction of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate), is the cornerstone of 7-hydroxy-4-methylcoumarin synthesis. The choice of acid catalyst significantly impacts reaction time, temperature, and overall yield. Below is a comparative table summarizing the performance of various catalysts for this reaction.

Synthesis MethodCatalystReaction TimeTemperature (°C)Yield (%)
Pechmann Condensation Concentrated H₂SO₄18-22 hoursRoom Temperature80-88%
Polyphosphoric acid (PPA)20-25 minutes75-80~90%
Amberlyst-15100 minutes110~95%
Nano-crystalline sulfated-zirconia (Microwave)15 minutes15099%

Part 2: Regioselective Synthesis of this compound

Once 7-hydroxy-4-methylcoumarin is synthesized, the next step is the introduction of a chlorine atom at the C3 position. A recently developed, highly efficient method employs visible light photocatalysis with copper(II) chloride as the chlorine source.[1][2][3]

Method: Visible Light-Enabled Regioselective Chlorination

This method offers high regioselectivity for the 3-position of the coumarin ring and proceeds under mild conditions.[1][2][3]

Experimental Protocol:

Materials:

  • 7-hydroxy-4-methylcoumarin

  • Copper(II) chloride (CuCl₂)

  • Acetonitrile (CH₃CN)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a suitable reaction vessel, dissolve 7-hydroxy-4-methylcoumarin in acetonitrile.

  • Add an appropriate molar equivalent of copper(II) chloride to the solution.

  • Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at a controlled temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is worked up to isolate the crude product.

  • The crude product is then purified using a suitable technique, such as column chromatography or recrystallization, to yield pure this compound.

Note: The exact stoichiometry, reaction time, and temperature should be optimized for the specific scale and equipment used.

Experimental Workflow and Logic

The overall synthetic strategy can be visualized as a two-step process, with the initial synthesis of the coumarin scaffold being a prerequisite for the final chlorination step. The choice of catalyst in the first step can be guided by the desired balance of reaction speed, yield, and environmental considerations.

Synthesis_Comparison Workflow for Synthesis of this compound cluster_step1 Step 1: Synthesis of 7-hydroxy-4-methylcoumarin cluster_catalysts Pechmann Condensation Catalysts cluster_step2 Step 2: Regioselective Chlorination start Starting Materials: Resorcinol & Ethyl Acetoacetate H2SO4 Conc. H₂SO₄ start->H2SO4 Select Catalyst PPA PPA start->PPA Select Catalyst Amberlyst Amberlyst-15 start->Amberlyst Select Catalyst ZrO2 nano-ZrO₂ (MW) start->ZrO2 Select Catalyst product1 7-hydroxy-4-methylcoumarin H2SO4->product1 PPA->product1 Amberlyst->product1 ZrO2->product1 chlorination Visible Light Photocatalysis with CuCl₂ product1->chlorination Precursor for Chlorination final_product This compound chlorination->final_product

Caption: Logical workflow for the two-step synthesis of this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process. The initial Pechmann condensation to form 7-hydroxy-4-methylcoumarin offers several catalytic options, allowing researchers to choose a method based on their specific needs regarding reaction time and yield. The subsequent visible light-induced photocatalytic chlorination provides a modern, efficient, and regioselective method to obtain the final product. Further research into a direct, one-pot synthesis of this compound could provide a more streamlined and atom-economical approach in the future.

References

A Comparative Guide to Chlorinated Coumarin Probes: In Vitro Efficacy vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is a critical step in elucidating biological processes both in controlled laboratory settings and within living organisms. Among the various classes of fluorophores, coumarin derivatives have gained prominence for their utility in enzyme activity assays. This guide provides a detailed comparison of the in vitro and in vivo performance of 3-Chloro-4-methyl-7-hydroxycoumarin-based probes, offering insights supported by experimental data to aid in the selection of optimal tools for research.

This comparison focuses on the application of these probes in detecting β-glucuronidase activity, a key enzyme implicated in various physiological and pathological processes, including cancer and inflammation. The core principle of these probes lies in an enzymatic reaction where the non-fluorescent coumarin substrate is cleaved by β-glucuronidase to release the highly fluorescent this compound, enabling quantification of enzyme activity.

Performance Comparison: In Vitro vs. In Vivo

The transition from a controlled in vitro environment to a complex in vivo system presents numerous challenges for fluorescent probes, impacting their sensitivity, specificity, and overall performance. While specific comparative data for this compound is limited, analysis of closely related chlorinated coumarin probes provides valuable insights.

A structurally similar probe, 6-chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG), has been characterized for its in vitro performance in detecting E. coli β-glucuronidase.[1] The fluorescence intensity of its corresponding fluorophore, 6-chloro-4-methyl-umbelliferone (6-CMU), was found to be significantly higher than that of the commonly used 4-methylumbelliferone (4-MU) at a physiological pH of 6.8.[1]

Parameter6-Chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG) 4-Methylumbelliferyl-β-D-glucuronide (4-MUG) 3-Carboxy-umbelliferyl-β-D-glucuronide (3-CUG)
Enzyme E. coli β-glucuronidaseE. coli β-glucuronidaseE. coli β-glucuronidase
K_m_ (mM) 0.110.070.48
k_cat_ (s⁻¹) 749235
k_cat_/K_m_ (s⁻¹M⁻¹) 6.93 x 10⁵1.29 x 10⁶7.40 x 10⁴
Relative Fluorescence of Product 9.5x higher than 4-MU1x3.2x higher than 4-MU

Table 1: In Vitro Kinetic Parameters for β-Glucuronidase with Different Fluorogenic Substrates. [1]

Experimental Methodologies

Accurate and reproducible data acquisition relies on well-defined experimental protocols. Below are detailed methodologies for assessing β-glucuronidase activity using coumarin-based probes in both in vitro and in vivo settings.

In Vitro β-Glucuronidase Activity Assay

This protocol describes a continuous fluorometric method for measuring β-glucuronidase activity in a purified enzyme preparation or cell lysate.

Materials:

  • Fluorogenic Substrate: 6-chloro-4-methyl-umbelliferyl-β-D-glucuronide (6-CMUG) or other suitable coumarin-based glucuronide.

  • Enzyme: Purified β-glucuronidase or cell/tissue lysate.

  • Assay Buffer: Phosphate buffered saline (PBS) or other suitable buffer at optimal pH for the enzyme (e.g., pH 6.8 for E. coli β-glucuronidase).

  • Fluorometer: Capable of excitation and emission at the appropriate wavelengths for the cleaved fluorophore (e.g., Ex/Em for 6-CMU).

Procedure:

  • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

  • Prepare a series of substrate dilutions in the assay buffer to determine the optimal working concentration.

  • Add the enzyme sample to the wells of a microplate.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately begin monitoring the fluorescence intensity over time using a fluorometer.

  • Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

  • Determine kinetic parameters (K_m_ and V_max_) by measuring the reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Substrate Prepare Substrate Solution Mix Mix Substrate and Enzyme Substrate->Mix Enzyme Prepare Enzyme Sample Enzyme->Mix Measure Measure Fluorescence Over Time Mix->Measure Analyze Calculate Reaction Velocity & Kinetics Measure->Analyze

In Vitro Enzyme Assay Workflow
In Vivo Imaging of β-Glucuronidase Activity

This protocol provides a general workflow for imaging β-glucuronidase activity in a mouse model using a systemically administered fluorescent probe.

Materials:

  • Fluorogenic Probe: A suitable coumarin-based glucuronide probe with good bioavailability and stability.

  • Animal Model: Mice with tumors expressing high levels of β-glucuronidase or a model of inflammation.

  • In Vivo Imaging System: Equipped with appropriate excitation and emission filters.

  • Anesthesia: To immobilize the animal during imaging.

Procedure:

  • Administer the fluorescent probe to the animal, typically via intravenous injection. The probe is initially non-fluorescent.

  • Allow time for the probe to distribute throughout the body and accumulate at the target site (e.g., tumor).

  • Anesthetize the animal and place it in the in vivo imaging system.

  • Acquire fluorescence images at various time points to monitor the activation of the probe by β-glucuronidase. The enzyme cleaves the glucuronide moiety, releasing the fluorescent coumarin.

  • Quantify the fluorescence signal in the region of interest (e.g., tumor) and compare it to control tissues with low β-glucuronidase activity.

In_Vivo_Workflow Probe_Admin Administer Non-Fluorescent Probe Distribution Probe Distribution & Accumulation Probe_Admin->Distribution Enzyme_Activation β-Glucuronidase Cleavage (Fluorescence Activation) Distribution->Enzyme_Activation Imaging In Vivo Fluorescence Imaging Enzyme_Activation->Imaging Analysis Signal Quantification & Analysis Imaging->Analysis

In Vivo Imaging Workflow

Signaling Pathway Context: β-Glucuronidase in Disease

β-glucuronidase plays a significant role in various signaling pathways and disease processes. Elevated levels of this enzyme are often found in the microenvironment of tumors and inflamed tissues.

In the context of cancer, tumor-associated macrophages and necrotic tumor cells can release β-glucuronidase. This enzyme can then deconjugate glucuronidated drugs, potentially altering their efficacy and toxicity. For example, the prodrug CPT-11 (Irinotecan) is metabolized to its active form, SN-38, which is then glucuronidated for excretion. Bacterial β-glucuronidase in the gut can reverse this process, leading to increased levels of SN-38 and subsequent gastrointestinal toxicity.

In inflammatory conditions, neutrophils and other immune cells release β-glucuronidase at the site of inflammation. This can lead to the deconjugation of endogenous glucuronides, such as those of steroid hormones, potentially modulating the inflammatory response.

Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_enzymatic_action Enzymatic Action cluster_outcome Outcome Stimulus Tumor Microenvironment or Inflammation Cells Macrophages, Neutrophils, Tumor Cells Stimulus->Cells Release Release of β-Glucuronidase Cells->Release Deconjugation Deconjugation of Glucuronides Release->Deconjugation Outcome Modulation of Drug Efficacy or Inflammatory Response Deconjugation->Outcome

Role of β-Glucuronidase in Disease

Alternative Probes

While chlorinated coumarin probes offer enhanced fluorescence, researchers have a variety of other fluorogenic substrates for detecting β-glucuronidase activity. Near-infrared (NIR) probes, for instance, are advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence.[2] Bioluminescent probes are another alternative that can offer very high sensitivity for in vivo applications.[5] The choice of probe will ultimately depend on the specific requirements of the experiment, including the desired sensitivity, the biological system under investigation, and the available instrumentation.

References

Assessing the Specificity of 3-Chloro-4-methyl-7-hydroxycoumarin for Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the enzymatic specificity of 3-Chloro-4-methyl-7-hydroxycoumarin, with a focus on its inhibitory activity against key enzymes. Due to the limited availability of specific quantitative data for this compound, this document leverages known qualitative information and compares it against well-characterized alternative enzyme inhibitors.

Introduction to this compound

This compound is a synthetic derivative of coumarin, a class of compounds known for a wide range of biological activities. Research has identified this specific molecule as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinergic nervous system.[1][2][3][4][5][6] Understanding the specificity of this compound is crucial for its potential development as a therapeutic agent or as a tool for biochemical research.

Comparative Analysis of Enzyme Inhibition

Table 1: Comparison of Inhibitory Activity against Cholinesterases

CompoundTarget Enzyme(s)Acetylcholinesterase (AChE) IC50Butyrylcholinesterase (BChE) IC50Selectivity (BChE IC50 / AChE IC50)
This compound AChE, BChEData not availableData not availableData not available
DonepezilPrimarily AChE6.7 nM[7][8]7400 nM[7]~1104
GalantamineAChE and BChE~4.3 nM - 12 nM~31 nM - 7400 nMVariable
RivastigmineAChE and BChE4.3 nM[8]31 nM[9]~7.2

Note: IC50 values can vary depending on the experimental conditions.

Donepezil exhibits high selectivity for AChE, while rivastigmine inhibits both enzymes with greater potency for BChE.[7][8][9] Galantamine also inhibits both, with varying degrees of selectivity reported. The inhibitory profile of this compound, acting on both AChE and BChE, suggests a broader mechanism of action compared to highly selective inhibitors like donepezil.

Signaling Pathway: Cholinergic Neurotransmission

Acetylcholinesterase and butyrylcholinesterase are critical for regulating the levels of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of these enzymes leads to an accumulation of acetylcholine, enhancing cholinergic signaling. This pathway is a key target for the treatment of conditions like Alzheimer's disease.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron pre_neuron Acetyl-CoA + Choline -> Acetylcholine ACh Acetylcholine (ACh) pre_neuron->ACh Release AChE AChE ACh->AChE Hydrolysis BChE BChE ACh->BChE Hydrolysis receptor Cholinergic Receptor ACh->receptor Binding AChE->pre_neuron Choline Recycling response Signal Transduction receptor->response inhibitor 3-Chloro-4-methyl- 7-hydroxycoumarin inhibitor->AChE Inhibition inhibitor->BChE Inhibition

Cholinergic synapse showing the role of AChE and BChE and their inhibition.

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the inhibitory activity of compounds against acetylcholinesterase.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

1. Principle: The assay is based on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

2. Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound)

  • Reference inhibitors (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of ATCh (10 mM) in deionized water.

    • Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with phosphate buffer. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • Prepare a working solution of AChE in phosphate buffer.

  • Assay Protocol (in a 96-well plate):

    • Add 50 µL of phosphate buffer to each well.

    • Add 25 µL of the test compound or reference inhibitor at different concentrations to the respective wells. For the control (100% activity), add 25 µL of buffer.

    • Add 25 µL of the AChE working solution to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCh solution to each well.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

AChE_Inhibition_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, DTNB, ATCh, Inhibitors, AChE) start->reagent_prep plate_setup Set up 96-well plate (Buffer, Inhibitor/Control) reagent_prep->plate_setup add_ache Add AChE to wells plate_setup->add_ache incubate1 Incubate add_ache->incubate1 add_dtnb Add DTNB incubate1->add_dtnb add_atch Add ATCh (Start Reaction) add_dtnb->add_atch read_absorbance Measure Absorbance at 412 nm (Kinetic Read) add_atch->read_absorbance data_analysis Calculate Reaction Rates and % Inhibition read_absorbance->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Workflow for determining AChE inhibitory activity.

Conclusion

This compound has been identified as an inhibitor of both acetylcholinesterase and butyrylcholinesterase. This dual inhibitory action distinguishes it from highly selective AChE inhibitors such as donepezil. While quantitative data on its potency is currently limited in publicly accessible literature, the provided experimental protocols offer a clear pathway for researchers to determine its IC50 values and further characterize its inhibitory profile. A thorough understanding of its specificity is essential for any future consideration of this compound in drug development or as a pharmacological tool. Further studies are warranted to elucidate its precise mechanism of action and to explore its potential off-target effects.

References

Side-by-side comparison of different coumarin isomers in fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that can significantly influence the sensitivity, accuracy, and overall success of a fluorescence-based assay. Coumarin and its isomers are a versatile class of fluorophores widely utilized for their strong fluorescence and sensitivity to the local environment. This guide provides a side-by-side comparison of different coumarin isomers, offering objective performance data and supporting experimental details to aid in the selection of the optimal probe for your research needs.

Quantitative Comparison of Coumarin Isomers

The photophysical properties of coumarin isomers can vary significantly based on their substitution patterns and the surrounding solvent environment. The following table summarizes key fluorescence characteristics of several common coumarin isomers to facilitate a direct comparison.

Isomer/DerivativeExcitation Max (λex) (nm)Emission Max (λem) (nm)Quantum Yield (ΦF)Solvent/Conditions
Coumarin ~361~491Low (<0.08)[1]Alkaline Methanol (after UV irradiation)[2]
Umbelliferone (7-Hydroxycoumarin) ~325 (acidic), ~370 (alkaline)[2][3]~452-455[3]0.81 (pH 5.49), 0.91 (pH 9.49)[3]Aqueous solution[3]
7-Amino-4-methylcoumarin ~344-351~430-440-Not specified[3]
Scopoletin (6-Methoxy-7-hydroxycoumarin) ~340 (neutral), ~385 (alkaline)[4]~460Comparable to quinine sulfate[5]Aqueous solution[4][5]
Esculetin (6,7-Dihydroxycoumarin) ----
5-Methoxyseselin (5-MOS) 3284730.118DMSO[6]
6-Methoxyseselin (6-MOS) 3524280.021DMSO[6]
Coumarin-1 (4-Methyl-7-Diethylaminocoumarin) 375456-Water[7]
Coumarin-2 (7-Ethylamino-6-methyl-4-methylcoumarin) 365470-Water[7]

Note: The fluorescence properties of many coumarin derivatives are highly sensitive to pH and solvent polarity. The data presented here are under the specified conditions and may vary in different experimental setups.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for key experiments involving coumarin isomers in fluorescence assays.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is often determined relative to a standard of known quantum yield.

Materials:

  • Coumarin isomer of interest

  • Quinine sulfate (quantum yield standard, ΦF = 0.58 in 0.1 N H2SO4)[5]

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Appropriate solvents (e.g., DMSO, water, ethanol)[6][7]

  • 0.1 N Sulfuric acid

Procedure:

  • Prepare a series of dilute solutions of both the coumarin isomer and the quinine sulfate standard in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength (e.g., 350 nm) using a UV-Vis spectrophotometer.[5]

  • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for both the sample and the standard.

  • Calculate the quantum yield of the coumarin isomer using the following equation:

    Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Fluorescence-Based Enzyme Assay (Example: Hydrogen Peroxide Detection)

Coumarin derivatives are often used as fluorogenic substrates in enzyme assays. For instance, scopoletin's fluorescence is quenched upon oxidation, making it a useful probe for detecting hydrogen peroxide (H₂O₂) in the presence of horseradish peroxidase (HRP).[8]

Materials:

  • Scopoletin

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • Fluorescence microplate reader or spectrofluorometer

Procedure:

  • Prepare a stock solution of scopoletin in a suitable solvent like DMSO.

  • In a microplate well or cuvette, prepare a reaction mixture containing phosphate buffer, HRP, and scopoletin.

  • Initiate the reaction by adding the sample containing H₂O₂.

  • Monitor the decrease in fluorescence intensity over time. The excitation wavelength for scopoletin is typically around 350-360 nm, and the emission is measured around 460 nm.[4][9]

  • The rate of fluorescence decrease is proportional to the H₂O₂ concentration.

Visualizing Experimental Workflows

Diagrams are powerful tools for illustrating complex processes. Below is a Graphviz diagram representing a typical workflow for a fluorescence indicator displacement assay, a common application for coumarin-based probes in drug discovery.

FID_Assay_Workflow cluster_prep Assay Preparation cluster_assay Fluorescence Measurement cluster_analysis Data Analysis Target Target Protein (e.g., MIF) Mix Mix Target and Probe Target->Mix Probe Coumarin Probe (e.g., 7-Hydroxy-4-phenylcoumarin) Probe->Mix Compound Test Compound Library AddCompound Add Test Compound Compound->AddCompound Quenched Fluorescence Quenched (Probe Bound) Mix->Quenched Binding Quenched->AddCompound Displacement Competitive Binding AddCompound->Displacement Fluorescence Measure Fluorescence Displacement->Fluorescence Intensity Increased Fluorescence Intensity? Fluorescence->Intensity Hit Hit Compound Identified Intensity->Hit Yes NoHit No Displacement Intensity->NoHit No

Caption: Workflow of a Fluorescence Indicator Displacement (FID) Assay.

This guide provides a foundational understanding of the comparative fluorescence properties of various coumarin isomers. The selection of a specific isomer will ultimately depend on the unique requirements of the assay, including the desired excitation and emission wavelengths, the pH and polarity of the experimental environment, and the nature of the biological system under investigation.

References

A Comparative Guide to Validating Flow Cytometry Results: 3-Chloro-4-methyl-7-hydroxycoumarin Conjugates vs. Traditional Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of flow cytometry data is paramount for reliable and reproducible results. This guide provides an objective comparison of 3-Chloro-4-methyl-7-hydroxycoumarin (CMH) conjugates against established alternative dyes for assessing cell viability, a critical component of flow cytometry data validation. This comparison is supported by a review of available data and detailed experimental protocols.

Flow cytometry is a powerful technique for single-cell analysis, but its accuracy hinges on the ability to distinguish between healthy, apoptotic, and necrotic cells. Dead cells can non-specifically bind antibodies and exhibit increased autofluorescence, leading to inaccurate data interpretation. Therefore, the use of viability dyes is a crucial step in most flow cytometry workflows. This guide will delve into the use of CMH conjugates for this purpose and compare their performance with commonly used viability stains like Propidium Iodide (PI) and 7-Aminoactinomycin D (7-AAD).

Performance Comparison of Viability Dyes

The choice of a viability dye depends on several factors, including the experimental setup, the cell type, and the other fluorochromes used in the panel. Here, we compare the key characteristics of CMH conjugates with PI and 7-AAD.

FeatureThis compound (CMH) ConjugatesPropidium Iodide (PI)7-Aminoactinomycin D (7-AAD)
Excitation Max (nm) ~350-380~488, 535~546
Emission Max (nm) ~450~617~647
Principle of Staining Reactive with intracellular components upon loss of membrane integrity.Intercalates with DNA in cells with compromised membranes.Intercalates with DNA in cells with compromised membranes.
Photostability Generally moderate, characteristic of coumarin dyes.Moderate, can be susceptible to photobleaching.More photostable than PI.[1]
Cytotoxicity Expected to be low for short-term staining, but specific data is limited.Generally low for short-term staining.Generally low for short-term staining.
Compatibility with Fixation Dependent on the specific conjugate and fixation protocol.Not suitable for staining fixed and permeabilized cells.[2]Not suitable for staining fixed and permeabilized cells.[2]
Signal-to-Noise Ratio Data is not widely available, but coumarin dyes can offer good brightness.Good, with a significant increase in fluorescence upon binding to DNA.Good, often providing better discrimination between live and dead cells than PI.[3]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable results. Below are generalized protocols for using CMH conjugates and the alternative viability dyes.

Protocol 1: Cell Viability Staining with this compound (CMH) Conjugate

This protocol provides a general guideline for using a CMH conjugate for viability staining in flow cytometry. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Cells in single-cell suspension

  • CMH conjugate solution (concentration to be optimized)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash cells with PBS. Resuspend the cell pellet in flow cytometry staining buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add the optimized concentration of CMH conjugate solution to the cell suspension.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Washing: (Optional, depending on the specific conjugate) Wash the cells once with flow cytometry staining buffer.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer for analysis.

  • Flow Cytometry Analysis: Acquire events on the flow cytometer. The CMH-positive population represents the dead cells.

Protocol 2: Cell Viability Staining with Propidium Iodide (PI)

This is a standard protocol for assessing cell viability using PI.[2][3][4]

Materials:

  • Cells in single-cell suspension

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry staining buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash cells with PBS. Resuspend the cell pellet in flow cytometry staining buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add PI to the cell suspension at a final concentration of 0.5-1 µg/mL.

  • Incubation: Incubate for 5-15 minutes on ice or at room temperature, protected from light. Do not wash the cells after this step.[4]

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Live cells will be PI-negative, while dead cells will be PI-positive.

Protocol 3: Cell Viability Staining with 7-Aminoactinomycin D (7-AAD)

This protocol outlines the use of 7-AAD for distinguishing live and dead cells.[1][3][4]

Materials:

  • Cells in single-cell suspension

  • 7-AAD staining solution

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry staining buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash cells with PBS. Resuspend the cell pellet in flow cytometry staining buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of 7-AAD staining solution per 100 µL of cell suspension.[4]

  • Incubation: Incubate for 10-20 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Live cells will be 7-AAD-negative, and dead cells will be 7-AAD-positive.

Visualizing Experimental Workflows

To better understand the experimental processes, the following diagrams illustrate the key steps in viability staining for flow cytometry.

G General Workflow for Viability Staining in Flow Cytometry cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_harvest Harvest Cells wash_cells Wash with PBS cell_harvest->wash_cells resuspend Resuspend in Staining Buffer wash_cells->resuspend add_dye Add Viability Dye (CMH, PI, or 7-AAD) resuspend->add_dye incubate Incubate (Time & Temp as per protocol) add_dye->incubate acquire Acquire on Flow Cytometer incubate->acquire gate Gate on Live/Dead Populations acquire->gate

Caption: A generalized workflow for assessing cell viability using fluorescent dyes in flow cytometry.

G Mechanism of Viability Dyes cluster_live Live Cell cluster_dead Dead Cell live_cell Intact Cell Membrane dye_out Dye Excluded live_cell->dye_out Impermeable dead_cell Compromised Cell Membrane dye_in Dye Enters & Binds Intracellular Targets dead_cell->dye_in Permeable

Caption: A simplified diagram illustrating the principle of viability staining based on cell membrane integrity.

Conclusion

The validation of flow cytometry data through accurate viability assessment is crucial for the integrity of research in life sciences and drug development. While traditional dyes like Propidium Iodide and 7-AAD are well-established and effective for this purpose, this compound conjugates present a potentially valuable alternative, particularly in multicolor panels where spectral overlap is a concern. The blue emission of CMH can offer greater flexibility in panel design. However, the performance of CMH conjugates, including their photostability, cytotoxicity, and signal-to-noise ratio, requires further direct comparative studies against established dyes to fully ascertain their advantages and limitations in routine flow cytometry validation. Researchers should carefully consider the specific requirements of their experiments when selecting the most appropriate viability dye.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-4-methyl-7-hydroxycoumarin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Chloro-4-methyl-7-hydroxycoumarin, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and ensure responsible waste management.

Immediate Safety and Handling Precautions

This compound is a chemical that requires careful handling due to its potential hazards. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory during both use and disposal.

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes are necessary to prevent skin contact.[3]

  • Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood.[4] If dust formation is likely, a NIOSH-approved respirator is recommended.[1]

Quantitative Hazard Data

For a clear understanding of the hazard profile of this compound, the following table summarizes its key classifications.

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Step-by-Step Disposal Protocol

As a chlorinated organic compound, this compound requires specific disposal procedures. Halogenated hydrocarbons must be segregated from other chemical waste streams.[5]

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and rinsates.

    • Place this waste in a designated and clearly labeled "Halogenated Organic Waste" container.[5]

    • Crucially, do not mix this waste with non-halogenated organic waste or aqueous waste streams.[5]

  • Container Management:

    • Use a chemically resistant container that can be securely sealed to prevent leaks or spills.[4]

    • The container must be accurately labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., irritant).[5]

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Professional waste disposal services will handle the final disposal, which typically involves high-temperature incineration in an approved facility.[3][5]

    • Never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[3][4]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Is it a chlorinated organic? C->D E Place in 'Halogenated Organic Waste' Container D->E Yes F Label Container Correctly E->F G Store in Secure Waste Area F->G H Contact EHS for Pickup G->H I Professional Disposal (Incineration) H->I

Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-Chloro-4-methyl-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 3-Chloro-4-methyl-7-hydroxycoumarin (CAS 6174-86-3), a chemical compound used in various research applications. Adherence to these protocols is essential to ensure personal safety and proper disposal.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1]. While specific toxicity data is limited, the parent compound, coumarin, is known to be toxic if swallowed and may cause allergic skin reactions[2][3]. Therefore, a precautionary approach is highly recommended.

Recommended Personal Protective Equipment:

PPE CategorySpecificationPurpose
Eye/Face Protection Chemical safety goggles or a face shield.[2]Protects against splashes and airborne particles.
Hand Protection Nitrile rubber gloves.[2]Prevents skin contact and potential sensitization.
Body Protection A lab coat is mandatory.[2]Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 dust mask or equivalent should be used when handling the solid form to prevent inhalation of dust particles.[1][4]Prevents respiratory tract irritation.

Operational Plan: Safe Handling Workflow

A systematic approach is crucial when working with this compound. The following workflow should be followed to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Compound Carefully prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Surfaces and Glassware dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation and Engineering Controls :

    • Always work within a certified chemical fume hood to minimize inhalation exposure.[2]

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Before beginning work, inspect all PPE for any signs of damage.

  • Handling the Compound :

    • To prevent the generation of dust, handle the solid compound with care.

    • When weighing, use a dedicated spatula and weighing boat.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly sealed when not in use.

  • Post-Handling Procedures :

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Properly remove and dispose of contaminated PPE.

Disposal Plan

As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.

Waste Segregation and Disposal Protocol:

  • Solid Waste : All solid waste, including contaminated gloves, weigh papers, and pipette tips, must be collected in a designated and clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.

  • Container Management : Use chemically resistant containers that can be securely sealed. The containers must be labeled with the full chemical name and appropriate hazard symbols.

  • Do Not Mix : It is crucial not to mix halogenated waste with non-halogenated waste streams.[5]

  • Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Professional disposal services will typically use high-temperature incineration for the destruction of chlorinated organic compounds.[5] Never dispose of this chemical down the drain or in regular trash.[5]

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-methyl-7-hydroxycoumarin
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-methyl-7-hydroxycoumarin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.